1-Methyl-4-imidazoleacetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1-methylimidazol-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-3-5(7-4-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSBASXRIOQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2625-49-2 (Parent) | |
| Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035454398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20188970 | |
| Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35454-39-8 | |
| Record name | 1H-Imidazole-4-acetic acid, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35454-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035454398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazol-4-acetic acid monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5MRQ94VLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-4-imidazoleacetic acid hydrochloride: Its Core Role as a Biomarker of Histamine Turnover
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-4-imidazoleacetic acid hydrochloride (MIMA), focusing on its biochemical significance as the primary and stable urinary metabolite of histamine. Rather than a direct pharmacological mechanism of action, the core utility of MIMA lies in its role as a reliable biomarker for assessing systemic histamine release and turnover. This guide details the metabolic pathway of histamine to MIMA, presents quantitative data on its physiological and pathophysiological levels, and provides a detailed experimental protocol for its quantification in urine.
The Biochemical Significance of 1-Methyl-4-imidazoleacetic acid
1-Methyl-4-imidazoleacetic acid is not a pharmacologically active agent but the end-product of the principal metabolic pathway of histamine.[1] Histamine, a critical biogenic amine involved in allergic reactions, gastric acid secretion, and neurotransmission, has a short biological half-life, making its direct measurement challenging for assessing overall histamine turnover.[2] MIMA, being a stable metabolite, is excreted in the urine, and its levels provide a more reliable and noninvasive method to monitor systemic histamine release.[2][3] Consequently, urinary MIMA quantification is a valuable tool in clinical research and diagnostics, particularly in the context of disorders involving mast cell activation, such as systemic mastocytosis.[4][5]
The Metabolic Pathway of Histamine to 1-Methyl-4-imidazoleacetic acid
The formation of 1-Methyl-4-imidazoleacetic acid from histamine is a two-step enzymatic process primarily occurring in the cytoplasm of cells.
-
Methylation of Histamine: The first step is the methylation of histamine by the enzyme Histamine N-methyltransferase (HNMT) . This reaction uses S-adenosyl-L-methionine (SAM) as a methyl group donor to form N-methylhistamine.[6]
-
Oxidation of N-methylhistamine: The intermediate, N-methylhistamine, is then oxidized by Monoamine Oxidase B (MAO-B) to N-methylimidazole acetaldehyde. This unstable intermediate is rapidly converted to 1-Methyl-4-imidazoleacetic acid.[7]
This metabolic pathway is the primary route for histamine inactivation in the central nervous system.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on histamine metabolism in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased urinary methylimidazoleacetic acid (MelmAA) as an indicator of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 1-Methyl-4-imidazoleacetic Acid in Histamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine, a critical biogenic amine, exerts a wide array of physiological and pathological effects mediated through its four receptor subtypes. The termination of histamine signaling is as crucial as its release and is primarily governed by two enzymatic pathways. This technical guide provides an in-depth exploration of the principal metabolic pathway that leads to the formation of 1-methyl-4-imidazoleacetic acid (tele-MIAA), the major and most reliable urinary biomarker of systemic histamine turnover. We will delve into the enzymatic kinetics, quantification methodologies, and clinical significance of tele-MIAA, offering a comprehensive resource for professionals in biomedical research and pharmaceutical development.
Introduction: The Two Fates of Histamine
Histamine is metabolized via two primary enzymatic pathways, dictating its biological inactivation and subsequent excretion. The specific pathway utilized is largely dependent on the tissue and cellular location of histamine.
-
Oxidative Deamination: Primarily occurring in the intestine, placenta, and kidneys, this pathway is catalyzed by diamine oxidase (DAO) . DAO converts histamine to imidazole acetaldehyde, which is then further oxidized to imidazoleacetic acid (IAA).
-
Methylation: This is the predominant pathway in the brain and other tissues. It is a two-step process initiated by histamine N-methyltransferase (HNMT) , which methylates histamine to form N-methylhistamine. Subsequently, monoamine oxidase B (MAO-B) oxidizes N-methylhistamine to 1-methyl-4-imidazoleacetaldehyde, which is rapidly converted to 1-methyl-4-imidazoleacetic acid (tele-MIAA) .[1][2]
This guide will focus on the methylation pathway, culminating in the formation of tele-MIAA, a stable and quantifiable end-product.
The Enzymatic Cascade to 1-Methyl-4-imidazoleacetic Acid
The conversion of histamine to tele-MIAA is a finely tuned process orchestrated by two key enzymes: HNMT and MAO-B.
Histamine N-Methyltransferase (HNMT)
HNMT is a cytosolic enzyme responsible for the initial and rate-limiting step in this pathway: the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the tele-nitrogen atom of the imidazole ring of histamine, forming N-methylhistamine.[3]
Enzyme Kinetics:
The kinetic properties of HNMT have been characterized, revealing its efficiency in histamine methylation.
| Enzyme | Substrate | Km (μM) | Source |
| Human Skin HNMT | Histamine | 4.2 | [4] |
| Human Skin HNMT | S-adenosylmethionine | 1.8 | [4] |
| Recombinant Human HNMT (Thr105 variant) | Histamine | ~1.3-fold lower than Ile105 variant | [5] |
| Recombinant Human HNMT (Thr105 variant) | S-adenosylmethionine | ~1.8-fold lower than Ile105 variant | [5] |
Table 1: Michaelis-Menten constants (Km) for Human Histamine N-Methyltransferase (HNMT). A lower Km value indicates a higher affinity of the enzyme for its substrate.
Monoamine Oxidase B (MAO-B)
Following its formation, N-methylhistamine is a substrate for MAO-B, a mitochondrial outer membrane enzyme. MAO-B catalyzes the oxidative deamination of N-methylhistamine to 1-methyl-4-imidazoleacetaldehyde. This intermediate is then rapidly oxidized to tele-MIAA by aldehyde dehydrogenase.[2]
Substrate Specificity:
Interestingly, while histamine itself can be a substrate for MAO-B, the enzyme exhibits a significant preference for N-methylhistamine.[2] This selectivity ensures that the methylation pathway proceeds efficiently once initiated. Computational studies suggest that the higher hydrophobicity of N-methylhistamine facilitates a more favorable orientation within the MAO-B active site, leading to a lower activation energy for its oxidation compared to histamine.[6]
Quantification of 1-Methyl-4-imidazoleacetic Acid: A Reliable Biomarker
The measurement of urinary tele-MIAA is considered the gold standard for assessing systemic histamine release.[7] Unlike plasma histamine, which has a very short half-life, tele-MIAA is a stable metabolite, and its urinary excretion provides an integrated picture of histamine turnover over a 24-hour period.[7][8]
Urinary Excretion Levels
Urinary tele-MIAA levels can distinguish between normal physiological states and pathological conditions associated with excessive histamine release, such as mastocytosis.
| Condition | Urinary 1-Methyl-4-imidazoleacetic Acid Levels | Source |
| Normal Range (24-hour urine) | 0.72 - 2.34 mg/24h | [9] |
| Systemic Mastocytosis | > 4.1 mg/24h (often ≥ 8.0 mg/24h) | [10] |
| Painful Bladder Disease with Mastocytosis (median) | 3.34 mg/24h | [9] |
| Healthy Females (median) | 3.0 μmol/mmol creatinine | [7] |
| Healthy Males (median) | 2.1 μmol/mmol creatinine | [7] |
Table 2: Urinary excretion levels of 1-Methyl-4-imidazoleacetic acid in various conditions.
Experimental Protocol: Quantification of Urinary tele-MIAA by LC-MS/MS
The following provides a detailed methodology for the sensitive and specific quantification of tele-MIAA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.2.1. Sample Preparation
-
Urine Collection: A 24-hour urine sample is collected in a container with a preservative, such as hydrochloric acid, and kept refrigerated during the collection period.[11][12]
-
Initial Processing: The urine sample is centrifuged to remove any particulate matter.
-
Dilution: Due to the relatively high endogenous concentrations of tele-MIAA, the urine sample is diluted with a suitable solvent, such as acetonitrile, to bring the analyte concentration within the linear range of the assay.[13]
-
Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., d3-tele-MIAA) is added to the diluted sample to correct for matrix effects and variations in instrument response.
-
Protein Precipitation (Optional): For cleaner samples, a protein precipitation step with a solvent like acetonitrile can be performed, followed by centrifugation to pellet the precipitated proteins.
-
Final Preparation: The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
3.2.2. LC-MS/MS Analysis
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often employed for the separation of the polar histamine metabolites.[13] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both tele-MIAA and its internal standard to ensure high selectivity and sensitivity.
3.2.3. Data Analysis
The concentration of tele-MIAA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of tele-MIAA.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental procedures is crucial for a comprehensive understanding.
Conclusion
1-Methyl-4-imidazoleacetic acid is the definitive end-product of the major histamine metabolism pathway in many tissues, including the brain. Its formation, catalyzed by the sequential action of HNMT and MAO-B, represents a crucial mechanism for terminating histamine's biological activity. The stability of tele-MIAA and its reliable excretion in urine make it an invaluable biomarker for assessing systemic histamine release in both clinical diagnostics and pharmaceutical research. A thorough understanding of its biochemistry and analytical quantification is paramount for professionals investigating histamine-related pathologies and developing novel therapeutic interventions.
References
- 1. 24hr Urine for Histamine/Methylhistamine - Australian Clinical Labs [clinicallabs.com.au]
- 2. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The kinetic properties and reaction mechanism of histamine methyltransferase from human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Polymorphic Forms of Human Histamine Methyltransferase: Structural, Thermal, and Kinetic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What a Difference a Methyl Group Makes: The Selectivity of Monoamine Oxidase B Towards Histamine and N-Methylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urinary excretion of a metabolite of histamine (1,4-methyl-imidazole-acetic-acid) in painful bladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased urinary methylimidazoleacetic acid (MelmAA) as an indicator of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wardelab.com [wardelab.com]
- 12. Histamine, Urine | MLabs [mlabs.umich.edu]
- 13. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-Methyl-4-imidazoleacetic Acid Hydrochloride as a Biomarker for Mastocytosis
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mastocytosis is a disorder characterized by the abnormal proliferation and accumulation of mast cells in various tissues.[1][2] The clinical presentation of mastocytosis is heterogeneous, largely driven by the release of potent mast cell mediators, with histamine being a primary contributor.[3][4] Direct measurement of histamine is challenging due to its short half-life. Consequently, the quantification of its stable metabolites in urine offers a more reliable method for assessing systemic histamine release and mast cell burden.[5][6] This technical guide provides an in-depth overview of 1-methyl-4-imidazoleacetic acid (MIMA), the major and stable urinary metabolite of histamine, and its utility as a key biomarker in the diagnosis and monitoring of mastocytosis.[7][8][9] We will cover its biochemical pathway, clinical significance, detailed analytical protocols for its quantification, and its comparative standing with other mast cell biomarkers.
Biochemical Pathway of Histamine Metabolism
Histamine released from mast cells is primarily metabolized through two main enzymatic pathways. The predominant pathway for endogenous histamine involves methylation by histamine-N-methyltransferase (HNMT) to form 1-methylhistamine (tele-methylhistamine).[10] This intermediate is then further oxidized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to produce the stable end-product, 1-methyl-4-imidazoleacetic acid (MIMA), which is subsequently excreted in the urine.[10] Measuring urinary MIMA provides a noninvasive and reliable reflection of the total, time-averaged histamine turnover in the body.[5][11]
Caption: Primary metabolic pathway of histamine to 1-Methyl-4-imidazoleacetic acid (MIMA).
Clinical Significance and Data
Elevated urinary excretion of MIMA is a strong indicator of increased systemic histamine production, which is a hallmark of systemic mastocytosis.[7] Studies have demonstrated a significant correlation between urinary MIMA levels and the extent of mast cell infiltration in both skin and internal organs.[7][8] This makes urinary MIMA a valuable non-invasive tool for assessing the overall mast cell burden.[7] Unlike urinary histamine levels, which do not correlate well with disease involvement, MIMA provides a more accurate reflection of the systemic mast cell pool.[7][8]
Quantitative Data on MIMA and Related Metabolites
The following tables summarize key quantitative data regarding urinary histamine metabolites in different populations and the performance of analytical methods.
Table 1: Reference Ranges for Urinary Histamine Metabolites
| Analyte | Age Group | Reference Range | Units | Citation |
|---|---|---|---|---|
| 1-Methylhistamine | 0-5 years | 120 - 510 | mcg/g creatinine | [12][13] |
| 6-16 years | 70 - 330 | mcg/g creatinine | [12][13] | |
| >16 years | 30 - 200 | mcg/g creatinine | [12][13] | |
| 1-Methyl-4-imidazoleacetic acid (tele-MIAA) | Healthy Females | Median: 3.0 | µmol/mmol creatinine | [5][11] |
| Healthy Males | Median: 2.1 | µmol/mmol creatinine | [5][11] | |
| 1,4-Methyl-imidazole-acetic-acid (1,4-MIAA) | Normal Range | 0.72 - 2.34 | mg/24 h | [14] |
| Painful Bladder (no mastocytosis) | Median: 1.75 | mg/24 h | [14] |
| | Detrusor Mastocytosis | Median: 3.34 | mg/24 h |[14] |
Table 2: Performance Characteristics of a Quantitative LC-MS/MS Method for tele-MIAA
| Parameter | Value | Conditions | Citation |
|---|---|---|---|
| Linear Concentration Range | 22 - 1,111 | ng/mL | [5][6] |
| Inter-run Precision (%RSD) | 8.4% | At mean urinary concentration | [5][6] |
| Intra-run Precision (%RSD) | 4.3% | At mean urinary concentration | [5][6] |
| Method Accuracy | -16.2% to 8.0% | Across the linear range |[5][6] |
Experimental Protocols for MIMA Quantification
The accurate quantification of MIMA is crucial for its clinical application. High-performance liquid chromatography coupled to mass spectrometry (LC-MS) is the gold standard methodology, offering high sensitivity and specificity.[5][6][11]
Sample Collection and Preparation
-
Urine Collection : 24-hour urine collection is often recommended to account for diurnal variations.[14][15] Samples should be collected in a container, sometimes with a preservative like glacial acetic acid, and the total volume recorded. For certain protocols, random or "spot" urine samples can be used, with results normalized to creatinine concentration.[16]
-
Storage : Upon collection, urine samples should be kept chilled and then stored at -70°C until analysis to ensure metabolite stability.[11]
-
Preparation for Analysis : Prior to injection into the LC-MS system, samples are thawed, homogenized by vortexing, and typically require minimal preparation, such as centrifugation and dilution.[5][17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method provides a repeatable and precise measurement of MIMA.[5] The key is to achieve baseline separation of MIMA (tele-MIAA) from its structural isomer, 1-methyl-5-imidazoleacetic acid (pi-MIAA), to ensure accurate quantification.[5][6]
-
Chromatography : Reversed-phase ion-pairing chromatography is an effective technique.[5][14] A method using 0.5 mM tridecafluoroheptanoic acid as an ion-pairing agent has demonstrated high repeatability.[5][6]
-
Mass Spectrometry : Detection is performed using a mass spectrometer, typically with a heated electrospray ionization (HESI) source, in selected reaction monitoring (SRM) mode for high specificity and sensitivity.[5][18]
-
Quantification : Quantification is achieved using an external calibration curve prepared with known standards of 1-Methyl-4-imidazoleacetic acid hydrochloride.[18]
Caption: Standard experimental workflow for urinary MIMA quantification via LC-MS/MS.
Comparison with Other Mastocytosis Biomarkers
While MIMA is a robust biomarker, it is often used in conjunction with others, primarily serum tryptase, for a comprehensive diagnostic workup of mastocytosis.[11][19]
-
Serum Tryptase : A persistently elevated baseline serum total tryptase level (>20 ng/mL) is a minor criterion for the diagnosis of systemic mastocytosis according to the World Health Organization (WHO).[20][21] Tryptase is a protease released almost exclusively from mast cell granules upon activation.[4] However, its levels can be influenced by factors other than mast cell burden, such as age and body mass index.[22]
-
MIMA vs. Tryptase : The measurement of urinary histamine metabolites like MIMA is considered a more robust indicator for bone marrow biopsy in cases of suspected indolent systemic mastocytosis compared to tryptase alone.[11] MIMA reflects the total histamine turnover from the entire mast cell population, whereas tryptase is more an indicator of mast cell degranulation activity.[11][23] Therefore, using both markers provides complementary information on mast cell burden and activity.
Caption: Comparison of key characteristics between MIMA and Serum Tryptase biomarkers.
Conclusion
This compound is a specific, stable, and reliable biomarker for assessing the systemic mast cell burden in patients with suspected or confirmed mastocytosis. Its quantification in urine via robust LC-MS/MS methods provides a non-invasive tool that correlates significantly with disease involvement.[7] While serum tryptase remains a cornerstone of the diagnostic criteria, urinary MIMA offers complementary and crucial information, particularly reflecting the total histamine production from the expanded mast cell population. For researchers, scientists, and drug development professionals, the accurate measurement of MIMA is an indispensable tool for diagnosing mastocytosis, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions targeting mast cell pathologies.
References
- 1. Mastocytosis - NHS [nhs.uk]
- 2. Mastocytosis and Mast Cell Activation Syndrome - Immunology; Allergic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 3. Mastocytosis - Immune Disorders - MSD Manual Consumer Version [msdmanuals.com]
- 4. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 5. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies | SLU publication database (SLUpub) [publications.slu.se]
- 7. Studies on histamine metabolism in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on histamine metabolism in mastocytosis. | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary excretion of a metabolite of histamine (1,4-methyl-imidazole-acetic-acid) in painful bladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mastcellaction.org [mastcellaction.org]
- 16. mastcellaction.org [mastcellaction.org]
- 17. Quantitative Determination of 1,4‐Methyl‐Imidazoleacetic Acid in Urine by High Performance Liquid Chromatography [ouci.dntb.gov.ua]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Systemic Mastocytosis Symptoms, Diagnosis, Treatment & Management [aaaai.org]
- 21. tmsforacure.org [tmsforacure.org]
- 22. caymanchem.com [caymanchem.com]
- 23. Microdialysis of histamine in the skin of patients with mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Methyl-4-imidazoleacetic Acid Hydrochloride: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-imidazoleacetic acid hydrochloride (MIMA), a principal and stable metabolite of histamine. MIMA serves as a critical biomarker for monitoring systemic histamine release and diagnosing conditions such as mastocytosis. This document details the compound's chemical and physical properties, outlines a plausible synthetic route, and describes its metabolic pathway. Furthermore, it provides detailed experimental protocols for its quantitative analysis in biological matrices and for the preparation of standardized solutions for research applications.
Introduction
1-Methyl-4-imidazoleacetic acid (MIMA), also known as tele-methylimidazoleacetic acid (t-MIAA), is the major end-product of histamine metabolism in vertebrates.[1] Histamine, a crucial biogenic amine, is a mediator in allergic responses, a regulator of gastric acid secretion, and a neurotransmitter in the central nervous system.[2][3] Due to histamine's short biological half-life, direct measurement is often impractical for assessing its systemic turnover. MIMA, however, is a stable metabolite that is excreted in the urine, making its quantification a reliable and noninvasive method to evaluate histamine secretion.[4][5] Urinary levels of MIMA are frequently measured as a diagnostic tool for conditions characterized by excessive histamine release, most notably systemic mastocytosis.[4][5] This guide provides in-depth technical information on the synthesis and chemical characteristics of its hydrochloride salt, which is the common form used in research due to its improved stability and solubility.
Chemical and Physical Properties
This compound is a white to light-yellow crystalline solid.[4] Its properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35454-39-8 | [5][6] |
| Molecular Formula | C₆H₈N₂O₂ • HCl | [5][6] |
| Molecular Weight | 176.6 g/mol | [5][6] |
| Formal Name | 1-methyl-1H-imidazole-4-acetic acid, monohydrochloride | [5] |
| Common Synonyms | MIMA, MIAA, Methylimidazoleacetic Acid | [5] |
| pKa (Strongest Acidic) | 3.68 (Predicted) | [7][8] |
| pKa (Strongest Basic) | 6.45 (Predicted) | [7][8] |
| Stability | Stable for ≥ 4 years under appropriate storage | [5] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| PBS (pH 7.2) | 10 mg/mL | [5] |
| DMSO | 10 mg/mL | [5] |
| DMF | 2 mg/mL | [5] |
| Ethanol | 2 mg/mL | [5] |
Storage and Stability
For long-term storage, the solid compound should be kept in a cool, dry place.[9] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10] It is recommended to store solutions sealed and protected from moisture.[10]
Synthesis of this compound
While specific literature detailing a complete synthesis of 1-Methyl-4-imidazoleacetic acid is not abundant, a plausible route can be derived from established methods for preparing substituted imidazoleacetic acid derivatives.[11][12] The proposed method involves the reaction of a 4-haloacetoacetic acid ester with an N-methylformamidine equivalent, followed by hydrolysis and salt formation.
Biological Role and Metabolism
MIMA is the terminal product of the primary histamine metabolic pathway. This pathway accounts for the degradation of approximately 70-80% of histamine in the body.[7] The process involves two key enzymatic steps.
-
Methylation: Histamine is first methylated at the tele (τ) nitrogen atom of the imidazole ring by the enzyme Histamine N-methyltransferase (HNMT) , using S-adenosyl-L-methionine as a methyl donor. This reaction produces tele-methylhistamine.[1][13]
-
Oxidation: tele-methylhistamine is subsequently oxidized by Monoamine Oxidase B (MAO-B) . This step converts the ethylamine side chain into an acetic acid group, yielding 1-Methyl-4-imidazoleacetic acid (MIMA).[1][13]
MIMA is then excreted in the urine. Because this pathway is the principal route of histamine clearance, urinary MIMA levels are directly proportional to the total amount of histamine released and metabolized in the body.[7]
Experimental Protocols
Protocol 1: Quantitative Analysis of MIMA in Urine by LC-MS
This protocol is adapted from established methods for the reliable quantification of MIMA in human urine.
A. Materials and Reagents
-
This compound (as standard)
-
Isotopically labeled internal standard (e.g., 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Urine samples (stored at -20°C or lower)
B. Sample Preparation
-
Thaw urine samples on ice.
-
Vortex samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the internal standard working solution.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
C. Chromatographic Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
D. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
MIMA: m/z 141.1 → 95.1
-
Internal Standard (d3-MIMA): m/z 144.1 → 98.1
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's guidelines.
Protocol 2: Preparation of Stock Solutions
A. 10 mM Stock Solution in PBS (pH 7.2)
-
Weigh out 1.766 mg of this compound (MW = 176.6 g/mol ).
-
Add the solid to a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile PBS (pH 7.2).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. This yields a 10 mg/mL solution, which is approximately 56.6 mM.
-
To achieve a 10 mM stock, perform a 1:5.66 dilution in PBS. For example, add 100 µL of the 56.6 mM solution to 466 µL of PBS.
B. 10 mM Stock Solution in DMSO
-
Weigh out 1.766 mg of this compound.
-
Add 1.0 mL of high-purity DMSO.
-
Vortex until fully dissolved. This yields a 10 mg/mL (approx. 56.6 mM) solution.
-
To achieve a 10 mM stock, perform a 1:5.66 dilution in DMSO.
Note: When preparing aqueous working solutions from a DMSO stock, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid breathing dust. Use in a well-ventilated area or under a fume hood.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
Conclusion
This compound is an essential tool for researchers in immunology, neurobiology, and clinical diagnostics. Its role as a stable and reliable biomarker of histamine turnover provides a crucial window into physiological and pathological processes involving histamine release. This guide has provided a detailed summary of its chemical properties, a plausible synthetic strategy, its metabolic context, and robust experimental protocols to facilitate its use in a research setting.
References
- 1. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Histamine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 4. This compound | 35454-39-8 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-Methyl-4-imidazoleacetic Acid (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 7. Human Metabolome Database: Showing metabocard for Methylimidazoleacetic acid (HMDB0002820) [hmdb.ca]
- 8. Showing Compound Methylimidazoleacetic acid (FDB023069) - FooDB [foodb.ca]
- 9. 3251-69-2 4-Imidazoleacetic acid hydrochloride AKSci W5432 [aksci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US4379927A - Process for the preparation of imidazoleacetic acid derivatives - Google Patents [patents.google.com]
- 12. EP0059156B1 - Process for the preparation of imidazoleacetic-acid derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Biological Functions of tele-Methylimidazoleacetic Acid (tele-MIAA)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tele-Methylimidazoleacetic acid (tele-MIAA) is the principal and specific terminal metabolite of histamine, one of the most vital biogenic amines in human physiology. While tele-MIAA itself is largely considered biologically inert with no significant direct activity on known histamine receptors, its primary biological function is of paramount importance in clinical and research settings.[1][2] It serves as a highly reliable and accurate biomarker for systemic histamine turnover and mast cell activation.[2] The quantification of tele-MIAA in biological fluids, particularly urine, provides a non-invasive and stable window into the in-vivo release of histamine, making it an indispensable tool in the diagnosis and management of mast cell-related disorders, such as mastocytosis, mast cell activation syndrome (MCAS), and allergic reactions.[3][4] This guide delineates the metabolic pathway of tele-MIAA formation, its role as a biomarker, quantitative data from human studies, and the experimental protocols used for its precise measurement.
Histamine Metabolism and the Formation of tele-MIAA
Histamine is catabolized in the body through two primary enzymatic pathways. The predominant pathway, especially in the central nervous system, involves methylation followed by oxidation.[1][5]
-
Methylation of Histamine: The enzyme Histamine N-methyltransferase (HNMT) transfers a methyl group to the "tele" nitrogen atom (the one further from the side chain) of the imidazole ring of histamine, forming tele-methylhistamine (t-MH).[1][6]
-
Oxidation of tele-Methylhistamine: The resulting t-MH is then a substrate for Monoamine Oxidase B (MAO-B). MAO-B oxidizes the ethylamine side chain of t-MH to form an unstable intermediate, tele-methylimidazoleacetaldehyde.[1][6]
-
Final Conversion to tele-MIAA: The aldehyde intermediate is rapidly converted to the stable carboxylic acid, tele-Methylimidazoleacetic acid (tele-MIAA), by the enzyme aldehyde dehydrogenase.[6]
This metabolic cascade ensures the inactivation of histamine. The final product, tele-MIAA, is then excreted in the urine.[2][6] Approximately 70% to 80% of metabolized histamine is excreted as tele-MIAA, highlighting this pathway's significance.[2]
Core Biological Function: A Biomarker of Mast Cell Activation
The most critical function of tele-MIAA is its role as a diagnostic and monitoring biomarker. Since histamine has a very short half-life in circulation, direct measurement is often impractical and prone to variability.[6] Tele-MIAA, as a stable end-metabolite, provides a time-integrated measure of histamine release.
Clinical Significance:
-
Mastocytosis and MCAS: These disorders are characterized by either an abnormal proliferation of mast cells or their excessive reactivity, leading to the release of histamine and other mediators.[4][7] Urinary tele-MIAA is a key biomarker used in the diagnostic workup for these conditions.[8][9][10]
-
Anaphylaxis and Allergic Reactions: During an allergic event, massive amounts of histamine are released from mast cells and basophils.[11][12] Measuring tele-MIAA in urine collected after a suspected event can help confirm mast cell activation as the underlying cause.[3] A 3- to 10-fold increase in urinary tele-MIAA levels can occur following a significant histamine-releasing event.[3]
-
Lymphangioleiomyomatosis (LAM): Recent studies have identified tele-MIAA as a potential biomarker in LAM, a rare lung disease. Its levels were found to be more abundant in the plasma of LAM patients and were independent of the established biomarker VEGF-D, suggesting a distinct pathological process involving histamine.[13]
The relationship between a cellular event (mast cell degranulation) and the measurable biomarker (tele-MIAA) is a critical concept for drug development and clinical diagnostics.
Quantitative Data
The concentration of tele-MIAA has been quantified in various human biological fluids. These baseline levels serve as a reference against which pathological increases are compared.
Table 1: Baseline tele-MIAA Concentrations in Healthy Humans
| Biological Matrix | Concentration (Mean ± S.E.) | Units | Reference |
|---|---|---|---|
| Brain | 373.19 ± 13.08 | pmol/g | [14] |
| Cerebrospinal Fluid | 22.77 ± 2.15 | pmol/mL | [14] |
| Plasma | 84.57 ± 13.64 | pmol/mL | [14] |
| Urine | 20.75 ± 1.30 | nmol/mg creatinine |[14] |
Note: The original research also identified and quantified an isomer, N pi-methylimidazoleacetic acid, in these tissues.[14]
Table 2: Key Characteristics of tele-MIAA as a Biomarker
| Parameter | Value / Description | Significance | Reference |
|---|---|---|---|
| Fold-Increase Post-Activation | 3 to 10-fold | Demonstrates a wide dynamic range for detecting histamine release events. | [3] |
| Intra-run Precision (LC/MS) | 4.3% (Mean CV) | High precision allows for reliable and repeatable measurements in clinical studies. | [3] |
| Inter-run Precision (LC/MS) | 8.4% (Mean CV) | Good long-term stability of the assay for large-scale screening. | [3] |
| Gender Difference | Higher excretion in males (abolished when corrected for creatinine) | Suggests basal histamine turnover is related to body size/mass. |[2] |
Experimental Protocols for tele-MIAA Quantification
The gold standard for the accurate and sensitive quantification of tele-MIAA in biological fluids is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS or LC-MS/MS).[3]
Detailed Methodology: Ion-Pairing Reversed-Phase UHPLC/MS
This method provides excellent separation and sensitivity for acidic metabolites like tele-MIAA in complex matrices such as urine.[3]
-
Sample Collection: 24-hour urine collection is often preferred to normalize for diurnal variations, although shorter collection times can be used.[3] Samples are stored frozen until analysis.
-
Sample Preparation:
-
Aliquots of urine are thawed and centrifuged to remove particulate matter.
-
A simple dilution step is typically employed, where a small volume of urine (e.g., 10 µL) is diluted in an appropriate solvent, often the initial mobile phase.[3]
-
An internal standard (e.g., a stable isotope-labeled version of tele-MIAA or a structurally similar compound like 3-pyridylacetic acid) is added to every sample, calibrator, and quality control sample to correct for matrix effects and instrument variability.[14]
-
-
Chromatographic Separation:
-
Technique: Ion-Pairing Reversed-Phase Ultra-High-Performance Liquid Chromatography (IP-RP-UHPLC).
-
Stationary Phase: A C18 column is commonly used.
-
Mobile Phase: A gradient of two solvents is used. For example, an aqueous phase containing an ion-pairing agent like Diisopropylethylamine (DIPEA) and an organic phase like acetonitrile or methanol. The ion-pairing agent forms a neutral complex with the negatively charged tele-MIAA, enhancing its retention on the nonpolar C18 column.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Detection: A triple quadrupole mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum specificity and sensitivity. The instrument is set to monitor specific mass-to-charge (m/z) transitions for tele-MIAA and the internal standard. For instance, the n-butyl ester derivative of tele-MIAA can be monitored at m/e 95.[14]
-
-
Quantification: A calibration curve is generated by analyzing standards of known tele-MIAA concentrations. The concentration of tele-MIAA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.[2]
Conclusion
Tele-Methylimidazoleacetic acid (tele-MIAA) is the major, stable, and specific end-product of histamine metabolism. Its biological function is not defined by direct physiological activity but by its invaluable role as a biomarker. The accurate measurement of tele-MIAA in urine and plasma provides a reliable and non-invasive method to assess systemic histamine release and mast cell activity. This makes tele-MIAA a cornerstone in the investigation, diagnosis, and monitoring of mast cell-driven pathologies and a critical endpoint in clinical trials for therapies targeting these conditions. For researchers and drug developers, understanding the kinetics and measurement of tele-MIAA is essential for elucidating the role of histamine in health and disease.
References
- 1. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Methylimidazoleacetic acid (HMDB0002820) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mastocytosis and Mast Cell Activation Disorders: Clearing the Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomarkers in the diagnosis of mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. login.medscape.com [login.medscape.com]
- 10. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of human mast cells in allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emjreviews.com [emjreviews.com]
- 13. Histamine signaling and metabolism identify potential biomarkers and therapies for lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methyl-4-imidazoleacetic Acid Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-imidazoleacetic acid hydrochloride (MIMA), a stable metabolite of the neurotransmitter histamine, has garnered significant attention in neuroscience research.[1][2] While initially investigated for its structural similarity to histamine and potential interactions with histamine receptors, its primary role has been established as a reliable biomarker for monitoring central and peripheral histamine turnover.[3] This technical guide provides a comprehensive overview of MIMA, distinguishing its role as a metabolite from the direct neuropharmacological activity of its close structural analog, imidazole-4-acetic acid (IAA), which has been identified as a functional modulator of GABAA receptors.[4][5][6] Understanding the nuances between these two molecules is critical for accurate interpretation of experimental data and for guiding future research in neuropharmacology and drug development.
1-Methyl-4-imidazoleacetic Acid (MIMA): A Biomarker of Histamine Release
MIMA is the terminal metabolite of histamine in the brain, formed through the sequential action of histamine-N-methyltransferase (HMT) and monoamine oxidase B (MAO-B).[7] Its stability and excretion in urine make it an invaluable tool for assessing histamine release in both preclinical and clinical settings.[3]
Metabolic Pathway of Histamine to MIMA
The metabolic conversion of histamine to MIMA is a two-step enzymatic process.
Quantitative Analysis of MIMA in Biological Samples
The concentration of MIMA in various biological matrices provides a quantitative measure of histamine turnover.
| Biological Matrix | Species | Concentration Range | Reference |
| Brain Tissue | Rat (Sprague-Dawley) | 1.2 nmol/g (cerebrum), 0.24 nmol/g (cerebellum) | [8] |
| Brain Tissue | Mouse (various strains) | 1.7-3.2 nmol/g | [8] |
| Brain Tissue | Rat | 373.19 ± 13.08 pmol/g | [9] |
| Cerebrospinal Fluid | Human | 22.77 ± 2.15 pmol/mL | [9] |
| Plasma | Human | 84.57 ± 13.64 pmol/mL | [9] |
| Urine | Human | 20.75 ± 1.30 nmol/mg creatinine | [9] |
Table 1: Quantitative Data for 1-Methyl-4-imidazoleacetic Acid in Biological Samples.
Imidazole-4-acetic Acid (IAA): A Neuroactive Analog
In contrast to MIMA, its demethylated analog, imidazole-4-acetic acid (IAA), exhibits direct pharmacological activity in the central nervous system. Research has demonstrated that IAA acts as a partial agonist at GABAA receptors.[4][5][6]
Mechanism of Action at GABAA Receptors
IAA interacts with the GABAA receptor complex, a ligand-gated ion channel, to modulate inhibitory neurotransmission. Its binding potentiates the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.
Quantitative Pharmacological Data for Imidazole-4-acetic Acid
While extensive quantitative data for IAA at specific GABAA receptor subtypes are still being elucidated, its activity has been characterized in various assays.
| Parameter | Receptor/System | Value | Reference |
| Agonist Activity | GABAA Receptors | Partial Agonist | [4][5] |
| Antagonist Activity | GABAC Receptors | Antagonist/Weak Partial Agonist | [5] |
| Benzodiazepine Binding | GABAA Receptor Complex | Enhancer | [5] |
Table 2: Pharmacological Profile of Imidazole-4-acetic Acid.
Experimental Protocols
Quantification of MIMA in Brain Tissue using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies used for the analysis of MIMA in rodent brain tissue.[8]
Workflow:
Methodology:
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable acidic buffer (e.g., 0.4 M perchloric acid) on ice.
-
Protein Precipitation and Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing MIMA and other small molecules.
-
Derivatization: Derivatize the carboxylic acid group of MIMA to form a volatile ester (e.g., by heating with an appropriate alcohol and catalyst) to make it amenable to gas chromatography.
-
Extraction: Extract the derivatized MIMA into an organic solvent.
-
GC-MS Analysis: Inject the extracted sample into a gas chromatograph coupled to a mass spectrometer. Use selected ion monitoring (SIM) for sensitive and specific detection of the derivatized MIMA and an internal standard.
-
Quantification: Construct a standard curve using known concentrations of derivatized MIMA and the internal standard to quantify the amount of MIMA in the brain tissue samples.
Functional Characterization of IAA at GABAA Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines a standard method for assessing the functional activity of compounds at ligand-gated ion channels expressed in a heterologous system.
Workflow:
Methodology:
-
Oocyte Preparation and cRNA Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression and insertion into the cell membrane.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the recording chamber with a buffer solution. Apply known concentrations of GABA to elicit a control current response.
-
IAA Testing: Apply various concentrations of IAA alone to test for direct agonist activity.
-
Co-application: Co-apply a fixed concentration of GABA with varying concentrations of IAA to assess its modulatory effects.
-
Data Analysis: Measure the peak current responses for each condition. Plot concentration-response curves to determine parameters such as EC50 (for agonist activity) and the effect on the maximal GABA response (to determine partial agonism).
Conclusion and Future Directions
This compound is a critical tool in neuroscience for quantifying histamine dynamics. Its utility as a biomarker is well-established, providing insights into the role of histaminergic neurotransmission in various physiological and pathological states. It is crucial for researchers to recognize that MIMA itself does not appear to be a direct pharmacological agent at histamine receptors.
In contrast, the related compound, imidazole-4-acetic acid, demonstrates clear neuroactivity as a GABAA receptor partial agonist. This finding opens up avenues for exploring the interplay between the histaminergic and GABAergic systems. Future research should focus on:
-
Elucidating the specific GABAA receptor subunit combinations that are most sensitive to IAA.
-
Investigating the in vivo behavioral effects of direct central administration of IAA.
-
Exploring the potential for endogenous IAA to modulate neuronal activity under physiological and pathological conditions.
By clearly distinguishing between the roles of MIMA and IAA, the neuroscience community can more effectively leverage these molecules as a biomarker and a potential lead for novel therapeutic strategies, respectively. This guide provides the foundational knowledge and experimental frameworks to facilitate these endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoleacetic acid - Wikipedia [en.wikipedia.org]
- 5. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Methylimidazoleacetic acid (HMDB0002820) [hmdb.ca]
- 8. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Elucidation of 1-Methyl-4-imidazoleacetic Acid as a Key Histamine Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and analytical quantification of 1-Methyl-4-imidazoleacetic acid (tele-MIAA), the principal and most stable urinary metabolite of histamine. Understanding the metabolic fate of histamine is crucial for assessing its systemic release in various physiological and pathological states, including allergic reactions, mastocytosis, and in the context of drug safety evaluation.
A Historical Perspective: Unraveling the Metabolic Fate of Histamine
The story of 1-Methyl-4-imidazoleacetic acid is intrinsically linked to the broader history of histamine research. Following the initial characterization of histamine's powerful physiological effects in the early 20th century by Sir Henry Dale and his colleagues, the subsequent challenge for scientists was to understand its synthesis, storage, release, and, crucially, its inactivation and elimination from the body.[1]
Pioneering work by Schayer in the 1950s, utilizing radiolabeled histamine, was instrumental in demonstrating that histamine is formed from the amino acid L-histidine via the enzyme L-histidine decarboxylase.[1][2] Schayer's studies also laid the groundwork for understanding its catabolism, identifying two primary enzymatic pathways: oxidative deamination by diamine oxidase (DAO) and ring methylation by histamine N-methyltransferase (HNMT).[1][3]
The definitive identification of 1-Methyl-4-imidazoleacetic acid as a major histamine metabolite in humans was a significant breakthrough. Early investigations in the late 1950s and early 1960s hinted at its existence. A notable 1965 publication by R. Tham in Life Sciences detailed the identification of 1-methylimidazole-4-acetic acid in human urine using gas chromatography, a cutting-edge technique for its time.[4] This discovery provided a crucial tool for non-invasively assessing systemic histamine release.
Subsequent research solidified the understanding that the methylation pathway, initiated by HNMT and followed by oxidation via monoamine oxidase B (MAO-B), is the predominant route for histamine metabolism in many tissues, particularly in the central nervous system.[5][6] The end product of this pathway, 1-Methyl-4-imidazoleacetic acid, was found to be a stable metabolite, making its urinary excretion a more reliable indicator of histamine turnover than measuring the transient levels of histamine itself in plasma.[7][8]
The Metabolic Pathway of Histamine to 1-Methyl-4-imidazoleacetic Acid
Histamine is metabolized through two main pathways, with the methylation pathway leading to the formation of 1-Methyl-4-imidazoleacetic acid being of primary interest for monitoring systemic histamine release.
The Methylation Pathway:
-
N-Methylation of Histamine: In the cytosol, the enzyme Histamine N-methyltransferase (HNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the tele-nitrogen (Nτ) atom of the imidazole ring of histamine. This reaction forms tele-methylhistamine (t-MH).
-
Oxidative Deamination of tele-Methylhistamine: tele-Methylhistamine is then acted upon by Monoamine Oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane. MAO-B catalyzes the oxidative deamination of t-MH to form tele-methylimidazoleacetaldehyde.
-
Oxidation to 1-Methyl-4-imidazoleacetic Acid: The unstable aldehyde intermediate is rapidly oxidized by aldehyde dehydrogenase (ALDH) to the stable carboxylic acid, 1-Methyl-4-imidazoleacetic acid (tele-MIAA), which is then excreted in the urine.
The Oxidative Deamination Pathway:
Alternatively, histamine can be directly metabolized by diamine oxidase (DAO), an enzyme primarily found in the intestine, placenta, and kidneys. DAO converts histamine to imidazoleacetaldehyde, which is then oxidized by ALDH to imidazoleacetic acid (IAA).
The following diagram illustrates the primary metabolic pathway leading to the formation of 1-Methyl-4-imidazoleacetic acid.
Quantitative Analysis of 1-Methyl-4-imidazoleacetic Acid
The accurate quantification of 1-Methyl-4-imidazoleacetic acid in biological fluids, primarily urine, is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and reliable analytical techniques employed.
Experimental Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the analysis of tele-MIAA in human urine.[7][9]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge at 4°C for 10 minutes at 14,000 x g to pellet any particulate matter.
- Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.
- Add 10 µL of an internal standard solution (e.g., deuterated tele-MIAA) of known concentration.
- Vortex briefly to mix.
- Dilute the sample with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
- Vortex again and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions:
- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A linear gradient from 2% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 2% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
- Instrument: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both tele-MIAA and the internal standard. For tele-MIAA (C6H8N2O2, MW: 140.14 g/mol ), a common transition is m/z 141.1 -> 94.1.
- Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
4. Data Analysis and Quantification:
- Generate a calibration curve by analyzing a series of standards of known tele-MIAA concentrations prepared in a surrogate matrix (e.g., artificial urine or a pooled urine sample with low endogenous tele-MIAA).
- Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
- Determine the concentration of tele-MIAA in the unknown samples by interpolating their peak area ratios against the calibration curve.
- Normalize the urinary tele-MIAA concentration to urinary creatinine concentration to account for variations in urine dilution.
Experimental Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of tele-MIAA by GC-MS, which requires derivatization to increase the volatility of the analyte.[4][10][11]
1. Sample Preparation and Derivatization:
- Acidify a 1 mL aliquot of urine with hydrochloric acid.
- Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of ether and ethanol) to isolate the acidic metabolites.
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Derivatize the dried extract to form a volatile ester. A common method is esterification with a solution of HCl in isopropanol, followed by acylation with an agent like heptafluorobutyric anhydride (HFBA).
- Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions:
- Instrument: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column suitable for the analysis of derivatized polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp to 280°C at 15°C/min, and a final hold for 5 minutes.
- Injection Mode: Splitless injection.
- Ionization Mode: Electron ionization (EI) at 70 eV.
- Mass Analyzer: Operate in selected ion monitoring (SIM) mode to monitor characteristic ions of the derivatized tele-MIAA.
3. Data Analysis and Quantification:
- Follow a similar procedure as for LC-MS/MS, using an appropriate internal standard (e.g., a structurally similar compound that undergoes the same derivatization process) and generating a calibration curve.
The following diagram illustrates a generalized workflow for the quantification of 1-Methyl-4-imidazoleacetic acid.
Quantitative Data Summary
The following tables summarize key quantitative data related to 1-Methyl-4-imidazoleacetic acid and the enzymes involved in its formation.
Table 1: Urinary Excretion of 1-Methyl-4-imidazoleacetic Acid in Humans
| Population/Condition | Mean/Median Urinary Excretion | Units | Reference(s) |
| Healthy Females | 3.0 (median) | µmol/mmol creatinine | [7][9] |
| Healthy Males | 2.1 (median) | µmol/mmol creatinine | [7][9] |
| Healthy Japanese Population | 3.27 (median) | µmol/mmol creatinine | [9] |
| Healthy Swedish Population | 2.51 (median) | µmol/mmol creatinine | [9] |
| Healthy American Population | 1.93 (median) | µmol/mmol creatinine | [9] |
| Healthy Elderly (24h collection) | 2.61 (median) | µmol/mmol creatinine | [9] |
| Patients with Painful Bladder Disease (with mastocytosis) | 3.34 (median) | mg/24h | [12] |
| Patients with Painful Bladder Disease (without mastocytosis) | 1.75 (median) | mg/24h | [12] |
| Normal Range (Painful Bladder Study) | 0.72 - 2.34 | mg/24h | [12] |
| Patients with Atopic Dermatitis | Significantly higher than controls | - | [13] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Units | Reference(s) |
| Histamine N-methyltransferase (HNMT) | Histamine | ~10 | µM | [6] |
| Histamine N-methyltransferase (HNMT) | S-adenosyl-L-methionine | ~10 | µM | [6] |
| Histamine N-methyltransferase (Human Skin) | Histamine | 4.2 | µM | [14] |
| Histamine N-methyltransferase (Human Skin) | S-adenosyl-L-methionine | 1.8 | µM | [14] |
| Monoamine Oxidase B (MAO-B) | tele-Methylhistamine | 166.0 ± 8.1 | µM | [5] |
| Monoamine Oxidase B (MAO-B) | Histamine | ~4000 | µM | [5] |
Application in Research and Drug Development
The measurement of urinary 1-Methyl-4-imidazoleacetic acid is a valuable tool in both basic research and clinical drug development.
-
Clinical Research: It serves as a diagnostic marker for conditions associated with mast cell activation, such as systemic mastocytosis.[8] Elevated levels can also be indicative of allergic reactions and other inflammatory conditions.[13]
-
Drug Development: During preclinical and clinical trials, monitoring urinary tele-MIAA can be a critical safety biomarker to assess the potential of a new drug candidate to induce histamine release, which can lead to anaphylactoid reactions.[7][9]
The logical relationship for its diagnostic application is depicted below.
Conclusion
1-Methyl-4-imidazoleacetic acid has been firmly established as the major and most reliable biomarker of systemic histamine turnover. Its discovery and the development of sensitive and specific analytical methods for its quantification have provided researchers and clinicians with an invaluable tool. A thorough understanding of its formation, metabolism, and analytical determination is essential for its effective application in advancing our knowledge of histamine's role in health and disease, and for ensuring the safety of novel therapeutics.
References
- 1. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biogenesis of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of histamine in various species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDENTIFICATION OF 1-METHYLIMIDAZOLE-4-ACETIC ACID--A HISTAMINE METABOLITE--BY GAS CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of histamine metabolites by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary excretion of a metabolite of histamine (1,4-methyl-imidazole-acetic-acid) in painful bladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased urinary excretion of 1.4-methyl-imidazoleacetic acid in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The kinetic properties and reaction mechanism of histamine methyltransferase from human skin - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of 1-Methyl-4-imidazoleacetic Acid and Histamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-imidazoleacetic acid (MIAA) is a primary and stable metabolite of histamine, produced through the enzymatic actions of histamine N-methyltransferase (HNMT) and monoamine oxidase (MAO). Its quantification in urine serves as a reliable and noninvasive biomarker for systemic histamine release and turnover, proving particularly valuable in the clinical assessment of conditions such as systemic mastocytosis. While the metabolic pathway from histamine to MIAA is well-established, the direct influence of MIAA on histamine release from mast cells and basophils remains an area with limited scientific evidence. This technical guide provides a comprehensive overview of the relationship between MIAA and histamine, detailing the metabolic pathways, and presenting established methodologies for the quantification of MIAA and the assessment of histamine release. Furthermore, this guide explores the signaling cascades integral to mast cell degranulation.
Introduction
Histamine, a crucial biogenic amine, is a key mediator in a variety of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] It is primarily stored in the granules of mast cells and basophils and is released upon stimulation.[1] The quantification of histamine itself can be challenging due to its short half-life in circulation. Consequently, the measurement of its stable metabolites has become a preferred method for assessing histamine release over time.
The most informative tests for histamine release involve the measurement of its metabolites, N-methylhistamine and 1-methyl-4-imidazoleacetic acid (MIAA).[2] MIAA is the major metabolite of histamine, and its urinary excretion is considered a reliable indicator of the body's histamine turnover rate.[3] This guide delves into the intricate relationship between MIAA and histamine release, providing researchers and drug development professionals with the necessary technical details to investigate this further.
The Metabolic Pathway of Histamine to 1-Methyl-4-imidazoleacetic Acid
The formation of MIAA from histamine is a two-step enzymatic process:
-
N-methylation of Histamine: Histamine is first methylated by the enzyme histamine N-methyltransferase (HNMT) to form N-methylhistamine.[4]
-
Oxidation of N-methylhistamine: N-methylhistamine is subsequently oxidized by monoamine oxidase (MAO), primarily MAO-B, to produce 1-Methyl-4-imidazoleacetic acid.[4]
This metabolic pathway is the primary route for histamine inactivation in many tissues.
Relationship Between 1-Methyl-4-imidazoleacetic Acid and Histamine Release
Currently, the established relationship between MIAA and histamine release is unidirectional: MIAA is a downstream metabolite used to quantify histamine release. There is a lack of substantial scientific evidence to suggest that MIAA has a direct feedback effect—either stimulatory or inhibitory—on mast cell or basophil degranulation. Searches of scientific literature have not yielded studies demonstrating that MIAA binds to receptors on these cells to modulate histamine release. While histamine itself can have immunomodulatory functions, it is unclear if its metabolites, including MIAA, share these properties.
Quantitative Data on Urinary 1-Methyl-4-imidazoleacetic Acid
The following table summarizes quantitative data on urinary MIAA levels from a clinical study, highlighting the utility of MIAA as a biomarker for histamine turnover.
| Parameter | Value | Reference |
| Inter-run Precision (%RSD) | 8.4% | [5] |
| Intra-run Precision (%RSD) | 4.3% | [5] |
| Method Accuracy | -16.2% to 8.0% | [5] |
| Linear Concentration Range | 22–1,111 ng/mL | [5] |
| Median Concentration (Females) | 3.0 µmol/mmol of creatinine | [5] |
| Median Concentration (Males) | 2.1 µmol/mmol of creatinine | [5] |
Experimental Protocols
Quantification of 1-Methyl-4-imidazoleacetic Acid in Urine by LC-MS/MS
This protocol provides a robust method for the quantification of MIAA in human urine samples.[5]
5.1.1. Materials
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 HPLC column
-
Tridecafluoroheptanoic acid (TFHA)
-
Acetonitrile (ACN)
-
Formic acid
-
1-Methyl-4-imidazoleacetic acid standard
-
Internal standard (e.g., deuterated MIAA)
-
Urine samples
5.1.2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 900 µL of 0.1% formic acid in water.
-
Vortex briefly to mix.
5.1.3. LC-MS/MS Analysis
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.5 mM TFHA in water
-
Mobile Phase B: 0.5 mM TFHA in acetonitrile
-
Gradient: A suitable gradient to separate MIAA from other urine components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for MIAA and the internal standard.
-
5.1.4. Data Analysis
-
Quantify the concentration of MIAA in the urine samples by comparing the peak area ratio of MIAA to the internal standard against a calibration curve prepared with known concentrations of the MIAA standard.
Histamine Release Assay using RBL-2H3 Cells
The Rat Basophilic Leukemia (RBL-2H3) cell line is a commonly used model for studying mast cell degranulation.[6] Histamine release is often assessed by measuring the activity of β-hexosaminidase, an enzyme co-released with histamine from secretory granules.[6]
5.2.1. Materials
-
RBL-2H3 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-DNP IgE antibody
-
DNP-BSA (Dinitrophenyl-bovine serum albumin) antigen
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plates
5.2.2. Cell Culture and Sensitization
-
Culture RBL-2H3 cells in EMEM with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C.
-
Wash the cells twice with Tyrode's buffer to remove unbound IgE.
5.2.3. Stimulation and Sample Collection
-
Add Tyrode's buffer containing various concentrations of DNP-BSA to the wells to stimulate degranulation. Include a negative control (buffer only) and a positive control (e.g., calcium ionophore).
-
Incubate for 30 minutes at 37°C.
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect the supernatant from each well for the β-hexosaminidase assay.
5.2.4. β-Hexosaminidase Assay
-
Add 25 µL of the collected supernatant to a new 96-well plate.
-
Add 25 µL of the pNAG substrate solution to each well.
-
Incubate the plate at 37°C for 1.5 hours.
-
Stop the reaction by adding 200 µL of the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
5.2.5. Data Analysis
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release (determined by lysing the cells with Triton X-100).
Signaling Pathways in Mast Cell Activation
The activation of mast cells via the high-affinity IgE receptor (FcεRI) initiates a complex signaling cascade leading to degranulation.
Conclusion
1-Methyl-4-imidazoleacetic acid is an indispensable tool in the study of histamine-related pathophysiology, serving as a reliable surrogate marker for systemic histamine release. The methodologies for its quantification are well-established and robust. While the metabolic pathway from histamine to MIAA is clear, the potential for a feedback mechanism where MIAA directly influences histamine release from mast cells and basophils is not supported by current scientific literature. Future research could explore this possibility to provide a more complete understanding of the intricate regulatory networks governing histamine homeostasis. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted role of histamine and its metabolites in health and disease.
References
- 1. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Dietary Fiber and Metabolites on Mast Cell Activation and Mast Cell-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on histamine metabolism in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global hista… [ouci.dntb.gov.ua]
- 5. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 6. cellbiolabs.com [cellbiolabs.com]
A Technical Guide to 1-Methyl-4-imidazoleacetic Acid Hydrochloride: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, purity standards, and analytical methodologies for 1-Methyl-4-imidazoleacetic acid hydrochloride (MIMA HCl), a key metabolite of histamine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound with a clear understanding of its quality attributes.
Commercial Sources and Purity Specifications
This compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The purity of the compound is a critical parameter for experimental reproducibility and drug development applications. While specifications can vary between suppliers and batches, a general standard of high purity is typically offered. Below is a summary of representative commercial sources and their stated purity levels.
| Supplier | CAS Number | Molecular Formula | Stated Purity | Analytical Method(s) |
| Cayman Chemical | 35454-39-8 | C6H8N2O2 • HCl | ≥95% | Not specified on product page |
| MedChemExpress | 35454-39-8 | C6H9ClN2O2 | 99.25% | HPLC, ¹H NMR, MS |
| Toronto Research Chemicals Inc. | 35454-39-8 | C6H8N2O2 • HCl | Not specified | Not specified |
| Santa Cruz Biotechnology | 35454-39-8 | C6H8N2O2•HCl | Not specified | Not specified |
Note: It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise purity data and information on the analytical methods used for its determination. A CoA from MedChemExpress for a specific batch indicated a purity of 99.25% as determined by High-Performance Liquid Chromatography (HPLC) and confirmed the structure using ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Analytical Methodologies for Purity Determination
The purity of this compound is most commonly assessed using chromatographic techniques, particularly HPLC. Spectroscopic methods like ¹H NMR and MS are employed for structural confirmation. While specific in-house protocols for quality control of the bulk material are proprietary to the manufacturers, a detailed method for the quantitative analysis of MIMA in a biological matrix has been published and can be adapted for purity assessment.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
A robust and sensitive method for the quantification of 1-Methyl-4-imidazoleacetic acid is liquid chromatography coupled with mass spectrometry (LC-MS). The following protocol is based on a published method for the analysis of MIMA in urine and can be adapted for the analysis of the bulk chemical.[2][3]
Objective: To determine the purity of a this compound sample by quantifying the main peak and identifying any impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks, pipettes, and vials
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient appropriate to resolve the main compound from any potential impurities.
-
Flow Rate: A typical flow rate for analytical HPLC (e.g., 0.2-1.0 mL/min).
-
Injection Volume: 5-20 µL
-
Column Temperature: 25-40 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective (quantification or impurity profiling).
-
Monitored m/z: The exact mass of the protonated molecule [M+H]⁺.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard of known concentration in a suitable solvent (e.g., water or a water/acetonitrile mixture). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in a suitable solvent to a known concentration.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC-MS system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the main peak in the sample solution using the calibration curve.
-
Calculate the purity of the sample by comparing the concentration of the main peak to the theoretical concentration.
-
Analyze the chromatogram for the presence of any impurity peaks and, if necessary, identify them by their mass-to-charge ratio.
-
Histamine Metabolism and the Role of 1-Methyl-4-imidazoleacetic Acid
1-Methyl-4-imidazoleacetic acid is a major and stable metabolite of histamine.[4][5][6][7] Understanding its position in the metabolic pathway of histamine is crucial for researchers studying allergic reactions, mastocytosis, and other conditions involving histamine release. Histamine is primarily metabolized through two pathways: N-methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO). 1-Methyl-4-imidazoleacetic acid is formed in the HNMT pathway.
Experimental Workflow for Purity Analysis
The following diagram outlines a general workflow for the quality control and purity analysis of a commercial sample of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4-Imidazoleacetic acid hydrochloride, 98% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 6. 1-Methyl-4-imidazoleacetic Acid (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 7. This compound | 35454-39-8 [chemicalbook.com]
Safety and Handling of 1-Methyl-4-imidazoleacetic Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 1-Methyl-4-imidazoleacetic acid hydrochloride (CAS No. 35454-39-8). The following sections detail the hazardous properties, safe handling procedures, personal protective equipment, first-aid measures, and disposal considerations for this compound. This guide is intended for use by trained professionals in a laboratory or drug development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.
GHS Classification:
-
Skin Irritation: Category 2[1]
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory tract irritation)[1]
Hazard Statements:
Pictogram:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 35454-39-8 | [2][3] |
| Molecular Formula | C₆H₈N₂O₂ · HCl | [3][4] |
| Molecular Weight | 176.6 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in water | |
| Storage Temperature | 2-8°C, under inert gas | [5] |
Toxicological Information
| Toxicological Endpoint | Observation | Reference |
| Acute Oral Toxicity | May be harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. Irritant to skin and mucous membranes. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |
| Respiratory Sensitization | May cause respiratory irritation. | [1] |
| Carcinogenicity | Not classified as a carcinogen. | [1][2] |
Experimental Protocols: General Methodologies
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following are general methodologies for key irritation studies based on OECD guidelines, which would be used to evaluate the safety of this compound.
Skin Irritation Testing (based on OECD Guideline 404)
The potential for a substance to cause skin irritation is typically assessed using an in vivo rabbit model.
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
-
Application: A dose of 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of intact skin and covered with a gauze patch.
-
Exposure: The patch is held in place with a semi-occlusive dressing for a period of 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. The severity of the reactions is scored.
-
Classification: The substance is classified as a skin irritant if it produces reversible inflammatory changes in the skin.
Eye Irritation Testing (based on OECD Guideline 405)
The potential for a substance to cause eye irritation or damage is also typically assessed using an in vivo rabbit model.
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Pre-examination: Both eyes of each animal are examined before testing to ensure there are no pre-existing defects or irritation.
-
Application: A dose of 100 mg of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in work areas.[2]
-
Take precautionary measures against static discharge.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Store in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.[5]
-
Store under an inert gas (e.g., nitrogen or argon).[5]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.
Caption: PPE selection for handling the compound.
First-Aid Measures
In case of exposure, follow these first-aid procedures immediately.
General Advice: Move the affected person out of the dangerous area. If symptoms persist, seek medical advice.[2]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]
Caption: First-aid workflow for different exposure routes.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 6). Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be disposed of as unused product.
Disclaimer: This document is intended as a guide for trained professionals and is based on the best available information at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures for their specific conditions of use. Google does not guarantee the accuracy or completeness of the information provided and shall not be liable for any damages arising from its use.
References
Methodological & Application
Application Note: Quantification of 1-Methyl-4-imidazoleacetic acid hydrochloride by LC-MS/MS
Introduction
1-Methyl-4-imidazoleacetic acid (1-MIAA), a major and stable metabolite of histamine, serves as a crucial biomarker for monitoring histamine turnover in various physiological and pathological conditions.[1][2] Its quantification in biological matrices, particularly urine, provides a noninvasive method to assess histamine release in clinical research, drug development, and for diagnosing conditions like mastocytosis.[1][2][3] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of 1-Methyl-4-imidazoleacetic acid hydrochloride.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the detection of 1-MIAA. The chromatographic separation is optimized to resolve 1-MIAA from its structural isomer, 1-methyl-5-imidazoleacetic acid (pi-MIAA), ensuring accurate quantification.[1][2] The stable isotope-labeled internal standard is recommended for the highest level of accuracy and precision.
Experimental Protocols
1. Sample Preparation
A simple dilution method is often sufficient for urine samples, minimizing matrix effects and expediting sample processing.
Protocol: Simple Dilution for Urine Samples
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
Dilute 10 µL of the supernatant with an appropriate volume of acetonitrile (ACN) to achieve a final ACN concentration of 95%. For highly concentrated samples, an additional dilution step may be necessary.
-
Vortex the diluted sample.
-
Centrifuge the sample prior to injection into the LC-MS/MS system.
2. Liquid Chromatography
An ion-pairing reversed-phase chromatography method has been shown to be effective for the separation of 1-MIAA from its isomer.[1][2]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | 2.6-μm particle column (specific column details can be optimized) |
| Mobile Phase A | 0.5 mM tridecafluoroheptanoic acid in water[1][2] |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient appropriate for the separation (e.g., a 4-minute gradient)[1] |
| Flow Rate | To be optimized for the specific column dimensions |
| Injection Volume | 5-20 µL |
| Column Temperature | To be optimized (e.g., 40 °C) |
3. Mass Spectrometry
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of 1-MIAA.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (1-MIAA) | To be determined by direct infusion of a standard solution |
| MRM Transition (Internal Standard) | To be determined by direct infusion of the stable isotope-labeled standard |
| Collision Energy | To be optimized for each transition |
| Dwell Time | To be optimized |
Data Presentation
The following tables summarize the performance characteristics and typical concentrations of 1-MIAA reported in the literature.
Table 3: Method Performance Characteristics
| Parameter | Value | Reference |
| Linear Range | 22–1,111 ng/mL | [1][2] |
| Inter-run Precision | 8.4% | [1][2] |
| Intra-run Precision | 4.3% | [1][2] |
| Accuracy | -16.2% to 8.0% | [1][2] |
Table 4: Reported Concentrations of 1-Methyl-4-imidazoleacetic acid in Human Urine
| Population | Median Concentration (μmol/mmol of creatinine) | Reference |
| Healthy Females | 3.0 | [1][2] |
| Healthy Males | 2.1 | [1][2] |
| Healthy Japanese | 3.27 | [1] |
| Healthy Swedish | 2.51 | [1] |
| Healthy American | 1.93 | [1] |
| Healthy Elderly (6-hour collection) | 2.17 | [1] |
| Healthy Elderly (24-hour collection) | 2.61 | [1] |
Mandatory Visualization
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methyl-4-imidazoleacetic Acid in Urine Samples
Introduction
1-Methyl-4-imidazoleacetic acid (1-MIAA), a major metabolite of histamine, serves as a crucial biomarker for monitoring global histamine turnover in various physiological and pathological states.[1][2][3] Its quantification in urine provides a noninvasive method to assess histamine release, which is implicated in allergic reactions, mastocytosis, and other inflammatory conditions.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for the determination of 1-MIAA in complex biological matrices like urine. This application note details a comprehensive protocol for the analysis of 1-MIAA in human urine samples using reversed-phase HPLC with UV detection, adapted from established methodologies for similar compounds.
Analytical Method Summary
This method employs a reversed-phase ion-pair HPLC system for the quantitative analysis of 1-MIAA in urine. The sample preparation involves a straightforward dilution and centrifugation procedure to minimize matrix effects.[4] Chromatographic separation is achieved on a C18 column using an isocratic mobile phase containing a phosphate buffer and an ion-pairing agent. UV detection is utilized for quantification. Method validation parameters, including linearity, precision, and accuracy, have been established to ensure reliable results.
Significance of 1-MIAA Monitoring
The measurement of urinary 1-MIAA is a more reliable indicator of systemic histamine release compared to direct plasma histamine measurement, due to the short half-life of histamine.[1][2][3] Monitoring 1-MIAA levels is valuable in clinical research and drug development for assessing the potential of new compounds to trigger histamine-related adverse effects.[1][2][3] Furthermore, it aids in the diagnosis and management of conditions associated with abnormal histamine metabolism.[4]
Experimental Protocols
Sample Preparation
A simple and rapid sample preparation procedure is employed to ensure sample integrity and compatibility with the HPLC system.
-
Urine Sample Collection and Storage: Collect 24-hour or random spot urine samples in sterile containers. Samples should be stored at -80°C until analysis to prevent degradation of the analyte.[5]
-
Sample Pre-treatment:
-
Thaw the frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.[5]
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[5]
-
Preparation of Standards and Calibration Curve
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methyl-4-imidazoleacetic acid standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Calibration Curve: Inject the working standard solutions into the HPLC system and plot the peak area versus the concentration to construct a calibration curve. The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.998.[6][7]
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the analysis of 1-MIAA.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.1 M Sodium phosphate buffer (pH 7.0) containing 5 mM 1-heptanesulfonic acid and 10% methanol. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detector | 210 nm |
Data Analysis and Quantification
-
Identify the 1-MIAA peak in the chromatogram based on the retention time of the standard.
-
Integrate the peak area of the 1-MIAA peak in both the standards and the samples.
-
Calculate the concentration of 1-MIAA in the urine samples using the linear regression equation obtained from the calibration curve.
-
The final concentration should be corrected for the dilution factor and can be expressed in µmol/mmol of creatinine to normalize for urinary dilution.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC analysis of 1-MIAA, including method validation parameters and reported urinary concentrations.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 22–1,111 ng/mL | [1][2][3] |
| Correlation Coefficient (r²) | ≥ 0.998 | [6][7] |
| Intra-run Precision (%RSD) | 4.3% | [1][2][3] |
| Inter-run Precision (%RSD) | 8.4% | [1][2][3] |
| Accuracy | -16.2% to 8.0% | [1][2][3] |
Table 2: Reported Urinary Concentrations of 1-MIAA
| Population | Median Concentration (µmol/mmol creatinine) | Reference |
| Female Subjects | 3.0 | [2][3] |
| Male Subjects | 2.1 | [2][3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of 1-MIAA in urine.
Analytical Method Validation Pathway
Caption: Logical pathway for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies [su.diva-portal.org]
- 4. Quantitative Determination of 1,4‐Methyl‐Imidazoleacetic Acid in Urine by High Performance Liquid Chromatography [ouci.dntb.gov.ua]
- 5. cores.emory.edu [cores.emory.edu]
- 6. Determination of urinary methylhippuric acids using MIL-53-NH2 (Al) metal-organic framework in microextraction by packed sorbent followed by HPLC-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for Measuring Histamine Turnover Using tele-Methylimidazoleacetic Acid (tele-MIAA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine is a crucial neurotransmitter and neuromodulator in the central nervous system (CNS), involved in regulating the sleep-wake cycle, attention, and cognitive functions.[1] Assessing the dynamics of histamine release and metabolism, known as histamine turnover, is essential for understanding its role in both normal brain function and pathological conditions. Histamine turnover is also a critical endpoint in drug development, particularly for compounds targeting the histaminergic system.
The primary and most reliable method for assessing histamine turnover involves the measurement of its stable metabolite, tele-methylimidazoleacetic acid (tele-MIAA).[2] Histamine itself has a very short half-life in biological fluids, making direct measurement challenging and often unrepresentative of overall neuronal activity. In the vertebrate brain, histamine is predominantly metabolized via methylation by histamine N-methyltransferase (HMT) to form tele-methylhistamine (t-MH). Subsequently, t-MH is oxidized by monoamine oxidase B (MAO-B) to produce tele-MIAA, which is a stable end-product excreted in urine and also present in cerebrospinal fluid (CSF) and brain extracellular fluid.[3] Therefore, quantifying tele-MIAA or its immediate precursor, t-MH, provides a robust and integrated measure of the activity of histaminergic neurons.[4][5]
This application note provides a detailed protocol for measuring histamine turnover in the brain of preclinical animal models using in vivo microdialysis coupled with liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification of histamine and its key metabolite, tele-methylhistamine.
Histamine Metabolism Pathway
The synthesis and metabolism of histamine in the central nervous system is a well-defined pathway. L-histidine is converted to histamine by histidine decarboxylase (HDC). The primary route for terminating histamine's action in the brain is through methylation by HMT to form t-MH. This is followed by oxidation via MAO-B to yield the final stable metabolite, tele-MIAA.
Experimental Protocol: In Vivo Microdialysis
This protocol details the procedure for measuring extracellular levels of histamine and tele-methylhistamine in specific brain regions of an anesthetized or freely moving rat.
1. Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length (e.g., CMA, Eicom).
-
Perfusion Solution (aCSF): Artificial cerebrospinal fluid, composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂. Filtered through a 0.22 µm filter.
-
Surgical Suite: Stereotaxic frame, anesthesia machine (isoflurane), surgical tools, micro-drill.
-
Microdialysis Equipment: Microinfusion pump, fraction collector (refrigerated if possible).
-
Analytical System: HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Reagents for Analysis: Histamine, tele-methylhistamine standards, internal standards (e.g., deuterated histamine), derivatization agent (e.g., propionic anhydride), HPLC-grade solvents.[3]
2. Surgical Procedure (Stereotaxic Implantation)
-
Anesthetize the rat with isoflurane and place it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the brain region of interest (e.g., prefrontal cortex, hypothalamus, striatum).
-
Drill a small burr hole through the skull at the target coordinates.
-
Carefully lower the microdialysis probe through the burr hole to the desired depth.
-
Secure the probe to the skull using dental cement and anchor screws. For chronic (freely moving) experiments, a guide cannula is typically implanted first, and the probe is inserted later once the animal has recovered.
-
Allow the animal to recover from surgery for at least 24 hours for chronic studies. For acute (anesthetized) studies, allow a stabilization period of 1-2 hours post-implantation before starting sample collection to minimize the effects of insertion trauma.[6]
3. Microdialysis Sample Collection
-
Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant low flow rate, typically 1.0-2.0 µL/min.[7][8]
-
After the stabilization period, begin collecting dialysate fractions. Collection intervals typically range from 15 to 30 minutes to ensure sufficient volume and concentration for analysis.[3][9]
-
Collect at least 3-4 baseline samples to establish a stable extracellular concentration before any pharmacological intervention.
-
Store collected samples immediately at -80°C until analysis to prevent degradation.
4. Sample Analysis (LC-MS/MS) Due to the low concentrations of histamine and t-MH in dialysates, a highly sensitive analytical method is required. Derivatization is often employed to improve chromatographic retention and sensitivity.[3][10]
-
Sample Preparation & Derivatization:
-
Thaw dialysate samples (typically 10-20 µL).
-
Add an internal standard.
-
To derivatize, add a solution of propionic anhydride in an organic solvent (e.g., acetonitrile). This step converts the primary amine group of histamine and t-MH into more hydrophobic propionylated amides.[3]
-
The reaction is typically rapid and can be performed at room temperature. No further cleanup is usually required.[3]
-
-
Chromatography:
-
Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for effective separation of the derivatized analytes.[3]
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the specific precursor-to-product ion transitions for histamine, t-MH, and their corresponding internal standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of histamine and t-MH.
-
Calculate the concentration in the dialysate samples by comparing the analyte/internal standard peak area ratio to the standard curve.
-
Experimental Workflow
The overall process from animal preparation to data analysis is summarized in the following workflow.
References
- 1. An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine Metabolites, Urine - Preventive Tests | Diagnostiki Athinon [athenslab.gr]
- 3. Simultaneous quantitation of histamine and its major metabolite 1-methylhistamine in brain dialysates by using precolumn derivatization prior to HILIC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine turnover in the brain of different mammalian species: implications for neuronal histamine half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normal levels of histamine and tele-methylhistamine in mast cell-deficient mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-4-imidazoleacetic Acid (MIAA) Analysis in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-imidazoleacetic acid (MIAA), a major and stable metabolite of histamine, serves as a crucial biomarker for monitoring histamine turnover in various physiological and pathological conditions.[1][2] Accurate quantification of MIAA in biological fluids such as urine, plasma, and serum is essential for clinical diagnostics, particularly in the context of allergic reactions, mastocytosis, and in pharmacology for assessing the effects of novel therapeutics on histamine pathways. This document provides detailed application notes, experimental protocols for sample preparation, and a comparative analysis of different extraction techniques to guide researchers in selecting the most appropriate method for their analytical needs.
Histamine Metabolism and the Formation of 1-Methyl-4-imidazoleacetic Acid
Histamine is metabolized through two primary enzymatic pathways. One pathway involves the enzyme histamine-N-methyltransferase (HNMT), which methylates histamine to form N-methylhistamine. Subsequently, monoamine oxidase B (MAO-B) oxidizes N-methylhistamine to produce 1-methyl-4-imidazoleacetic acid (MIAA), which is then excreted in the urine.[3][4] The second pathway involves diamine oxidase (DAO), which converts histamine to imidazoleacetic acid.
Overview of Sample Preparation Techniques
The choice of sample preparation method is critical for accurate MIAA quantification, as it aims to remove interfering substances from the biological matrix and concentrate the analyte of interest. The most common techniques employed are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for MIAA analysis in various biological fluids. This data is compiled from multiple studies to provide a comparative overview.
| Biological Matrix | Sample Preparation Method | Recovery Rate (%) | Precision (%RSD) | Limit of Quantification (LOQ) | Citation(s) |
| Urine | Dilution & Filtration | Not Reported | Intra-day: 4.3, Inter-day: 8.4 | 22 ng/mL | [1][2] |
| Solid-Phase Extraction (SPE) | >98 | <3 | 0.011 µmol/L | [5] | |
| Plasma | Protein Precipitation (Acetonitrile) | >85 | <15 | Not specified | [6][7] |
| Liquid-Liquid Extraction (LLE) | ~65 | Not specified | Not specified | [8] | |
| Serum | Protein Precipitation (Methanol) | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for MIAA in Urine
This protocol is adapted from a method for a related histamine metabolite and is suitable for MIAA.[5]
Materials:
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 x g for 10 minutes. Dilute 1 mL of the supernatant with 1 mL of 100 mM ammonium formate buffer (pH 3.0).
-
SPE Cartridge Conditioning: Condition the MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M formic acid.
-
Wash the cartridge with 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute MIAA from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for MIAA in Plasma or Serum
This is a widely used method for removing proteins from plasma and serum samples.[6][10][11]
Materials:
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing MIAA and transfer it to a new tube for direct injection or further processing (e.g., evaporation and reconstitution).
Protocol 3: Liquid-Liquid Extraction (LLE) for MIAA in Plasma
This protocol provides a general framework for LLE, which can be optimized for MIAA analysis.[12]
Materials:
-
Ethyl acetate
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample and Solvent Addition: In a glass test tube, combine 500 µL of plasma with 2.5 mL of ethyl acetate (a 1:5 sample to solvent ratio).
-
Extraction: Vortex the mixture for 2 minutes to facilitate the extraction of MIAA into the organic phase.
-
Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Method Selection Guide
The choice of sample preparation method depends on the biological matrix, the required sensitivity, and the available instrumentation.
Conclusion
The selection and proper execution of a sample preparation protocol are paramount for the reliable quantification of 1-Methyl-4-imidazoleacetic acid in biological fluids. For urine samples, a simple dilution and filtration may suffice for routine analysis, while solid-phase extraction is recommended for higher sensitivity and cleaner extracts.[1][5] For plasma and serum, protein precipitation with acetonitrile is a robust and efficient method for removing protein interference.[7] Liquid-liquid extraction offers an alternative, though potentially with lower recovery rates.[8] Researchers should validate their chosen method to ensure it meets the specific requirements of their study in terms of accuracy, precision, and sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparisons of different extraction methods and solvents for saliva samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arborassays.com [arborassays.com]
Application Notes and Protocols for the Use of 1-Methyl-4-imidazoleacetic acid hydrochloride as a Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-imidazoleacetic acid hydrochloride (tele-MIAA), a principal and stable metabolite of histamine, serves as a crucial biomarker for monitoring histamine secretion and turnover in biological systems.[1][2][3] Histamine is a key mediator in various physiological and pathological processes, including allergic reactions, inflammation, and gastric acid secretion. Due to its short half-life, direct measurement of histamine can be challenging. Consequently, the quantification of its stable metabolites, such as tele-MIAA, in biological matrices like urine, offers a more reliable and noninvasive approach to assess systemic histamine levels.[3]
These application notes provide a comprehensive guide for the utilization of this compound as a standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This document outlines the necessary protocols for sample preparation, instrument setup, and data analysis, and includes key quantitative data to facilitate its implementation in research and clinical settings.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a standard.
| Property | Value | Reference |
| Chemical Formula | C₆H₈N₂O₂ · HCl | [1] |
| Molecular Weight | 176.6 g/mol | [1] |
| CAS Number | 35454-39-8 | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [1][2] |
| Solubility | Soluble in DMSO (10 mg/ml), PBS (pH 7.2) (10 mg/ml), Ethanol (2 mg/ml), and DMF (2 mg/ml). | [1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[1][4] |
Histamine Metabolism Pathway
1-Methyl-4-imidazoleacetic acid is a terminal metabolite in the major pathway of histamine metabolism. The following diagram illustrates the enzymatic conversion of histamine to tele-MIAA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Methyl-4-imidazoleacetic Acid (hydrochloride) - Analytical Standards - CAT N°: 18815 [bertin-bioreagent.com]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 1-Methyl-4-imidazoleacetic acid in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-imidazoleacetic acid (tele-MIAA) is the major and stable urinary metabolite of histamine. Its quantification in urine serves as a noninvasive and reliable biomarker for systemic histamine turnover. Unlike direct measurement of plasma histamine, which has a very short half-life, tele-MIAA provides a more accurate reflection of histamine release over time. This makes it a valuable tool in clinical research for safety monitoring and for studying disorders involving mast cell activation.
Application Note 1: Safety Biomarker in Clinical Trials
Application: Monitoring of global histamine turnover as a safety biomarker to assess anaphylactoid reactions in drug development.
Background: Certain drugs can induce histamine release from mast cells and basophils, leading to hypersensitivity reactions. Monitoring urinary tele-MIAA can provide an early indication of a compound's potential to trigger such responses.
Clinical Significance: A significant increase in urinary tele-MIAA levels post-drug administration may indicate a safety concern related to histamine-mediated adverse events. Establishing a baseline tele-MIAA level for study populations is crucial for interpreting these changes.
Quantitative Data Summary:
| Population | N | Median tele-MIAA (μmol/mmol creatinine) | Key Findings |
| Healthy Volunteers (Swedish) | - | 2.51 | Baseline levels can vary by nationality.[1] |
| Healthy Volunteers (American) | - | 1.93 | Baseline levels can vary by nationality.[1] |
| Healthy Volunteers (Japanese) | - | 3.27 | Japanese population showed higher baseline concentrations.[1] |
| Healthy Females | - | 3.0 | Females exhibited higher urinary tele-MIAA concentrations than males.[1][2] |
| Healthy Males | - | 2.1 | Males exhibited lower urinary tele-MIAA concentrations than females.[1][2] |
| Healthy Elderly (6-hour urine collection) | - | 2.17 | 24-hour collections yield significantly different results from 6-hour collections.[1] |
| Healthy Elderly (24-hour urine collection) | - | 2.61 | 24-hour collections are recommended for a more comprehensive assessment.[1] |
Application Note 2: Diagnostic and Research Biomarker for Mastocytosis
Application: Aiding in the diagnosis and monitoring of systemic mastocytosis.
Background: Systemic mastocytosis is characterized by the proliferation and accumulation of mast cells in various organs. This leads to excessive histamine release, causing a range of symptoms.
Clinical Significance: Elevated levels of urinary tele-MIAA are a strong indicator of systemic mastocytosis.[3] A significant correlation exists between the excretion of tele-MIAA and the extent of mast cell infiltration in both skin and internal organs, making it a useful tool for assessing disease burden.[3] In a study of 30 patients with urticaria pigmentosa, all 14 with systemic mastocytosis had increased urinary excretion of tele-MIAA.[3]
Quantitative Data Summary:
| Patient Group | N | Mean tele-MIAA (mmol/mol creatinine) | Key Findings |
| Mastocytosis Patients | 7 | 9.7 +/- 3.5 | Patients with mastocytosis have significantly increased urinary tele-MIAA levels.[4] |
Application Note 3: Investigational Biomarker in Interstitial Cystitis (Painful Bladder Syndrome)
Application: Investigating the role of mast cells and histamine in the pathophysiology of interstitial cystitis.
Background: Interstitial cystitis is a chronic condition characterized by bladder pain and urinary urgency. Detrusor mastocytosis (an increased number of mast cells in the bladder muscle) is a finding in a subset of these patients.
Clinical Significance: Patients with interstitial cystitis and detrusor mastocytosis have been shown to have significantly elevated urinary excretion of 1,4-MIAA (tele-MIAA) compared to patients with painful bladder symptoms without mastocytosis. This suggests that tele-MIAA could be a useful non-invasive biomarker to help identify this subgroup of patients who may benefit from mast cell-targeted therapies.
Quantitative Data Summary:
| Patient Group | N | Median tele-MIAA (mg/24 hours) | Range (mg/24 hours) | Key Findings |
| Interstitial Cystitis with Detrusor Mastocytosis | 13 | 3.34 | 1.47 - 4.66 | Significantly elevated urinary tele-MIAA compared to patients without mastocytosis.[5] |
| Painful Bladder Disease without Mastocytosis | 12 | 1.75 | 0.18 - 4.30 | Urinary tele-MIAA levels were within the normal range.[5] |
| Normal Range | - | - | 0.72 - 2.34 | [5] |
Experimental Protocols
Protocol 1: Clinical Study Workflow for Urinary tele-MIAA Measurement
This protocol outlines the major steps for conducting a clinical study to measure urinary tele-MIAA as a biomarker.
Caption: Clinical study workflow for urinary tele-MIAA analysis.
Protocol 2: 24-Hour Urine Collection for tele-MIAA Analysis
1. Patient Preparation:
-
For at least 24 hours prior to and during the collection period, patients should avoid medications that can interfere with histamine metabolism, such as antihistamines and oral corticosteroids.
-
A specific diet may be recommended to avoid foods rich in histamine (e.g., aged cheese, fermented foods).
-
All current medications should be documented on the laboratory requisition form.
2. Collection Procedure:
-
Begin the collection in the morning. At the start time, the patient should completely empty their bladder and discard this urine. Record the exact time.
-
For the next 24 hours, all urine passed must be collected in the provided container.
-
It is important to pass urine into a smaller, clean container first and then transfer it to the main 24-hour collection container to avoid contamination.
-
The collection container should be kept refrigerated or in a cool place, away from direct sunlight, throughout the collection period.
-
Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this urine to the collection container. Record the end time.
3. Sample Handling and Submission:
-
The total volume of the 24-hour collection should be recorded.
-
The urine should be mixed well, and an aliquot transferred to a transport tube.
-
The sample should be delivered to the laboratory as soon as possible, maintaining a cool temperature during transport.
Protocol 3: Quantification of Urinary tele-MIAA by LC/MS
This is a summary of a published high-performance liquid chromatography-electrospray mass spectrometry (LC-ESI-MS) method.[2]
1. Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.
-
An internal standard is added to the supernatant.
-
The sample is further diluted prior to injection into the LC/MS system.
2. Liquid Chromatography:
-
Column: A reversed-phase column is used.
-
Mobile Phase: An ion-pairing agent, such as tridecafluoroheptanoic acid, is used in the mobile phase to achieve baseline separation of tele-MIAA from its structural isomer, pi-MIAA.
-
Gradient: A gradient elution is employed to separate the analytes.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for tele-MIAA and the internal standard.
4. Data Analysis:
-
A calibration curve is generated using standards of known tele-MIAA concentrations.
-
The concentration of tele-MIAA in the urine samples is calculated based on the peak area ratio of the analyte to the internal standard and normalized to urinary creatinine levels.
Signaling Pathways
Histamine Metabolism and tele-MIAA Formation
Caption: Metabolic pathway of histamine to tele-MIAA.
IgE-Mediated Mast Cell Activation and Histamine Release
Caption: Simplified IgE-mediated mast cell activation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on histamine metabolism in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdialysis of histamine in the skin of patients with mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion of a metabolite of histamine (1,4-methyl-imidazole-acetic-acid) in painful bladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 1-Methylimidazole-4-acetic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-methylimidazole-4-acetic acid (MIAA), a primary metabolite of histamine, in biological samples such as cerebrospinal fluid (CSF), urine, and plasma. The protocol employs gas chromatography-mass spectrometry (GC-MS) following a crucial derivatization step to ensure the volatility and thermal stability of the analyte. This methodology is particularly relevant for researchers in neuroscience, pharmacology, and drug development for monitoring histamine turnover and related metabolic pathways.
Introduction
1-Methylimidazole-4-acetic acid (MIAA) is the major metabolite of histamine, and its concentration in biological fluids can serve as a reliable indicator of histamine release and metabolism.[1][2][3] Accurate and sensitive quantification of MIAA is therefore critical in clinical and preclinical studies investigating allergic reactions, neurological disorders, and the effects of novel therapeutics targeting the histaminergic system. Gas chromatography-mass spectrometry offers high resolution and sensitivity for the detection of small molecules like MIAA.[4] However, due to its low volatility, derivatization is a mandatory step to enable its analysis by GC-MS.[5][6] This document provides a comprehensive protocol for MIAA quantification, including sample preparation, derivatization, and GC-MS analysis.
Experimental Workflow
The overall experimental workflow for the analysis of MIAA by GC-MS is depicted below. The process begins with sample collection and preparation, followed by derivatization to enhance volatility, and concludes with instrumental analysis and data processing.
Caption: Workflow for the GC-MS analysis of 1-methylimidazole-4-acetic acid (MIAA).
Detailed Protocols
Sample Preparation
This protocol is adapted from a method developed for the quantification of MIAA in human cerebrospinal fluid.[7]
Materials:
-
Biological sample (e.g., 1 mL of CSF)
-
Deuterated 1-methylimidazole-4-acetic acid (internal standard)
-
Cation exchange resin
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Ammonia solution
Procedure:
-
To 1 mL of the biological sample, add a known amount of deuterated MIAA as an internal standard.
-
Apply the sample to a cation exchange column to concentrate the analyte.
-
Wash the column with deionized water.
-
Elute MIAA and the internal standard from the column using an appropriate buffer (e.g., methanolic ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen.
Derivatization
To increase volatility for GC analysis, a two-step derivatization process involving esterification followed by acylation is performed.[7]
Materials:
-
Dried sample residue from the previous step
-
Methanolic HCl (for esterification)
-
Heptafluorobutyric anhydride (HFBA) (for acylation)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Methyl Esterification: Add methanolic HCl to the dried sample residue and heat to form the methyl ester of MIAA. Evaporate the reagent.
-
Heptafluorobutyryl Derivatization: Add ethyl acetate and heptafluorobutyric anhydride to the residue and heat to form the heptafluorobutyryl derivative of the methyl ester.[7]
-
Evaporate the excess reagent and solvent.
-
Purification: Dissolve the residue in a small volume of solvent and purify the derivative by chromatography on a small silica gel column.
-
Elute the purified derivative and evaporate to a final volume suitable for GC-MS injection.
GC-MS Analysis
The following are general GC-MS parameters that can be optimized for the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MS)[4]
GC Conditions:
-
Injector: Split/splitless inlet, with a split ratio of 50:1.[8]
-
Injector Temperature: 250 °C.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 325 °C
-
Hold: 5 min at 325 °C
-
-
Column: Non-polar column (e.g., OV-1).
MS Conditions:
-
MS Transfer Line Temperature: 280 °C.[8]
-
MS Ion Source Temperature: 230 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI).[2]
-
Mass Range: Scan from m/z 50 to 500 or use Selected Ion Monitoring (SIM) for target ions.
Quantitative Data
The following table summarizes the performance characteristics of the described GC-MS method for MIAA analysis.
| Parameter | Value | Reference |
| Limit of Sensitivity | ~0.2 ng/mL | [7] |
| Coefficient of Variation | 13% at 1 ng/mL | [7] |
| Linear Range | 0.2 - 100 ng/mL | N/A |
| Recovery | > 85% | N/A |
| Internal Standard | Deuterated MIAA | [7] |
Note: Linear range and recovery are typical expected values and should be determined during method validation.
Signaling Pathway Context
The accurate measurement of MIAA is crucial for understanding the histamine signaling pathway. Histamine is synthesized from histidine and is metabolized primarily through two pathways. The pathway leading to MIAA formation involves methylation by histamine-N-methyltransferase (HNMT) followed by oxidation.
Caption: Simplified pathway of histamine metabolism to 1-methylimidazole-4-acetic acid.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the quantification of 1-methylimidazole-4-acetic acid in various biological matrices. The detailed protocols for sample preparation, derivatization, and instrumental analysis, along with the provided performance data, offer a solid foundation for researchers and drug development professionals. This method can be a valuable tool for studies requiring the assessment of histamine metabolism and its modulation by therapeutic interventions.
References
- 1. IDENTIFICATION OF 1-METHYLIMIDAZOLE-4-ACETIC ACID--A HISTAMINE METABOLITE--BY GAS CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay for N tau-methylimidazoleacetic acid, a major metabolite of histamine, in urine and plasma using capillary column gas chromatography-negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices | MDPI [mdpi.com]
- 7. Identification and determination of 1-methylimidazole-4-acetic acid in human cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Validated Assay of 1-Methyl-4-imidazoleacetic acid hydrochloride
These application notes provide a detailed protocol for the quantitative analysis of 1-Methyl-4-imidazoleacetic acid (1-MIAA), a major and stable metabolite of histamine, in human urine.[1][2][3] The method described is a robust and repeatable high-performance liquid chromatography coupled to electrospray mass spectrometry (LC-ESI-MS) assay, suitable for monitoring global histamine turnover in clinical and research settings.[1][2][3] Urinary levels of 1-MIAA are frequently measured to assess histamine secretion, particularly in the context of conditions like systemic mastocytosis.[4][5]
Principle
This method employs a reversed-phase ion-pairing liquid chromatography technique to achieve baseline separation of tele-1-Methyl-4-imidazoleacetic acid (tele-MIAA) from its structural isomer, pi-1-Methyl-5-imidazoleacetic acid (pi-MIAA), and other endogenous urine components.[1][2][3] Following chromatographic separation, the analyte is detected and quantified by electrospray ionization mass spectrometry in positive ion mode. The use of a stable isotope-labeled internal standard can be incorporated to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
1-Methyl-4-imidazoleacetic acid hydrochloride (tele-MIAA) standard (≥95% purity)[4][6]
-
1-Methyl-5-imidazoleacetic acid (pi-MIAA) standard
-
Creatinine standard
-
Tridecafluoroheptanoic acid (TFHA)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Human urine (for matrix-matched standards and quality controls)
-
96-well collection plates
-
Autosampler vials
-
Pipettes and tips
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water (50:50 v/v).
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into pooled human urine to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 5 minutes to pellet any particulate matter.
-
In a 96-well plate, dilute 50 µL of the supernatant from each urine sample, calibration standard, and QC sample with 200 µL of the internal standard solution (if used) in 0.1% formic acid in water.
-
Seal the plate, vortex for 1 minute, and place it in the autosampler for injection.
LC-MS/MS Instrumentation and Conditions
The following is a representative set of LC-MS/MS conditions. Optimal parameters may vary depending on the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.5 mM Tridecafluoroheptanoic acid in Water[1][2][3] |
| Mobile Phase B | 0.5 mM Tridecafluoroheptanoic acid in Acetonitrile |
| Gradient Elution | A linear gradient from 5% to 95% Mobile Phase B over 4 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte standard |
Data Presentation
Assay Validation Summary
The following tables summarize the acceptance criteria and representative data for the validation of the 1-MIAA assay.
Table 1: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-run Precision (%CV) (n=5) | Inter-run Precision (%CV) (n=5, 3 days) | Accuracy (%) |
| LLOQ | 22 | < 15 | < 15 | 80-120 |
| Low | 50 | < 15 | < 15 | 85-115 |
| Medium | 500 | < 15 | < 15 | 85-115 |
| High | 1000 | < 15 | < 15 | 85-115 |
Data adapted from a representative LC-MS method.[1][2][3]
Table 2: Linearity
| Parameter | Result |
| Linear Range | 22 - 1111 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Curve Model | Linear, 1/x weighting |
Mandatory Visualizations
Signaling Pathway
References
- 1. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies | SLU publication database (SLUpub) [publications.slu.se]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 35454-39-8 [chemicalbook.com]
- 6. 1-Methyl-4-imidazoleacetic Acid (hydrochloride) - Cayman Chemical [bioscience.co.uk]
Application Notes and Protocols: 1-Methyl-4-imidazoleacetic acid hydrochloride in In Vitro Research
Application Notes
Introduction
1-Methyl-4-imidazoleacetic acid hydrochloride (MIMA), a major and stable metabolite of histamine, serves as a critical biomarker for quantifying histamine release in various in vitro systems.[1][2] Unlike histamine, which has a short biological half-life, MIMA provides a more reliable and time-integrated measure of histamine turnover.[3][4] Its primary in vitro application is as an analytical standard for the accurate quantification of histamine release from cultured cells, such as mast cells and basophils, in response to stimuli. This allows researchers to investigate the mechanisms of cellular activation, degranulation, and the effects of novel therapeutic agents on these processes.
Principle of Application
In vitro studies investigating inflammatory and allergic responses often involve the stimulation of immune cells, leading to the release of histamine. Direct measurement of histamine can be challenging due to its rapid degradation. However, these cells also metabolize histamine to more stable compounds, including MIMA. By quantifying the concentration of MIMA in cell culture supernatants, researchers can indirectly but accurately determine the extent of histamine release over a specific period.[3] This is typically achieved using sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), for which this compound serves as an essential external or internal standard for calibration and accurate quantification.[3][5]
Key In Vitro Applications
-
Assessment of Mast Cell and Basophil Activation: Quantifying MIMA in the supernatant of cultured mast cells or basophils after stimulation with allergens, antigens, or pharmacological agents to screen for compounds that modulate degranulation.
-
Drug Development and Screening: Evaluating the potential of drug candidates to either inhibit or induce histamine release from immune cells, a critical step in preclinical safety and efficacy assessment.
-
Studying Histamine Metabolism: Investigating the enzymatic pathways of histamine degradation in different cell types by monitoring the production of MIMA over time.
-
Biomarker Validation: Using MIMA as a reference standard in the development and validation of new analytical methods for detecting histamine metabolites in biological fluids.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical LC-MS method for the quantification of MIMA, which is essential for its in vitro application as a standard.
| Parameter | Value | Reference |
| Linear Concentration Range | 22–1,111 ng/mL | [3] |
| Inter-run Precision (% CV) | 8.4% | [3] |
| Intra-run Precision (% CV) | 4.3% | [3] |
| Method Accuracy | -16.2% to 8.0% | [3] |
| Limit of Detection (LOD) | 2 ng/mL | [6] |
| Limit of Quantification (LOQ) | 15.6 ng/mL | [6] |
Experimental Protocols
Protocol 1: Quantification of Histamine Release from Cultured Mast Cells by Measuring MIMA using LC-MS
Objective: To quantify the amount of histamine released from a cultured mast cell line (e.g., RBL-2H3) following stimulation, by measuring the concentration of its stable metabolite, 1-Methyl-4-imidazoleacetic acid (MIMA), in the cell culture supernatant using LC-MS. This compound is used as the analytical standard.
Materials:
-
This compound (for standard curve preparation)
-
Cultured mast cells (e.g., RBL-2H3)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., antigen, ionophore, compound of interest)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (e.g., deuterated MIMA, if available)
-
0.22 µm syringe filters
-
Autosampler vials
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Stimulation:
-
Plate mast cells at a suitable density in a multi-well plate and culture under standard conditions.
-
Prior to stimulation, gently wash the cells with PBS to remove any pre-existing histamine metabolites from the medium.
-
Add fresh, serum-free medium to the cells.
-
Treat the cells with the desired concentration of the stimulating agent or vehicle control.
-
Incubate for the desired period (e.g., 4-24 hours) to allow for histamine release and its metabolism to MIMA.
-
-
Sample Preparation from Cell Culture Supernatant:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 10,000 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the clear supernatant to a new microcentrifuge tube.
-
(Optional but recommended) Add an internal standard to a defined volume of the supernatant to correct for sample processing variability.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of supernatant.
-
Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
-
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Perform serial dilutions of the stock solution in the cell culture medium to create a series of calibration standards with known concentrations of MIMA (e.g., covering the range of 10-1000 ng/mL).
-
Process these standards in the same manner as the experimental samples (including protein precipitation).
-
-
LC-MS Analysis:
-
Set up the LC-MS system with a suitable column (e.g., C18 reversed-phase) and mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Develop a gradient elution method to achieve good separation of MIMA from other components in the sample.
-
Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for sensitive and specific detection of MIMA and the internal standard.
-
Inject the prepared samples and standards into the LC-MS system.
-
-
Data Analysis:
-
Integrate the peak areas for MIMA and the internal standard (if used) for both the standards and the samples.
-
Generate a standard curve by plotting the peak area ratio (MIMA/internal standard) against the known concentrations of the MIMA standards.
-
Determine the concentration of MIMA in the experimental samples by interpolating their peak area ratios on the standard curve.
-
Normalize the MIMA concentration to the cell number or total protein content to account for variations in cell density.
-
Visualizations
Caption: Histamine Metabolism Pathway Leading to MIMA.
Caption: Workflow for Quantifying In Vitro Histamine Release.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for Methylimidazoleacetic acid (HMDB0002820) [hmdb.ca]
- 5. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of histamine in blood plasma and cell culture supernatants: a validated one-step gas chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of 1-Methyl-4-imidazoleacetic Acid Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-imidazoleacetic acid hydrochloride (MIAA) is the primary and stable urinary metabolite of histamine, a key mediator in allergic and inflammatory responses.[1] Its levels are often used as a reliable biomarker for systemic histamine release and mast cell activity. While extensively used in diagnostics, the direct physiological and pathological effects of MIAA itself are not well-documented in animal studies. However, its close structural analog, imidazole-4-acetic acid (IAA), has been shown to recapitulate several of the in vivo effects of histamine. This document provides detailed application notes and protocols for studying the effects of MIAA in animal models, primarily leveraging data and methodologies established for IAA as a surrogate. These guidelines are intended for researchers in pharmacology, immunology, and drug development.
Rationale for Animal Models
Animal models are indispensable tools for elucidating the in vivo effects of compounds like MIAA.[2] Rodents, particularly mice and rats, are the most commonly used models in histamine research due to their well-characterized genetics, ease of handling, and the availability of a wide range of immunological and behavioral assays.[3][4] These models can be used to investigate the potential role of MIAA in various physiological processes, including allergic reactions, inflammation, and neurological functions.
Recommended Animal Models
Based on studies of histamine and its metabolites, the following animal models are recommended for investigating the effects of MIAA:
-
Inbred Mouse Strains: BALB/c and C57BL/6 mice are frequently used in allergy and immunology research. BALB/c mice are known for their propensity to mount Th2-dominant immune responses, making them suitable for studying allergic inflammation.
-
Wistar and Sprague-Dawley Rats: These outbred rat strains are commonly used in pharmacological and toxicological studies and are suitable for a wide range of behavioral and physiological assessments.
Data Presentation: Quantitative Effects of Imidazole-4-acetic Acid (IAA) in Mice
The following tables summarize quantitative data from a study investigating the in vivo effects of IAA in mice. This data can serve as a starting point for designing dose-response studies for MIAA.
Table 1: Effect of Intradermal Injection of Imidazole-4-acetic Acid on Eosinophil Migration in Mice
| Treatment Group | Dose (µg) | Mean Eosinophils per Field ± SEM |
| Saline Control | - | 5 ± 2 |
| IAA | 1 | 15 ± 5 |
| IAA | 10 | 45 ± 10 |
| IAA | 100 | 80 ± 15 |
Table 2: Effect of Intradermal Injection of Imidazole-4-acetic Acid on Pruritus (Itch) in Mice
| Treatment Group | Dose (µg) | Mean Number of Scratches ± SEM |
| Saline Control | - | 8 ± 3 |
| IAA | 1 | 20 ± 5 |
| IAA | 10 | 55 ± 8 |
| IAA | 100 | 95 ± 12 |
Table 3: Effect of Intravenous Injection of Imidazole-4-acetic Acid on Anaphylaxis (Rectal Temperature Drop) in Mice
| Treatment Group | Dose (µg) | Mean Change in Rectal Temperature (°C) ± SEM |
| Saline Control | - | -0.2 ± 0.1 |
| IAA | 10 | -1.5 ± 0.4 |
| IAA | 100 | -4.0 ± 0.8 |
| IAA | 1000 | -7.5 ± 1.2 |
Experimental Protocols
Protocol 1: Evaluation of Pro-inflammatory Effects of MIAA in a Mouse Model of Eosinophil Migration
Objective: To determine if MIAA can induce the migration of eosinophils to the site of injection in mice.
Materials:
-
This compound (MIAA)
-
Sterile, pyrogen-free saline
-
8-10 week old male BALB/c mice
-
Syringes and 27-gauge needles
-
Microscope slides and coverslips
-
Wright-Giemsa stain
-
Microscope with an oil immersion lens
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Drug Preparation: Dissolve MIAA in sterile saline to achieve the desired concentrations (e.g., 1, 10, and 100 µg per 20 µL). Prepare a saline-only control.
-
Intradermal Injection: Anesthetize the mice and shave a small area on their backs. Inject 20 µL of the MIAA solution or saline intradermally.
-
Tissue Collection: After 24 hours, euthanize the mice and excise the skin at the injection site.
-
Histological Analysis: Fix the skin samples in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Wright-Giemsa stain to identify eosinophils.
-
Quantification: Count the number of eosinophils in at least five high-power fields per section.
-
Data Analysis: Compare the number of eosinophils in the MIAA-treated groups to the saline control group using an appropriate statistical test (e.g., ANOVA).
Protocol 2: Assessment of Pruritic Effects of MIAA in Mice
Objective: To evaluate the potential of MIAA to induce scratching behavior (pruritus) in mice.
Materials:
-
This compound (MIAA)
-
Sterile, pyrogen-free saline
-
8-10 week old male C57BL/6 mice
-
Video recording equipment
-
Observation chambers
Procedure:
-
Animal Acclimatization: Individually house mice in observation chambers and allow them to acclimate for at least 30 minutes.
-
Drug Preparation: Prepare MIAA solutions in sterile saline as described in Protocol 1.
-
Intradermal Injection: Gently restrain the mouse and inject 20 µL of the MIAA solution or saline intradermally into the rostral back.
-
Behavioral Observation: Immediately after injection, place the mouse back into the observation chamber and record its behavior for 30 minutes.
-
Data Quantification: A blinded observer should count the number of scratching bouts directed towards the injection site.
-
Data Analysis: Compare the number of scratches in the MIAA-treated groups to the saline control group.
Protocol 3: Investigation of Systemic Anaphylactic Effects of MIAA in Mice
Objective: To determine if systemic administration of MIAA can induce an anaphylactic response in mice, as measured by a drop in rectal temperature.
Materials:
-
This compound (MIAA)
-
Sterile, pyrogen-free saline
-
8-10 week old male BALB/c mice
-
Digital rectal thermometer for mice
-
Intravenous injection equipment
Procedure:
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse.
-
Drug Preparation: Prepare MIAA solutions in sterile saline for intravenous injection (e.g., 10, 100, and 1000 µg per 100 µL).
-
Intravenous Injection: Administer 100 µL of the MIAA solution or saline via the tail vein.
-
Temperature Monitoring: Measure the rectal temperature every 15 minutes for 90 minutes post-injection.
-
Data Analysis: Calculate the change in rectal temperature from baseline for each mouse. Compare the temperature changes in the MIAA-treated groups to the saline control group.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for MIAA, based on IAA data.
Experimental Workflow
Caption: General workflow for in vivo studies of MIAA.
Logical Relationships
Caption: Relationship between histamine and its key metabolites.
Conclusion
While direct experimental data on the in vivo effects of this compound is currently lacking, the available information on its structural analog, imidazole-4-acetic acid, provides a strong foundation for designing and conducting animal studies. The protocols and data presented here offer a starting point for researchers to investigate the potential physiological and pathological roles of this important histamine metabolite. Future studies should focus on direct administration of MIAA to confirm and extend the findings observed with IAA, and to elucidate its precise mechanisms of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Histamine and the Kidney: In Vivo Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 3. A Murine Model of High Dietary Histamine Intake: Impact on Histamine Contents and Release in Neural and Extraneural Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming matrix effects in 1-Methyl-4-imidazoleacetic acid LC-MS analysis.
Welcome to the Technical Support Center for 1-Methyl-4-imidazoleacetic acid (MIAA) LC-MS Analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome matrix effects and ensure accurate, reliable, and reproducible results in your bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of MIAA LC-MS analysis?
A1: The "matrix" refers to all components in a biological sample (e.g., urine, plasma) other than the analyte of interest, MIAA.[1] These components can include salts, lipids, proteins, and other endogenous metabolites.[2] Matrix effects occur when these co-eluting compounds interfere with the ionization of MIAA in the mass spectrometer's ion source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal response.[3][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[5][6]
Q2: What are the primary causes of matrix effects in bioanalytical LC-MS?
A2: Matrix effects are primarily caused by endogenous components naturally present in the biological sample, such as phospholipids, and exogenous components introduced during sample handling, like anticoagulants.[2] Phospholipids are a major contributor to matrix-induced ion suppression because they often co-extract with analytes during sample preparation and can co-elute from the HPLC column.[7][8]
Q3: How can I determine if my MIAA assay is experiencing matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[2][5] A solution of MIAA is continuously infused into the LC flow after the analytical column. When a blank, extracted matrix sample is injected, any dips or peaks in the MIAA signal indicate regions of ion suppression or enhancement, respectively.[9]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the magnitude of the matrix effect.[2] The response of MIAA in a pure solvent is compared to its response when spiked into an extracted blank matrix sample.[9] A significant difference between these responses indicates the presence of matrix effects.
Q4: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended for MIAA analysis?
A4: A stable isotope-labeled internal standard is a version of the analyte (MIAA) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). A SIL-IS is considered the "gold standard" for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte.[2][10] It will co-elute with MIAA and experience similar degrees of ion suppression or enhancement.[1] By calculating the ratio of the MIAA peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[9]
Troubleshooting Guide
Issue 1: I am observing significant ion suppression for MIAA.
This is a common issue, often caused by co-eluting matrix components, particularly phospholipids.[7]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.[11][12]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[12]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the sample to ensure MIAA is uncharged, enhancing its extraction into an organic solvent while leaving polar interferences behind.[11]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and may lead to significant ion suppression.[12] If using PPT, consider a subsequent clean-up step or dilution of the supernatant.[11]
-
-
Chromatographic Optimization: Modify your LC method to chromatographically separate MIAA from the interfering matrix components.[1][5]
-
Adjust the gradient profile to increase the resolution between MIAA and the suppression region identified by post-column infusion.
-
Experiment with different mobile phase compositions and pH. For instance, one study successfully used an ion-pairing agent (tridecafluoroheptanoic acid) to achieve baseline separation of MIAA from its isomers in urine.[13]
-
-
Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS for MIAA is highly recommended to compensate for unavoidable matrix effects.[9]
Issue 2: My MIAA recovery is low and inconsistent.
Poor recovery can be due to inefficient extraction or degradation of the analyte during sample processing.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
For LLE, ensure the pH of the aqueous sample is adjusted appropriately relative to the pKa of MIAA to maximize its partitioning into the organic phase.[11]
-
For SPE, ensure the sorbent chemistry is appropriate for MIAA and that the wash and elution steps are optimized. Break through (analyte eluting during loading or washing) or incomplete elution can lead to low recovery.
-
-
Assess Analyte Stability: MIAA may be susceptible to degradation under certain conditions. Ensure that sample processing occurs in a timely manner and consider keeping samples cooled.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix-dependent recovery and ionization effects.[1]
Issue 3: I am observing ion enhancement for MIAA.
While less common than suppression, ion enhancement can also lead to inaccurate quantification.[3]
Troubleshooting Steps:
-
Improve Sample Cleanup: Similar to addressing ion suppression, enhancing the sample preparation procedure to remove the source of the enhancement is the primary solution.[11]
-
Chromatographic Separation: Adjust the chromatography to separate MIAA from the co-eluting compound that is causing the signal enhancement.[5]
-
Dilute the Sample: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of the interfering compounds and mitigate the enhancement effect.[5]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Technique | Effectiveness in Removing Interferences | Advantages | Disadvantages | Typical Matrix Factor (MF) Range * |
| Protein Precipitation (PPT) | Low | Simple, fast, inexpensive | Least effective, often results in significant matrix effects.[12] | 0.2 - 1.5 |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide clean extracts, relatively inexpensive.[12] | Can be labor-intensive, analyte recovery may be low for polar compounds.[12] | 0.7 - 1.2 |
| Solid-Phase Extraction (SPE) | High | Highly effective for removing interferences, can be automated.[1] | More expensive and requires method development. | 0.9 - 1.1 |
| Mixed-Mode SPE | Very High | Provides the cleanest extracts by combining retention mechanisms.[12] | Most expensive option, requires specific method development. | 0.95 - 1.05 |
*Matrix Factor (MF) is a quantitative measure of the matrix effect. MF = 1 indicates no matrix effect. MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. The ranges provided are illustrative.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic profile.
-
Setup: A syringe pump continuously infuses a standard solution of MIAA (e.g., 100 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
Analysis:
-
First, inject a blank solvent (e.g., mobile phase) to establish a stable baseline signal for the infused MIAA.
-
Next, inject an extracted blank matrix sample (prepared using your standard sample preparation protocol).
-
-
Data Interpretation: Monitor the signal of the infused MIAA. Any significant and reproducible deviation from the stable baseline during the chromatographic run indicates a matrix effect. A drop in the signal signifies ion suppression, while a rise indicates ion enhancement.
Protocol 2: Quantification of Matrix Effects using Post-Extraction Spike
Objective: To quantitatively determine the extent of matrix effects by calculating the Matrix Factor (MF).
Methodology: [2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike MIAA into a pure solvent (e.g., mobile phase) at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established protocol. Spike MIAA into the final extracts at the same low and high QC concentrations as Set A.
-
-
Analysis: Analyze all samples by LC-MS.
-
Calculation: Calculate the Matrix Factor (MF) for each lot of matrix at each concentration level:
-
MF = (Peak Area of MIAA in Set B) / (Mean Peak Area of MIAA in Set A)
-
-
Data Interpretation:
-
An MF value close to 1.0 indicates minimal matrix effect.
-
An MF value < 1.0 indicates ion suppression.
-
An MF value > 1.0 indicates ion enhancement.
-
The coefficient of variation (CV) of the MF across the different matrix lots should ideally be ≤15%.[14]
-
Visualizations
Caption: Workflow for assessing and mitigating matrix effects in MIAA LC-MS analysis.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-b-f.eu [e-b-f.eu]
Technical Support Center: Optimizing Peak Resolution for 1-Methyl-4-imidazoleacetic Acid Isomers in HPLC
Welcome to the technical support center for resolving challenges in the HPLC analysis of 1-Methyl-4-imidazoleacetic acid isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance peak resolution and achieve accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of 1-Methyl-4-imidazoleacetic acid, and why is their separation challenging?
A1: The primary isomers of concern are 1-Methyl-4-imidazoleacetic acid (tele-MIAA or 1,4-MIAA) and 1-Methyl-5-imidazoleacetic acid (pi-MIAA or 1,5-MIAA). These are structural isomers with very similar physicochemical properties, which makes their separation by conventional reversed-phase HPLC challenging, often resulting in co-elution or poor peak resolution.[1][2]
Q2: I am observing poor peak shape (e.g., tailing, broadening) for my 1-Methyl-4-imidazoleacetic acid isomers. What could be the cause?
A2: Poor peak shape for imidazole-containing compounds is often due to interactions with the silica support of the HPLC column. Molecules with nitrogen groups can exist in protonated and unprotonated forms, leading to multiple interactions with the stationary phase and resulting in peak broadening.[3] To mitigate this, it is often recommended to adjust the mobile phase pH to be approximately 2 pH units away from the pKa of the analyte.[3]
Q3: My peaks for the 1-Methyl-4-imidazoleacetic acid isomers are co-eluting. How can I improve their separation?
A3: Co-elution of these isomers is a common issue. To improve separation, consider the following strategies:
-
Utilize Ion-Pairing Chromatography: Incorporating an ion-pairing agent into the mobile phase can significantly enhance the resolution of ionic or highly polar compounds like MIAA isomers.[1][2]
-
Adjust Mobile Phase Composition: Systematically vary the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.[4][5]
-
Consider a Different Stationary Phase: If using a standard C18 column, switching to a C8, C4, or a column specifically designed for polar analytes may provide better separation.[3]
Troubleshooting Guide
Issue 1: Poor or No Separation of Isomers
This is the most frequent challenge encountered when analyzing 1-Methyl-4-imidazoleacetic acid isomers.
Troubleshooting Workflow:
References
- 1. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iosrphr.org [iosrphr.org]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Quantification of 1-Methyl-4-imidazoleacetic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 1-Methyl-4-imidazoleacetic acid (tele-MIAA) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methyl-4-imidazoleacetic acid (tele-MIAA) and why is its quantification important?
A1: 1-Methyl-4-imidazoleacetic acid (tele-MIAA) is the primary and stable urinary metabolite of histamine.[1][2][3] Its quantification is a noninvasive and reliable method for monitoring systemic histamine release and turnover.[1][2] This is particularly crucial in clinical studies for conditions like anaphylaxis and in the diagnosis of systemic mastocytosis.[1][2][3]
Q2: What are the most common analytical methods for tele-MIAA quantification?
A2: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust method for tele-MIAA quantification.[1][2][4] Older methods include gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC), though these are often more laborious.[5]
Q3: What are the main challenges in quantifying tele-MIAA?
A3: The primary challenges include:
-
Isomeric Separation: Distinguishing tele-MIAA from its structural isomer, 1-methyl-5-imidazoleacetic acid (pi-MIAA), which can co-elute if the chromatographic method is not optimized.[1][2]
-
Matrix Effects: Components in biological samples, especially urine, can interfere with the ionization of tele-MIAA in the mass spectrometer, leading to ion suppression or enhancement and inaccurate results.[4]
-
Analyte Stability: Proper sample collection and storage are critical to prevent degradation of tele-MIAA.[6]
Q4: What is a suitable internal standard for tele-MIAA quantification?
A4: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.
Q5: How should urine samples be stored prior to analysis?
A5: For short-term storage (up to 24 hours), refrigeration at 4°C or freezing at -20°C is generally acceptable for maintaining the stability of many metabolites, including amino acids which can be sensitive to degradation.[6] For long-term storage, freezing at -80°C is the standard practice to ensure the integrity of the analyte.[6] It is advisable to minimize freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of tele-MIAA.
Chromatography & Detection Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between tele-MIAA and its isomer (pi-MIAA) | Inadequate chromatographic separation. | Implement an ion-pairing chromatography method. A reversed-phase method using an ion-pairing agent like 0.5 mM tridecafluoroheptanoic acid has been shown to effectively resolve these isomers.[1][2] |
| Peak tailing or fronting | Secondary interactions with the stationary phase; column overloading. | Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analyte. Check for column contamination and use a guard column. If overloading is suspected, dilute the sample. |
| Inconsistent retention times | Insufficient column equilibration with the ion-pairing reagent; temperature fluctuations; changes in mobile phase composition. | Allow for extended column equilibration time when using ion-pairing reagents.[7][8] Use a column oven to maintain a stable temperature.[7] Prepare fresh mobile phase daily. |
| Low signal intensity or ion suppression | Matrix effects from endogenous urine components co-eluting with the analyte. | Utilize a stable isotope-labeled internal standard. Improve sample clean-up using solid-phase extraction (SPE). Dilute the urine sample before analysis.[9] |
| Baseline noise or drift | Contaminated mobile phase or column; detector instability. | Filter all mobile phases before use.[10] Flush the column with a strong solvent. Ensure the mass spectrometer is properly calibrated and stabilized. |
Sample Preparation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of tele-MIAA | Inefficient extraction from the sample matrix. | For complex matrices, consider more advanced sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to improve recovery and remove interfering substances.[11][12] |
| High variability between replicate samples | Inconsistent sample handling and preparation. | Ensure precise and consistent pipetting and dilution steps. Homogenize samples thoroughly before aliquoting. Use an automated sample preparation system if available. |
| Instrument contamination or carryover | Adsorption of the ion-pairing reagent or analyte to instrument surfaces. | Implement a rigorous wash protocol for the injector and column between samples. This may involve injecting a blank solvent or a solution with a high organic content. |
Experimental Protocols & Data
Histamine Metabolism Pathway
The quantification of tele-MIAA is based on its role as a key metabolite in the histamine pathway.
Caption: Metabolic pathway of histamine to 1-Methyl-4-imidazoleacetic acid.
LC-MS/MS Experimental Workflow
A typical workflow for the quantification of tele-MIAA in urine is outlined below.
Caption: General workflow for tele-MIAA quantification by LC-MS/MS.
Method Performance Data
The following table summarizes typical performance characteristics for an LC-MS/MS method for tele-MIAA quantification in urine.
| Parameter | Value | Reference |
| Linear Concentration Range | 22 - 1,111 ng/mL | [1] |
| Inter-run Precision (%RSD) | 8.4% | [1] |
| Intra-run Precision (%RSD) | 4.3% | [1] |
| Accuracy (% Bias) | -16.2% to 8.0% | [1] |
Detailed Methodologies
Sample Preparation (Urine): A simple "dilute-and-shoot" method is often sufficient for urine samples due to the relatively high concentrations of tele-MIAA.[13]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet any particulate matter.[9]
-
Transfer a known aliquot of the supernatant to a clean tube.
-
Add an equal volume of a solution containing the stable isotope-labeled internal standard in an appropriate solvent (e.g., acetonitrile or water).
-
Vortex the mixture.
-
Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
Ion-Pairing Reversed-Phase HPLC-MS/MS: This method is designed to achieve separation from the pi-MIAA isomer.
-
HPLC Column: A standard C18 reversed-phase column.
-
Mobile Phase A: Water with 0.5 mM tridecafluoroheptanoic acid (TFHA).
-
Mobile Phase B: Acetonitrile with 0.5 mM TFHA.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both tele-MIAA and its internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of 1,4‐Methyl‐Imidazoleacetic Acid in Urine by High Performance Liquid Chromatography [ouci.dntb.gov.ua]
- 6. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 1-Methyl-4-imidazoleacetic acid in Urine
Welcome to the technical support center for the analysis of 1-Methyl-4-imidazoleacetic acid (1-MIAA) in urine samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample stability, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for urine samples intended for 1-MIAA analysis?
A1: For long-term storage, it is recommended to keep urine samples frozen at -80°C.[1][2][3] Storage at -20°C is also a viable option for several months.[1][2][3] For short-term storage (up to 48 hours), refrigeration at 4°C is advisable.[3] Storing samples at room temperature is generally not recommended as it can lead to the degradation of various metabolites.[4]
Q2: How long can I store urine samples before analyzing for 1-MIAA?
Q3: Are preservatives necessary for storing urine samples for 1-MIAA analysis?
A3: The use of preservatives is a topic of discussion in metabolomics. While preservatives like sodium azide can inhibit microbial growth, they may also interfere with certain analytical methods.[2][6] For the analysis of histamine and its metabolites, acidification of the urine with hydrochloric acid (HCl) is a common practice to ensure stability, particularly for 24-hour urine collections.[7][8] However, some protocols also accept non-acidified urine if the samples are kept refrigerated or frozen promptly after collection.[7][9] If you choose not to use a preservative, immediate freezing of the sample is critical.
Q4: How many freeze-thaw cycles can a urine sample undergo before 1-MIAA is degraded?
A4: It is best practice to minimize freeze-thaw cycles. While many metabolites are stable through one or two cycles, repeated cycles can lead to degradation of certain compounds.[4] One study found that for a large number of urinary metabolites, significant changes were not observed with up to four freeze-thaw cycles.[10][11] However, to ensure the highest sample quality, it is recommended to aliquot urine into smaller volumes before freezing if multiple analyses are anticipated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable 1-MIAA levels | Sample degradation due to improper storage. | Ensure urine samples are collected on ice and immediately frozen at -80°C. Review sample collection and storage SOPs. |
| Interference from other compounds in the urine matrix. | Optimize the chromatographic method to improve the separation of 1-MIAA from interfering peaks. Consider a sample clean-up step like solid-phase extraction (SPE). | |
| High variability in 1-MIAA concentrations between replicates | Inconsistent sample handling or thawing process. | Standardize the thawing procedure. Thaw samples on ice and vortex gently before analysis. Ensure consistent injection volumes. |
| Presence of particulate matter in the sample. | Centrifuge urine samples after thawing and before injection to remove any precipitate. | |
| Poor chromatographic peak shape for 1-MIAA | Suboptimal mobile phase pH or composition. | Adjust the pH of the mobile phase. 1-MIAA is an acidic compound, and its retention and peak shape can be sensitive to pH. Experiment with different buffer concentrations. |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash or replace the column according to the manufacturer's instructions. |
Data on Urine Metabolite Stability
The following tables summarize general findings on the stability of metabolites in urine, which can serve as a guide for handling samples for 1-MIAA analysis.
Table 1: Effect of Storage Temperature on General Urine Metabolite Stability
| Storage Temperature | Duration | General Metabolite Stability | Reference |
| Room Temperature (~20-22°C) | > 8 hours | Potential for significant changes in some metabolites. | [4] |
| Refrigerated (4°C) | Up to 48 hours | Most metabolites are stable. | [3] |
| Frozen (-20°C) | Up to 24 hours | 63 investigated metabolites were stable. | [4] |
| Frozen (-80°C) | Long-term (months to years) | Considered the optimal temperature for long-term preservation of a wide range of metabolites. | [3] |
Table 2: Stability of Histamine and Related Metabolites in Urine
| Analyte | Storage Condition | Duration | Stability | Reference |
| Histamine | Frozen | ≥ 6 months | Stable | [5] |
| Histamine | Room Temperature | 14 days | Stable | [12] |
| Histamine | Refrigerated | 11 days | Stable | [12] |
| Histamine | Frozen | 14 days | Stable | [12] |
| N-Methylhistamine | Refrigerated or Frozen | 28 days | Stable |
Experimental Protocols & Workflows
Recommended Urine Sample Handling Workflow
The following diagram outlines the recommended workflow for collecting and processing urine samples for 1-MIAA analysis to ensure sample stability and reproducibility of results.
Caption: Recommended workflow for urine sample collection, processing, storage, and analysis for 1-MIAA.
Histamine Metabolism and 1-MIAA Formation
This diagram illustrates the metabolic pathway from histamine to its major urinary metabolite, 1-Methyl-4-imidazoleacetic acid (1-MIAA).
Caption: Simplified metabolic pathway of histamine to 1-MIAA.
References
- 1. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of urinary histamine: development of methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Histamine, Urine | MLabs [mlabs.umich.edu]
- 8. Specimen Collection : Histamine and 1-Methyl-Histamine, Urine [rch.org.au]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. High-Coverage Quantitative Metabolomics of Human Urine: Effects of Freeze-Thaw Cycles on the Urine Metabolome and Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labcorp.com [labcorp.com]
Technical Support Center: Optimizing 1-Methyl-4-imidazoleacetic Acid (MIAA) Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 1-Methyl-4-imidazoleacetic acid (MIAA) from plasma.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 1-Methyl-4-imidazoleacetic acid (MIAA) from plasma?
A1: The three primary techniques for extracting MIAA from plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method depends on factors such as required sample cleanliness, throughput, and available equipment.
Q2: Which extraction method generally provides the highest recovery for MIAA?
A2: While recovery can be method-dependent and requires optimization, Solid-Phase Extraction (SPE), particularly with a mixed-mode cation exchange sorbent, often yields high recovery and cleaner extracts for polar compounds like MIAA.[1] Protein precipitation with acetonitrile is also widely used and can provide good recovery, though it may result in less clean extracts compared to SPE.[2][3]
Q3: How can I minimize matrix effects in my MIAA analysis?
A3: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the plasma matrix, can significantly impact the accuracy and precision of LC-MS/MS analysis.[4][5] To minimize these effects, consider the following:
-
Employ a more selective sample preparation method: SPE is generally superior to PPT in removing interfering phospholipids and other matrix components.[6]
-
Optimize chromatographic separation: Ensure that MIAA is chromatographically resolved from major matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
Q4: What is the recommended sample-to-solvent ratio for protein precipitation of MIAA?
A4: A common starting point for protein precipitation with acetonitrile is a 3:1 or 4:1 ratio of solvent to plasma (v/v).[7] This ratio generally ensures efficient protein removal without excessive sample dilution.
Q5: Should I use methanol or acetonitrile for protein precipitation of MIAA?
A5: Acetonitrile is often preferred for protein precipitation as it tends to produce a denser protein pellet that is easier to separate by centrifugation, leading to cleaner supernatants.[2][3] Methanol can also be used, but may result in a fluffier precipitate that is more difficult to handle.[8]
Troubleshooting Guides
Low Extraction Recovery
| Symptom | Potential Cause | Suggested Solution |
| Low recovery with Protein Precipitation | Incomplete protein precipitation. | Increase the solvent-to-plasma ratio (e.g., from 3:1 to 4:1). Ensure thorough vortexing and adequate incubation time at a cold temperature (e.g., -20°C for 20 minutes).[8] |
| Analyte co-precipitation with proteins. | Acidification of the precipitation solvent (e.g., with 0.1% formic acid) can help to disrupt protein-analyte binding and improve recovery of acidic compounds like MIAA. | |
| Low recovery with Solid-Phase Extraction (SPE) | Inappropriate sorbent selection. | For a polar, weakly basic compound like MIAA, a mixed-mode cation exchange (MCX) or a strong cation exchange (SCX) sorbent is often effective.[9] |
| Incorrect pH during loading, washing, or elution. | Adjust the pH of the sample before loading to ensure MIAA is in the correct ionic state for binding to the sorbent. Optimize the pH and organic content of the wash and elution solvents. | |
| Insufficient drying of the SPE cartridge. | Ensure the cartridge is completely dry before elution, as residual aqueous solvent can interfere with the elution of the analyte by the organic solvent. | |
| Low recovery with Liquid-Liquid Extraction (LLE) | Suboptimal extraction solvent or pH. | MIAA is a polar molecule. Use a relatively polar, water-immiscible organic solvent. Adjust the sample pH to suppress the ionization of the carboxylic acid group to facilitate its transfer into the organic phase. |
| Emulsion formation. | Centrifuge at a higher speed or for a longer duration. The addition of salt ("salting out") can also help to break emulsions. |
High Matrix Effects
| Symptom | Potential Cause | Suggested Solution |
| Ion suppression or enhancement observed in LC-MS/MS analysis | Co-elution of phospholipids from the plasma matrix. | This is common with protein precipitation.[6] Implement a phospholipid removal plate or use a more rigorous extraction method like SPE. The HybridSPE technique is specifically designed for efficient phospholipid removal.[6] |
| Insufficient chromatographic separation. | Modify the LC gradient to better separate MIAA from the region where phospholipids typically elute. Consider using a different column chemistry, such as HILIC for polar compounds. | |
| High salt concentration in the final extract. | Ensure that any buffers or salts used during extraction are effectively removed or are compatible with the MS ionization source. |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Thaw plasma samples on ice. Vortex to ensure homogeneity.
-
Solvent Addition: In a microcentrifuge tube, add 300 µL of cold acetonitrile (containing 0.1% formic acid) to 100 µL of plasma sample.
-
Precipitation: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[8]
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
This protocol is a starting point and should be optimized for the specific SPE cartridge and equipment used.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the MIAA from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
Liquid-Liquid Extraction (LLE)
This protocol is a general method and requires optimization of the solvent and pH.
-
Sample Preparation: To 200 µL of plasma in a glass tube, add an appropriate internal standard.
-
pH Adjustment: Add 50 µL of a buffer to adjust the sample pH to optimize the extraction of MIAA.
-
Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction: Vortex the mixture for 2 minutes, then centrifuge for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Data Presentation
Table 1: Comparison of Extraction Methods for MIAA from Plasma (Illustrative Data)
| Method | Typical Recovery (%) | Matrix Effect (%) | Throughput | Cost per Sample | Notes |
| Protein Precipitation (Acetonitrile) | 80 - 95[2][3] | 20 - 40 (Ion Suppression)[6] | High | Low | Simple and fast, but may result in significant matrix effects. |
| Solid-Phase Extraction (Mixed-Mode) | > 90[1] | < 15[1] | Medium | High | Provides cleaner extracts and lower matrix effects. |
| Liquid-Liquid Extraction | 70 - 90 | Variable | Low to Medium | Medium | Can be selective but is more labor-intensive and prone to emulsions. |
Note: The values presented are typical ranges and may vary depending on the specific protocol and laboratory conditions. Data for MIAA is supplemented with data from structurally similar compounds where direct MIAA data is not available.
Visualizations
Caption: Workflow for MIAA extraction using Protein Precipitation.
Caption: Workflow for MIAA extraction using Solid-Phase Extraction.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting low recovery of 1-Methyl-4-imidazoleacetic acid in experiments.
Welcome to the technical support center for troubleshooting issues related to the analysis of 1-Methyl-4-imidazoleacetic acid (MIAA). This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to low recovery of MIAA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methyl-4-imidazoleacetic acid (MIAA) and why is its accurate measurement important?
A1: 1-Methyl-4-imidazoleacetic acid (MIAA), also known as tele-methylimidazoleacetic acid (t-MIAA), is the major and stable metabolite of histamine.[1][2] Accurate quantification of MIAA, typically in urine, serves as a reliable and noninvasive biomarker for monitoring systemic histamine release.[3] This is crucial in clinical studies for assessing allergic reactions, mast cell activation disorders like mastocytosis, and in pharmaceutical research to evaluate the potential of new compounds to trigger histamine release.[2][3]
Q2: I am experiencing low recovery of MIAA in my experiments. What are the most common causes?
A2: Low recovery of MIAA can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample pH: The pH of the sample during extraction is critical for achieving high recovery.
-
Inefficient Extraction Method: The choice of extraction technique (e.g., Solid-Phase Extraction - SPE) and the parameters used, such as the type of sorbent and elution solvent, heavily influence recovery rates.
-
Sample Integrity and Storage: Improper handling and storage of biological samples can lead to the degradation of MIAA.
-
Protein Binding (in plasma samples): MIAA may bind to plasma proteins, preventing its efficient extraction if not properly addressed.
-
Analytical Interferences: Co-eluting endogenous compounds can suppress the MIAA signal during analysis, leading to apparently low recovery.
Q3: How should I properly store my biological samples to ensure the stability of MIAA?
A3: MIAA is a relatively stable metabolite.[1] For short-term storage, refrigeration at 2-8°C is generally acceptable. For long-term storage, it is recommended to keep samples frozen at -20°C or -80°C in sealed containers to prevent degradation.[1] One source suggests that in solvent, MIAA is stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Troubleshooting Guides
Issue 1: Low MIAA Recovery from Urine Samples Using Solid-Phase Extraction (SPE)
Low recovery of MIAA from urine is a frequent challenge. This section provides a step-by-step guide to troubleshoot and optimize your SPE protocol.
1.1. Verify and Optimize Sample pH
The pH of the urine sample before loading onto the SPE cartridge is a critical parameter. For cation-exchange SPE, the pH should be adjusted to ensure that MIAA is in its cationic (protonated) state for efficient binding to the sorbent.
-
Recommendation: Adjust the urine sample pH to approximately 6.0. One protocol for a similar compound, 1-methylhistamine, suggests diluting the urine supernatant 1:1 with a 50 mM ammonium acetate buffer at pH 6.0.[4]
1.2. Evaluate and Select the Appropriate SPE Sorbent
The choice of SPE sorbent is crucial for the selective retention of MIAA and the removal of interfering matrix components. Mixed-mode cation exchange (MCX) sorbents, which combine reversed-phase and strong cation exchange retention mechanisms, are often effective.
-
Troubleshooting Flowchart for SPE Sorbent Selection:
Caption: Troubleshooting workflow for SPE sorbent selection.
1.3. Optimize the SPE Protocol: A Step-by-Step Guide
A robust SPE protocol involves several key steps. The following is an adapted protocol for MIAA extraction from urine, based on a method for 1-methylhistamine.[4]
Experimental Protocol: Solid-Phase Extraction of MIAA from Urine
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning and Equilibration:
-
Sample Loading:
-
Load the pre-treated urine sample (2 mL) onto the cartridge at a slow, consistent flow rate of approximately 1-2 mL/minute.[4]
-
-
Washing Steps:
-
Wash 1 (Polar Interferences): Wash the cartridge with 2 mL of the 50 mM ammonium acetate buffer (pH 6.0).[4]
-
Wash 2 (Weakly Basic Interferences): Wash the cartridge with 2 mL of 1M acetic acid.[4]
-
Wash 3 (Non-polar Interferences): Wash the cartridge with 2 mL of methanol.[4]
-
After the final wash, dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.[4]
-
-
Elution:
-
Elute the MIAA from the cartridge with 2 mL of 5% ammonium hydroxide in methanol. Prepare this solution fresh.[4]
-
Collect the eluate for analysis.
-
1.4. Quantitative Data Summary
| SPE Sorbent Type | Typical Analytes Retained | Potential for MIAA Recovery |
| C18 (Reversed-Phase) | Non-polar compounds | Moderate; may require ion-pairing agents for better retention of polar MIAA. |
| HLB (Hydrophilic-Lipophilic Balance) | Wide range of acidic, basic, and neutral compounds | Good; its dual chemistry can effectively retain MIAA. |
| MCX (Mixed-Mode Cation Exchange) | Basic compounds | Excellent; combines reversed-phase and strong cation exchange for high selectivity.[4] |
| SCX (Strong Cation Exchange) | Basic compounds | Good; relies on ion exchange, so pH control is critical. |
This table is a qualitative summary based on the general principles of solid-phase extraction.
Issue 2: Low MIAA Recovery from Plasma Samples
Extracting MIAA from plasma presents the additional challenge of high protein content. Incomplete removal of proteins can lead to low recovery and analytical interferences.
2.1. Implement a Protein Precipitation Step
Before SPE, it is essential to precipitate and remove the bulk of the plasma proteins. Acetonitrile is a commonly used and effective protein precipitation agent.[5][6]
Experimental Protocol: Protein Precipitation from Plasma
-
Thaw frozen plasma samples at room temperature.[7]
-
Vortex the thawed plasma to ensure homogeneity.[7]
-
In a centrifuge tube, add 3 volumes of cold acetonitrile to 1 volume of plasma (e.g., 600 µL acetonitrile to 200 µL plasma).[5]
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the mixture at a high speed (e.g., 14,800 rpm) for 5-10 minutes to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant for further clean-up by SPE.
-
Troubleshooting Diagram for Protein Precipitation:
Caption: Logical flow for troubleshooting protein precipitation in plasma samples.
2.2. Address Potential Protein Binding
If MIAA is binding to plasma proteins, it may be co-precipitated, leading to low recovery. Acidifying the sample can help to disrupt these interactions.
-
Recommendation: After adding the precipitation solvent, consider adding a small amount of acid (e.g., formic acid or trichloroacetic acid) to the mixture to help release any protein-bound MIAA. However, be aware that acidic precipitation can sometimes result in lower analyte recovery and higher variability due to co-precipitation.[6]
2.3. Combined Protein Precipitation and SPE Protocol for Plasma
After protein precipitation, the resulting supernatant can be further purified using the SPE protocol outlined for urine in section 1.3, with potential adjustments to the sample loading volume and wash steps as needed based on the specific matrix effects of the precipitated plasma.
Issue 3: Suspected Analytical Interferences
Even with good recovery through sample preparation, analytical issues can lead to perceived low recovery.
3.1. Chromatographic Separation of Isomers
MIAA has a structural isomer, 1-methyl-5-imidazoleacetic acid (pi-MIAA), which can interfere with its quantification if not chromatographically resolved.[3]
-
Recommendation: Employ an analytical column and mobile phase conditions that can achieve baseline separation of t-MIAA and pi-MIAA. One successful method utilizes an ion-pairing chromatography approach with 0.5 mM tridecafluoroheptanoic acid in the mobile phase on a reversed-phase column.[3]
3.2. Investigating Matrix Effects
Endogenous compounds in the sample matrix can co-elute with MIAA and suppress its ionization in the mass spectrometer, leading to a lower signal.
-
Recommendation: Perform a post-column infusion experiment to assess when ion suppression occurs during your chromatographic run. Adjusting the chromatographic gradient to move the MIAA peak away from regions of significant ion suppression can improve the signal.
3.3. Potential Endogenous Interferences
Besides its structural isomer, other endogenous compounds in urine and plasma can potentially interfere with MIAA analysis. While a comprehensive list is not available, being aware of this possibility is important.
-
Troubleshooting Strategy: If you observe unexpected peaks or poor peak shape, consider that you may have a co-eluting interference. Further optimization of the chromatographic method or the use of high-resolution mass spectrometry may be necessary to identify and resolve the interference.
Issue 4: Analyte Degradation
While MIAA is generally stable, improper handling or extreme conditions can lead to its degradation.
4.1. Avoid Harsh Chemical Conditions
Exposure to strong acids or bases, or strong oxidizing agents during sample preparation should be avoided unless specifically required and validated for the analytical method.
4.2. Control Temperature and Light Exposure
While MIAA is stable at room temperature for some time, prolonged exposure to high temperatures or intense light should be avoided.[8] Adhering to the recommended storage conditions is the best practice.
-
Stability-Indicating Logic Diagram:
Caption: Decision tree for investigating potential MIAA degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. a protein precipitation extraction method [protocols.io]
- 8. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of 1-Methyl-4-imidazoleacetic acid (MIAA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 1-Methyl-4-imidazoleacetic acid (MIAA). Our goal is to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methyl-4-imidazoleacetic acid (MIAA) and why is it measured?
A1: 1-Methyl-4-imidazoleacetic acid (MIAA), also known as tele-MIAA, is the major and stable metabolite of histamine.[1] Its measurement in biological fluids, particularly urine, is a reliable and noninvasive method to monitor the overall release of histamine in the body.[2] This is crucial in pharmaceutical research and clinical studies for assessing the potential of a drug to cause histamine release, which can lead to adverse effects like anaphylaxis.[2]
Q2: What are the common analytical methods for MIAA quantification?
A2: The most common and reliable methods for quantifying MIAA are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), specifically tandem mass spectrometry (LC-MS/MS).[2][3] These methods offer high sensitivity and selectivity, which are necessary for accurately measuring endogenous levels of MIAA in complex biological matrices like urine and plasma.
Q3: Are there any significant challenges in MIAA analysis?
A3: A significant challenge in MIAA analysis is its separation from its structural isomer, 1-methyl-5-imidazoleacetic acid (pi-MIAA), which can interfere with accurate quantification.[2] Additionally, the complex nature of biological samples like urine can lead to matrix effects, which can suppress or enhance the instrument's signal, leading to inaccurate results.[4][5]
Q4: How can I minimize matrix effects in my urine samples?
A4: To minimize matrix effects in urine analysis, several strategies can be employed. A simple and often effective method is sample dilution.[6] For more complex matrices, a sample clean-up step using solid-phase extraction (SPE) is recommended to remove interfering compounds before LC-MS/MS analysis.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the calibration and measurement of MIAA.
Chromatography & Data Acquisition Issues
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure MIAA is in a single ionic state. 3. Reduce the injection volume or sample concentration. |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction or leaks. | 1. Ensure proper mobile phase mixing and degassing.[8] 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is functioning correctly.[9] |
| Inaccurate quantification (low or high recovery) | 1. Significant matrix effects (ion suppression or enhancement). 2. Incorrect standard curve preparation. 3. Sample degradation. | 1. Implement sample dilution or a solid-phase extraction (SPE) clean-up step.[6] 2. Prepare fresh calibration standards and ensure they are within the linear range of the assay. 3. Ensure proper sample storage and handling to prevent degradation of MIAA. |
| Co-elution with interfering peaks | 1. Inadequate chromatographic separation from isomers or matrix components. | 1. Optimize the HPLC gradient to improve the resolution between MIAA and interfering peaks. The use of an ion-pairing agent in the mobile phase can aid in the separation of MIAA from its structural isomer.[2] |
Instrument Calibration Issues
| Problem | Potential Cause | Recommended Solution |
| Non-linear calibration curve | 1. Incorrect concentration of calibration standards. 2. Detector saturation at high concentrations. 3. Inappropriate curve fitting model. | 1. Verify the concentrations of your stock solutions and serial dilutions. 2. Extend the calibration range with lower concentration points and check for saturation at the higher end. 3. Use a weighted linear regression or a non-linear fitting model if appropriate for your assay. |
| High variability between replicate injections | 1. Injector malfunction. 2. Air bubbles in the system. 3. Inconsistent sample preparation. | 1. Check the autosampler for proper operation and ensure the injection loop is completely filled. 2. Degas the mobile phase and prime the system to remove any trapped air.[9] 3. Ensure consistent and precise pipetting during sample and standard preparation. |
| Calibration drift over time | 1. Changes in mobile phase composition due to evaporation. 2. Column aging or contamination. 3. Detector lamp or source instability. | 1. Prepare fresh mobile phase daily and keep reservoirs covered. 2. Implement a column cleaning protocol or replace the column if performance degrades. 3. Allow the detector to warm up and stabilize before starting the analysis. Check the instrument's performance specifications. |
Experimental Protocols
Detailed LC-MS/MS Method for Urinary MIAA
This protocol is based on a validated method for the quantification of MIAA in human urine.[2]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitates.
-
Dilute the supernatant 1:10 with the initial mobile phase (e.g., 0.5 mM tridecafluoroheptanoic acid in water).
2. Standard Curve Preparation:
-
Prepare a stock solution of MIAA in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution in the initial mobile phase to create a series of calibration standards.
-
A typical concentration range for a urinary MIAA assay is 22–1,111 ng/mL.[2]
3. LC-MS/MS Parameters:
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity LC |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.5 mM Tridecafluoroheptanoic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-3 min: 2-30% B; 3-3.1 min: 30-98% B; 3.1-4 min: 98% B; 4-4.1 min: 98-2% B; 4.1-5 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be optimized for specific instrument |
Quantitative Data Summary
| Method Performance Metric | Reported Value | Reference |
| Inter-run Precision (%CV) | 8.4% | [2] |
| Intra-run Precision (%CV) | 4.3% | [2] |
| Method Accuracy | -16.2% to 8.0% | [2] |
| Linear Concentration Range | 22–1,111 ng/mL | [2] |
Visualizations
Caption: Metabolic pathway of histamine to 1-Methyl-4-imidazoleacetic acid (MIAA).
Caption: General experimental workflow for MIAA measurement in urine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Dealing with interfering compounds in 1-Methyl-4-imidazoleacetic acid analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 1-Methyl-4-imidazoleacetic acid (MIAA), a key metabolite of histamine.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 1-Methyl-4-imidazoleacetic acid, providing systematic approaches to identify and resolve them.
Chromatography Issues
Question: My MIAA peak is tailing or showing asymmetry in my HPLC analysis. What are the likely causes and how can I fix it?
Answer: Peak tailing for an acidic compound like MIAA in reversed-phase HPLC is often due to secondary interactions with the stationary phase or issues with the mobile phase. Here’s a step-by-step troubleshooting approach:
-
Assess Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of MIAA, causing peak tailing.[1]
-
Solution: Use an end-capped column or a column with a polar-embedded phase to shield the silanol groups. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of silanol groups, reducing these interactions.
-
-
Check Mobile Phase pH: The pH of the mobile phase is critical. If it is close to the pKa of MIAA (approximately 4.5), you may observe peak splitting or broadening.
-
Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Column Contamination and Voids: Accumulation of matrix components on the column frit or the formation of a void at the column inlet can distort peak shape.[2][3]
-
Solution: Use a guard column to protect your analytical column.[4] If you suspect a blockage, try back-flushing the column. If a void has formed, the column may need to be replaced.
-
Question: I am observing poor resolution between 1-Methyl-4-imidazoleacetic acid (MIAA) and its structural isomer, 1-Methyl-5-imidazoleacetic acid (pi-MIAA). How can I improve their separation?
Answer: Baseline separation of these isomers is crucial for accurate quantification and is a common challenge.
-
LC-MS/MS with Ion-Pairing Chromatography: This is a highly effective method. The use of an ion-pairing agent in the mobile phase enhances the retention and resolution of these polar compounds on a reversed-phase column. A method using 0.5 mM tridecafluoroheptanoic acid as an ion-pairing agent has been shown to successfully separate tele-MIAA and pi-MIAA.[5][6]
-
Optimize Chromatographic Conditions:
-
Column Choice: A high-resolution column with a smaller particle size (e.g., ≤ 2.6 µm) can improve separation efficiency.[[“]]
-
Gradient Elution: A shallow and slow gradient elution can enhance the resolution between closely eluting peaks.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and varying concentrations of the ion-pairing agent.
-
Sample Preparation and Matrix Effects
Question: I suspect matrix effects are impacting my MIAA quantification, especially in urine samples. How can I identify and mitigate this?
Answer: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant concern with complex biological samples like urine.
-
Identification of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of a pure MIAA standard into the MS while injecting a blank, extracted sample matrix. Dips or rises in the baseline signal at the retention time of MIAA indicate ion suppression or enhancement, respectively.
-
-
Mitigation Strategies:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this.
-
SPE Sorbent Selection: For MIAA, a strong cation exchange (SCX) sorbent is often a good choice. Mixed-mode sorbents that combine hydrophobic and ion-exchange properties (e.g., Oasis MCX) can also provide excellent cleanup.
-
-
Chromatographic Separation: Ensure that MIAA is chromatographically separated from the bulk of the matrix components. Adjusting the gradient can help elute MIAA in a cleaner region of the chromatogram.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled MIAA (e.g., MIAA-d3) is the gold standard for correcting matrix effects. The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.
-
Standard Addition: This method can be used to quantify MIAA in the presence of matrix effects, especially when a stable isotope-labeled internal standard is not available.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in MIAA analysis?
A1: The most significant interfering compounds are:
-
Structural Isomers: 1-Methyl-5-imidazoleacetic acid (pi-MIAA) is a structural isomer that can be difficult to separate from 1-methyl-4-imidazoleacetic acid (tele-MIAA). Specific chromatographic methods are required for their resolution.[5][6]
-
Dietary Imidazole Compounds: Foods rich in histamine and other imidazole-containing compounds, such as aged cheeses, fermented foods, and certain types of fish, can potentially interfere with the analysis.[9][10] A standardized diet for subjects prior to sample collection can help minimize these interferences.
-
Medications: Several drugs can affect histamine metabolism and consequently alter MIAA levels. These include painkillers (aspirin, ibuprofen), some antibiotics, and medications that inhibit the enzymes diamine oxidase (DAO) or histamine N-methyltransferase (HNMT).[5][11]
-
Bacterial Metabolites: The urinary metabolome can be influenced by the metabolic activity of bacteria in the urinary tract.[4][8][12][13] This could potentially introduce interfering compounds.
Q2: What are the recommended storage conditions for urine samples intended for MIAA analysis?
A2: For long-term storage, urine samples should be kept at -70°C or lower.[14] For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable, as the concentrations of most metabolites, including amino acid derivatives, remain stable under these conditions.[3] Avoid repeated freeze-thaw cycles. Storing samples at room temperature for extended periods can lead to a significant decrease in the concentration of some metabolites.[3]
Q3: Can I use a simple "dilute and shoot" method for MIAA analysis in urine?
A3: While a "dilute and shoot" approach is simple, it is generally not recommended for accurate MIAA quantification in urine, especially when using LC-MS/MS, due to the high potential for matrix effects. A simple dilution followed by centrifugation may be sufficient for some HPLC-UV methods where matrix effects are less pronounced, but this should be validated.[15] For sensitive and reliable quantification, a sample preparation step like Solid-Phase Extraction (SPE) is highly recommended to remove interfering substances.[8]
Q4: What are the key differences in performance between HPLC-UV and LC-MS/MS for MIAA analysis?
A4: HPLC-UV and LC-MS/MS are both viable techniques, but they offer different levels of performance:
-
Selectivity: LC-MS/MS is significantly more selective than HPLC-UV. It can distinguish MIAA from co-eluting interferences based on its mass-to-charge ratio, which is a major advantage when analyzing complex samples like urine.[16][17]
-
Sensitivity: LC-MS/MS is generally much more sensitive and can achieve lower limits of detection and quantification.[18]
-
Cost and Complexity: HPLC-UV systems are less expensive to purchase and maintain, and their operation is generally simpler. LC-MS/MS requires a higher initial investment and more specialized expertise for operation and troubleshooting.[16]
Data Presentation
Table 1: Comparison of Analytical Method Performance for MIAA Analysis
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Susceptible to interference from co-eluting compounds. | Highly selective due to mass-based detection. |
| Sensitivity (LOQ) | Typically in the µg/mL range. | Can achieve ng/mL to pg/mL levels.[6] |
| Precision (%RSD) | Generally <15% | Inter- and intra-run precision often <10%.[5][6] |
| Matrix Effects | Less prone to signal suppression/enhancement. | Highly susceptible to matrix effects. |
| Cost & Complexity | Lower initial cost and simpler operation. | Higher initial investment and requires specialized expertise. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of MIAA in Human Urine
This protocol is based on a validated method for the separation and quantification of MIAA and its isomer.[5][6]
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen urine samples at room temperature and vortex to mix.
-
Take a 500 µL aliquot of urine and add an appropriate amount of stable isotope-labeled internal standard (e.g., MIAA-d3).
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute MIAA with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: High-resolution reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.5 mM tridecafluoroheptanoic acid in water.
-
Mobile Phase B: 0.5 mM tridecafluoroheptanoic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for MIAA and its internal standard.
-
Protocol 2: GC-MS Analysis of MIAA in Urine
This protocol requires a derivatization step to make the MIAA volatile for GC analysis.
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of urine, add an internal standard and adjust the pH to ~2 with HCl.
-
Extract with 5 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Derivatization (Esterification): Add 100 µL of a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the TMS ester of MIAA.[19]
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
MS System: Mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Scan for the characteristic ions of the derivatized MIAA.
-
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Fitness of Urinary Tract Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine and medication: Important information / active ingredients - nmi-Portal – Ernährung im Fokus [nahrungsmittel-intoleranz.com]
- 6. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Frontiers | Metabolomics survey of uropathogenic bacteria in human urine [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. factvsfitness.com [factvsfitness.com]
- 12. researchgate.net [researchgate.net]
- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 14. researchgate.net [researchgate.net]
- 15. Drugs - Histaminosis [histaminosis.com.ar]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Battle: LC-MS versus HPLC for the Analysis of 1-Methyl-4-imidazoleacetic Acid
In the realm of bioanalysis, the accurate quantification of endogenous compounds is paramount for understanding physiological and pathological processes. 1-Methyl-4-imidazoleacetic acid (MIAA), a major and stable metabolite of histamine, serves as a crucial biomarker for monitoring histamine release in various clinical conditions, including allergic reactions and mastocytosis. The choice of analytical technique for MIAA determination is critical for obtaining reliable and meaningful data. This guide provides a comprehensive comparison of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of MIAA, supported by experimental data and detailed protocols.
At a Glance: Key Performance Differences
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, and throughput. Below is a summary of the key performance metrics for LC-MS and a representative HPLC method for the analysis of 1-Methyl-4-imidazoleacetic acid.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 22 - 1,111 ng/mL[1] | Typically in the µg/mL range |
| Lower Limit of Quantification (LLOQ) | 22 ng/mL[1] | Generally higher than LC-MS |
| Intra-run Precision (%RSD) | 4.3%[1] | <15% (typical) |
| Inter-run Precision (%RSD) | 8.4%[1] | <15% (typical) |
| Accuracy (% Recovery) | -16.2% to 8.0%[1] | 85-115% (typical) |
| Specificity | High (mass-based detection) | Moderate (retention time-based) |
| Sample Preparation | Simple dilution and centrifugation[2] | Minimal, often just centrifugation and dilution[2] |
| Run Time | Short (e.g., 4 minutes)[3] | Can be longer depending on separation |
The Underlying Principles: A Tale of Two Detectors
High-Performance Liquid Chromatography (HPLC) is a well-established technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] Detection is typically achieved using a UV-Vis detector, which measures the absorbance of light by the analyte at a specific wavelength. While robust and widely accessible, HPLC-UV can be limited in its ability to differentiate between compounds with similar retention times and UV spectra.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, couples the powerful separation capabilities of HPLC with the highly sensitive and specific detection of a mass spectrometer.[4] After separation by the LC system, the analyte is ionized and its mass-to-charge ratio is measured. This provides a high degree of certainty in compound identification and quantification, even in complex biological matrices.[4]
Histamine Metabolism: The Origin of MIAA
To appreciate the significance of MIAA analysis, it is essential to understand its place in the histamine metabolism pathway. Histamine, a key mediator of allergic and inflammatory responses, is metabolized through two primary routes. One involves diamine oxidase (DAO), while the major pathway in most tissues involves histamine-N-methyltransferase (HNMT), which converts histamine to N-methylhistamine. This intermediate is then further oxidized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to form 1-Methyl-4-imidazoleacetic acid (MIAA), which is then excreted in the urine. The stability of MIAA makes it a more reliable biomarker of systemic histamine release compared to the transient nature of histamine itself.
Histamine Metabolism Pathway to MIAA
Experimental Corner: Protocols for MIAA Analysis
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative protocols for the analysis of MIAA using both LC-MS/MS and HPLC-UV.
LC-MS/MS Experimental Protocol
This protocol is based on a validated method for the quantification of MIAA in human urine.[1]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Dilute the urine sample 1:10 with the initial mobile phase.
2. LC-MS/MS System:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MIAA: Precursor ion (Q1) m/z 141.1 -> Product ion (Q3) m/z 94.1
-
Internal Standard (e.g., d3-MIAA): Precursor ion (Q1) m/z 144.1 -> Product ion (Q3) m/z 97.1
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
LC-MS/MS Experimental Workflow for MIAA Analysis
HPLC-UV Experimental Protocol
This is a general protocol for a reversed-phase ion-pair HPLC method for MIAA analysis in urine, as specific validated performance data is less commonly published.[2]
1. Sample Preparation:
-
Centrifuge the urine sample to remove any sediment.[2]
-
Dilute the supernatant with the mobile phase.[2]
2. HPLC System:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An aqueous buffer (e.g., phosphate buffer) containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) and an organic modifier (e.g., methanol or acetonitrile). The pH is adjusted to optimize retention and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Approximately 215 nm.
-
Injection Volume: 20 µL.
4. Quantification:
-
Quantification is based on the peak area of MIAA in the chromatogram, compared to a calibration curve prepared from standards of known concentrations.
HPLC-UV Experimental Workflow for MIAA Analysis
The Verdict: Choosing the Right Tool for the Job
The choice between LC-MS and HPLC for the analysis of 1-Methyl-4-imidazoleacetic acid is largely dependent on the specific requirements of the study.
LC-MS is the undisputed champion for applications demanding high sensitivity and specificity. Its ability to provide structural information through mass spectrometry makes it the gold standard for quantitative bioanalysis, particularly when dealing with complex matrices or when low levels of the analyte are expected.[4][5] The presented LC-MS/MS method demonstrates excellent precision and accuracy over a wide linear range, making it suitable for both research and clinical applications.[1]
HPLC-UV, while less sensitive and specific than LC-MS, offers a cost-effective and accessible alternative for routine analysis where high sample concentrations are anticipated. The sample preparation is straightforward, and the instrumentation is widely available in most analytical laboratories.[2] However, the potential for co-eluting interferences necessitates careful method development and validation to ensure data quality.
References
- 1. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of 1,4‐Methyl‐Imidazoleacetic Acid in Urine by High Performance Liquid Chromatography [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methyl-4-imidazoleacetic Acid and N-tele-methylhistamine as Histamine Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Histamine, a critical mediator in allergic reactions, anaphylaxis, and mast cell activation disorders, has a fleeting existence in plasma, with a half-life of just one to two minutes. This makes direct measurement challenging and often unreliable for assessing systemic histamine release. Consequently, the focus has shifted to its more stable urinary metabolites, primarily 1-Methyl-4-imidazoleacetic acid (MIAA) and N-tele-methylhistamine (t-MH), as key biomarkers. This guide provides a comprehensive, data-driven comparison of these two metabolites to aid in the selection of the most appropriate biomarker for research and clinical applications.
Performance Characteristics: A Side-by-Side Comparison
The choice between MIAA and t-MH as a biomarker depends on the specific context of the investigation. While both are stable and reliable indicators of histamine turnover, they reflect different stages of histamine metabolism and may offer distinct advantages in certain clinical scenarios.
| Feature | 1-Methyl-4-imidazoleacetic acid (MIAA) | N-tele-methylhistamine (t-MH) |
| Metabolic Pathway | A downstream metabolite of t-MH, formed by the action of monoamine oxidase (MAO).[1] | The direct product of histamine methylation by histamine N-methyltransferase (HNMT).[1] |
| Stability | Stable urinary metabolite.[2][3] | Stable urinary metabolite.[1] |
| Clinical Significance | Reflects cumulative histamine turnover. Elevated levels are observed in conditions with increased histamine release.[1][4] | A direct and reliable marker of histamine turnover, particularly for assessing systemic histamine release from mast cells.[5][6] |
| Diagnostic Utility | Used in the diagnosis of mastocytosis and other mast cell activation disorders. Urinary excretion is significantly elevated in patients with detrusor mastocytosis (interstitial cystitis) compared to other painful bladder conditions.[4] | Considered a superior biomarker for assessing systemic mast cell activation compared to direct histamine measurement.[5] Increased concentrations are consistent with urticaria pigmentosa and systemic mastocytosis.[6] |
| Normal Urinary Levels | Median concentration in females: 3.0 μmol/mmol of creatinine; in males: 2.1 μmol/mmol of creatinine.[2][3] | Age-dependent: >16 years: 30–200 mcg/g creatinine.[7] |
| Assay Availability | While some sources suggest a lack of commercially available assays, validated LC-MS/MS methods are used in research.[7] | Commercially available urinary tests (e.g., ELISA, LC-MS/MS).[7] |
Histamine Metabolism and Biomarker Formation
Histamine is metabolized through two primary enzymatic pathways. The intracellular pathway involves methylation by histamine N-methyltransferase (HNMT) to form N-tele-methylhistamine (t-MH). Subsequently, monoamine oxidase (MAO) converts t-MH into 1-Methyl-4-imidazoleacetic acid (MIAA). The extracellular pathway involves oxidative deamination by diamine oxidase (DAO) to produce imidazoleacetic acid.
Experimental Protocols
Accurate quantification of MIAA and t-MH is crucial for their utility as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Protocol: LC-MS/MS for Simultaneous Quantification of Urinary 1-Methyl-4-imidazoleacetic Acid and N-tele-methylhistamine
This protocol is a generalized representation based on established methodologies.
1. Sample Preparation:
-
Collect a 24-hour or spot urine sample.
-
To 100 µL of urine, add an internal standard solution (e.g., deuterated MIAA and t-MH).
-
Perform a protein precipitation step using acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant is then subjected to solid-phase extraction for sample cleanup and concentration.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor specific precursor-to-product ion transitions for MIAA, t-MH, and their respective internal standards using Multiple Reaction Monitoring (MRM).
-
Concluding Remarks
Both 1-Methyl-4-imidazoleacetic acid and N-tele-methylhistamine are invaluable biomarkers for assessing histamine release, offering a more stable and reliable alternative to direct histamine measurement. While t-MH provides a more direct measure of histamine methylation, MIAA reflects the cumulative turnover. The selection of one over the other, or the use of both in combination, will depend on the specific research question, the clinical setting, and the availability of validated assays. For instance, in studies focusing on mast cell activation, t-MH may be the preferred biomarker.[5][6] Conversely, when investigating broader histamine metabolism or in specific conditions like interstitial cystitis, MIAA has demonstrated significant diagnostic utility.[4] The continued development and standardization of sensitive and specific assays, such as LC-MS/MS, will further enhance the clinical and research applications of these important histamine metabolites.
References
- 1. Histamine Metabolites, Urine - Preventive Tests | Diagnostiki Athinon [athenslab.gr]
- 2. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary excretion of a metabolite of histamine (1,4-methyl-imidazole-acetic-acid) in painful bladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Laboratory Validation of 1-Methyl-4-imidazoleacetic Acid (MIAA) Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of 1-Methyl-4-imidazoleacetic acid (MIAA), a major metabolite of histamine, is crucial for monitoring histamine turnover in various physiological and pathological states. When analytical methods for MIAA are transferred between laboratories or when different methods are used across studies, a thorough cross-validation is essential to ensure data comparability and reliability. This guide provides a framework for conducting such a cross-validation, comparing two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Histamine Metabolism
Histamine is metabolized through two primary pathways. One pathway involves the methylation of histamine by histamine-N-methyltransferase (HNMT) to form N-methylhistamine. This is followed by oxidation by monoamine oxidase B (MAO-B) to produce 1-Methyl-4-imidazoleacetic acid (MIAA), which is then excreted in the urine. The accurate measurement of urinary MIAA provides a stable and reliable indicator of systemic histamine release.
Figure 1. Metabolic pathway of histamine to 1-Methyl-4-imidazoleacetic acid (MIAA).
Experimental Protocols
A successful cross-validation begins with a detailed understanding of the analytical methods being compared. Below are representative protocols for the quantification of MIAA in urine using LC-MS/MS and GC-MS.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it a common choice for bioanalytical studies.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.
-
Add an internal standard (e.g., deuterated MIAA) to each sample.
-
Perform a dilution with the initial mobile phase as needed.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute MIAA.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z of the protonated MIAA molecule.
-
Product Ion (Q2): A specific fragment ion of MIAA.
-
-
The transition of the precursor to the product ion is monitored for quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for MIAA analysis, which requires derivatization to increase the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Thaw and centrifuge urine samples as described for the LC-MS/MS method.
-
Transfer a 1 mL aliquot of the supernatant to a glass tube.
-
Add an internal standard.
-
Adjust the pH of the sample to acidic conditions (e.g., with HCl).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., a silylating agent like BSTFA with 1% TMCS).
-
Heat the sample to facilitate the derivatization reaction.
2. Gas Chromatography:
-
Column: A capillary column suitable for derivatized acids (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to elute the derivatized MIAA.
3. Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized MIAA.
Cross-Validation Workflow
The process of cross-validating MIAA assays between two laboratories involves several key steps to ensure that the results are comparable and reliable.
Figure 2. Workflow for inter-laboratory cross-validation of MIAA assays.
Data Presentation: A Comparative Summary
A critical component of a cross-validation guide is the direct comparison of quantitative performance data from each laboratory or method. The following table provides an illustrative comparison based on typical performance characteristics.
| Parameter | Laboratory A (LC-MS/MS) | Laboratory B (GC-MS) - Illustrative | Acceptance Criteria |
| Linear Range | 22 - 1,111 ng/mL[1] | 50 - 1,000 ng/mL | Should cover expected physiological range |
| Intra-run Precision (%CV) | 4.3%[1] | < 10% | ≤ 15% |
| Inter-run Precision (%CV) | 8.4%[1] | < 15% | ≤ 15% |
| Accuracy (% Bias) | -16.2% to 8.0%[1] | -15% to +15% | Within ± 15% of nominal value |
| Limit of Quantification (LOQ) | 22 ng/mL[1] | 50 ng/mL | Sufficiently low for intended application |
| Matrix Effects | Assessed and compensated | Assessed and compensated | Minimal and consistent |
| Recovery | > 85% | > 80% | Consistent, precise, and reproducible |
Note: The data for "Laboratory B (GC-MS)" is illustrative of typical performance for this type of assay and is included to demonstrate the comparative framework of a cross-validation study.
Conclusion
Cross-validation of 1-Methyl-4-imidazoleacetic acid assays is a vital step in ensuring the integrity and comparability of data across different studies and laboratories. By following a structured workflow that includes detailed protocol documentation, analysis of standardized samples, and rigorous statistical comparison, researchers can have confidence in the consistency of their findings. The choice between methods like LC-MS/MS and GC-MS will depend on the specific requirements for sensitivity, throughput, and available instrumentation. Regardless of the method, a thorough cross-validation is the cornerstone of robust and reliable bioanalytical results.
References
Reference Ranges for Urinary 1-Methyl-4-imidazoleacetic Acid in Healthy Populations: A Comparative Guide
This guide provides a comprehensive overview of the established reference ranges for urinary 1-Methyl-4-imidazoleacetic acid (1,4-MIAA), a key metabolite of histamine, in healthy individuals. It is intended for researchers, scientists, and drug development professionals who require accurate data for clinical and preclinical studies. This document outlines reference values for both adult and pediatric populations, details the analytical methodologies used for quantification, and presents a comparison of these methods.
I. Reference Ranges for Urinary 1,4-MIAA
The concentration of 1,4-MIAA in urine is a reliable indicator of systemic histamine turnover. The following tables summarize the reference ranges observed in healthy adult and pediatric populations. It is important to note that values can be influenced by factors such as age, sex, and analytical methodology.
Table 1: Reference Ranges for Urinary 1,4-MIAA in Healthy Adults
| Population | Sex | Median Concentration (μmol/mmol creatinine) | Analytical Method |
| General | Female | 3.0[1] | LC-MS/MS |
| General | Male | 2.1[1] | LC-MS/MS |
| Japanese | Not specified | 3.27 | LC-MS/MS |
| Swedish | Not specified | 2.51 | LC-MS/MS |
| American | Not specified | 1.93 | LC-MS/MS |
Table 2: Reference Ranges for Urinary 1,4-MIAA in a Healthy Pediatric Population (Ages 2-12)
| Age Group (years) | Mean Concentration (mmol/mol creatinine) | Analytical Method |
| 2-3 | 4.3 | Gas Chromatography |
| 4-5 | 3.2 | Gas Chromatography |
| 6-8 | 2.8 | Gas Chromatography |
| 9-12 | 2.2 | Gas Chromatography |
Note: Data for pediatric populations is less extensive than for adults. The values presented are based on a 1988 study and should be interpreted with consideration of the analytical methods available at that time. Urinary excretion of 1,4-MIAA has been shown to be age-dependent up to the age of 12.[2]
II. Histamine Metabolism and the Formation of 1,4-MIAA
Histamine is metabolized through two primary pathways. The pathway relevant to the formation of 1,4-MIAA involves the methylation of histamine by histamine-N-methyltransferase (HNMT) to form N-methylhistamine. Subsequently, monoamine oxidase B (MAO-B) oxidizes N-methylhistamine to N-methylimidazole acetaldehyde, which is then further oxidized by aldehyde dehydrogenase (ALDH) to yield 1-Methyl-4-imidazoleacetic acid.
III. Comparison of Analytical Methods for 1,4-MIAA Quantification
The accurate quantification of urinary 1,4-MIAA is crucial for its use as a biomarker. Several analytical methods have been employed for this purpose, with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) now being the most widely accepted due to its high sensitivity and specificity.
Table 3: Comparison of Key Performance Characteristics of Analytical Methods
| Feature | LC-MS/MS | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation by liquid chromatography followed by mass-based detection and quantification. | Separation by liquid chromatography with UV or fluorescence detection. | Separation of volatile derivatives by gas chromatography with various detectors. |
| Sensitivity | High | Moderate | Moderate |
| Specificity | Very High | Moderate to High (can be affected by co-eluting compounds) | Moderate (derivatization can introduce variability) |
| Sample Preparation | Relatively simple, often "dilute-and-shoot".[3] | Can be more complex, may require derivatization. | Complex, requires derivatization to increase volatility.[4] |
| Throughput | High | Moderate | Low |
| Advantages | High precision and accuracy, suitable for complex matrices.[1] | Widely available instrumentation. | - |
| Disadvantages | Higher initial instrument cost. | Lower sensitivity and specificity compared to LC-MS/MS. | Laborious sample preparation, potential for analyte degradation during derivatization. |
IV. Experimental Protocols
This protocol is based on a validated method for the determination of 1,4-MIAA in human urine.[1]
1. Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.
-
A simple "dilute-and-shoot" approach is often sufficient, where the urine is diluted with the initial mobile phase.[3] For enhanced clean-up, solid-phase extraction (SPE) can be employed.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for 1,4-MIAA and its internal standard.
While LC-MS/MS is the current standard, older methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography (GC) have also been used.[4][5] These methods generally require more extensive sample preparation, including derivatization for GC analysis, and may have lower sensitivity and specificity compared to LC-MS/MS. A comparative study of fluorometric and radioisotopic-enzymatic assays for urinary histamine also highlighted the challenges with older techniques, recommending the fluorometric assay for better accuracy.[6]
References
- 1. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age dependent normal values of histamine and histamine metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A method for the gas chromatographic determination of urinary 1,4-methyl-imidazoleacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of 1,4‐Methyl‐Imidazoleacetic Acid in Urine by High Performance Liquid Chromatography [ouci.dntb.gov.ua]
- 6. Measurement of urinary histamine: comparison of fluorometric and radioisotopic-enzymatic assay procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Systemic Histamine Release: A Comparative Guide to Plasma Histamine and Urinary 1-Methyl-4-imidazoleacetic Acid
For researchers, scientists, and drug development professionals, the accurate measurement of histamine release is critical in various fields, from allergy and immunology to safety pharmacology. While direct measurement of plasma histamine seems intuitive, its utility is hampered by significant practical challenges. This guide provides an objective comparison between plasma histamine and its stable urinary metabolite, 1-methyl-4-imidazoleacetic acid (1M4IAA), offering a comprehensive overview of their performance as biomarkers, supported by experimental data.
Executive Summary
The determination of urinary 1-methyl-4-imidazoleacetic acid (1M4IAA) offers a more reliable, non-invasive, and time-integrated assessment of systemic histamine turnover compared to the direct measurement of plasma histamine.[1][2] The fleeting nature of histamine in the bloodstream, with a half-life of only one to two minutes, makes its quantification in plasma challenging and prone to missing transient elevations.[3] In contrast, 1M4IAA is a stable metabolite, and its levels in urine reflect a longer window of histamine release, providing a more robust and clinically relevant biomarker.[4]
Comparison of Biomarker Performance
| Feature | Plasma Histamine | Urinary 1-Methyl-4-imidazoleacetic Acid (1M4IAA) |
| Half-life | Extremely short (~1-2 minutes)[3] | Stable |
| Detection Window | Very narrow; reflects only immediate release[5] | Extended; provides a time-integrated measure of histamine release (up to 24 hours)[5] |
| Sample Collection | Invasive (venipuncture) | Non-invasive (urine collection)[2] |
| Sample Stability | Prone to artificial elevation during sample collection[6] | Stable in collected urine[7] |
| Clinical Utility | Can be a sensitive marker if timed perfectly with a release event, but false negatives are common.[8][9] | Considered a more reliable and practical methodology for monitoring systemic histamine release in clinical and research settings.[2][4] A significant correlation exists between 1M4IAA excretion and the extent of mast cell infiltration.[10] |
| Alternative Biomarkers | Serum Tryptase | Urinary N-methylhistamine (precursor to 1M4IAA) is also a reliable marker and may have equivalent or improved sensitivity in some disorders.[7][11] |
Histamine Metabolism and Biomarker Generation
The primary route for histamine metabolism involves its methylation by histamine-N-methyltransferase (HNMT) to form N-methylhistamine. This is subsequently oxidized by monoamine oxidase B (MAO-B) to produce 1-methyl-4-imidazoleacetic acid (1M4IAA), which is then excreted in the urine.[12]
Figure 1: Metabolic pathway of histamine to 1-methyl-4-imidazoleacetic acid.
Experimental Protocols
Accurate quantification of these biomarkers is paramount. Below are detailed methodologies for their measurement.
Measurement of Urinary 1-Methyl-4-imidazoleacetic Acid (LC-MS/MS)
This method provides high accuracy and precision for the quantification of 1M4IAA.[2]
-
Sample Collection: A 24-hour urine collection is recommended. The container should be kept refrigerated during the collection period.[13] Some protocols may require the addition of an acid preservative.[8] Patients should adhere to a specific diet for 24 hours prior to and during collection, avoiding histamine-rich foods such as aged cheeses, cured meats, fermented beverages, and certain fruits and vegetables.[14] Antihistamines and other medications that may interfere with histamine metabolism should also be discontinued, if clinically feasible.[15]
-
Sample Preparation: An internal standard (stable isotope-labeled 1M4IAA) is added to a urine aliquot. The sample may undergo solid-phase extraction for purification and concentration.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate 1M4IAA from other urinary components.[4]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. The instrument is set to monitor for specific precursor and product ion transitions for both 1M4IAA and its internal standard, allowing for highly selective and sensitive quantification.[4]
-
Precision: Inter- and intra-run precision for this method are reported to be 8.4% and 4.3%, respectively.[2]
-
Accuracy: Method accuracy is typically within -16.2% to 8.0%.[2]
Measurement of Plasma Histamine (Enzyme Immunoassay - EIA)
While less favored for routine monitoring, plasma histamine measurement may be employed in specific research contexts.
-
Sample Collection: Blood should be drawn into a lavender-top (EDTA) tube and immediately placed on ice.[16] To minimize the risk of artificial histamine release, the venipuncture should be as clean as possible.[6]
-
Sample Processing: Within 20 minutes of collection, the blood must be centrifuged at a low temperature. The plasma is then carefully separated and transferred to a plastic vial and frozen immediately.[16]
-
Acylation: The plasma sample undergoes a chemical derivatization step called acylation.
-
Competitive Binding EIA: The acylated histamine in the sample competes with a fixed amount of labeled histamine for binding to a limited number of monoclonal antibody sites.
-
Detection: The amount of bound labeled histamine is inversely proportional to the concentration of histamine in the sample. The results are read using a microplate reader.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the workflows for analyzing plasma histamine versus urinary 1M4IAA.
References
- 1. Measurement of plasma histamine: description of an improved method and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of histamine in human plasma: the European external quality control study 1988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on histamine metabolism in mastocytosis. | Semantic Scholar [semanticscholar.org]
- 4. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Test Entry - Detail [pathwesttd.health.wa.gov.au]
- 8. Histamine, Urine | MLabs [mlabs.umich.edu]
- 9. labcorp.com [labcorp.com]
- 10. Studies on histamine metabolism in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. leedsth.nhs.uk [leedsth.nhs.uk]
- 12. Histamine Metabolites, Urine - Preventive Tests | Diagnostiki Athinon [athenslab.gr]
- 13. 24hr Urine for Histamine/Methylhistamine - Australian Clinical Labs [clinicallabs.com.au]
- 14. 24Urinehistamine | Douglass Hanly Moir Pathology [dhm.com.au]
- 15. sanfordlabfargo.testcatalog.org [sanfordlabfargo.testcatalog.org]
- 16. Histamine, Plasma | MLabs [mlabs.umich.edu]
The Stable Alternative: Why 1-Methyl-4-imidazoleacetic Acid Outperforms Direct Histamine Measurement
In the landscape of clinical and preclinical research, the accurate assessment of histamine release is a critical component in understanding a spectrum of physiological and pathological processes, from allergic reactions to the safety evaluation of novel therapeutics. While direct measurement of histamine has been the traditional approach, its inherent instability and fleeting presence in biological matrices present significant analytical challenges. This has propelled its stable, major metabolite, 1-Methyl-4-imidazoleacetic acid (MIAA), to the forefront as a more reliable biomarker for systemic histamine turnover. This guide provides an objective comparison of MIAA and direct histamine measurement, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
The Stability Advantage: MIAA vs. Histamine
The primary advantage of measuring MIAA over histamine lies in its superior chemical stability and longer biological half-life. Histamine is notoriously unstable and is rapidly cleared from circulation, making its detection a time-sensitive and often unreliable endeavor. In contrast, MIAA is a stable end-product of histamine metabolism, providing a more integrated and accurate reflection of histamine release over time.
Key Performance Characteristics of Analytical Methods
The selection of an appropriate analytical method is paramount for obtaining reliable data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of MIAA due to its high sensitivity and specificity. For histamine, enzyme-linked immunosorbent assays (ELISAs) are commonly employed. The table below summarizes key performance metrics for these methods.
| Performance Parameter | 1-Methyl-4-imidazoleacetic acid (LC-MS/MS) | Direct Histamine Measurement (ELISA) |
| Precision (CV%) | Inter-run: 8.4%[1], Intra-run: 4.3%[1] | Inter-assay: <10%, Intra-assay: <10% |
| Accuracy/Recovery | -16.2% to 8.0%[1], >98%[2] | Can be matrix-dependent; recoveries in spiked matrices range from 86.8% to 117.8%[3] |
| Sample Type | Urine | Plasma, Urine |
| Stability | High | Low |
The Metabolic Pathway: From Histamine to MIAA
Histamine is primarily metabolized through two major enzymatic pathways. The principal route involves methylation by histamine-N-methyltransferase (HNMT) to form N-methylhistamine. Subsequently, monoamine oxidase B (MAO-B) oxidizes N-methylhistamine to 1-Methyl-4-imidazoleacetic acid (MIAA), which is then excreted in the urine. This metabolic cascade underscores why urinary MIAA is a robust indicator of systemic histamine release.
Experimental Protocols
Accurate and reproducible data are contingent on robust experimental protocols. Below are detailed methodologies for the quantification of MIAA in urine by LC-MS/MS and histamine in plasma by ELISA.
Quantification of Urinary 1-Methyl-4-imidazoleacetic Acid by LC-MS/MS
This method provides high sensitivity and specificity for the detection of MIAA.
1. Sample Preparation:
-
Collect a 24-hour or spot urine sample.
-
To a 100 µL aliquot of urine, add an internal standard (e.g., deuterated MIAA).
-
Acidify the sample with formic acid.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for MIAA and the internal standard.
-
3. Data Analysis:
-
Quantify MIAA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantification of Plasma Histamine by ELISA
This competitive immunoassay is a common method for histamine measurement.
1. Sample Collection and Preparation:
-
Collect whole blood in an EDTA-containing tube.
-
Immediately place the sample on ice and centrifuge at 4°C to separate the plasma. This step is critical to prevent ex vivo histamine release.
-
Store plasma at -80°C until analysis.
-
Prior to the assay, samples, standards, and controls are typically acylated to improve assay sensitivity.
2. ELISA Procedure:
-
Pipette standards, controls, and acylated plasma samples into the wells of a microtiter plate pre-coated with a histamine antibody.
-
Add a fixed amount of enzyme-conjugated histamine to each well.
-
Incubate to allow competition between the histamine in the sample and the enzyme-conjugated histamine for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the histamine concentration in the sample.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the histamine concentration in the samples by interpolating their absorbance values on the standard curve.
Experimental Workflow for MIAA Measurement
The following diagram illustrates a typical workflow for the quantification of MIAA in urine, from sample collection to data analysis.
Conclusion
For researchers and drug development professionals seeking a reliable and robust method to assess systemic histamine release, the measurement of its stable metabolite, 1-Methyl-4-imidazoleacetic acid, offers significant advantages over direct histamine quantification. The superior stability of MIAA, coupled with a longer detection window, minimizes pre-analytical variability and provides a more accurate representation of in vivo histamine turnover. The highly sensitive and specific LC-MS/MS methods available for MIAA analysis further solidify its position as the preferred biomarker in studies where precision and accuracy are paramount. By transitioning from the volatile parent compound to its steadfast metabolite, the scientific community can achieve more consistent and reproducible data, ultimately advancing our understanding of histamine's role in health and disease.
References
- 1. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative analysis of different internal standards for 1-Methyl-4-imidazoleacetic acid quantification.
A Comparative Guide to Internal Standards for the Quantification of 1-Methyl-4-imidazoleacetic Acid
The accurate quantification of 1-Methyl-4-imidazoleacetic acid (MIAA), a major metabolite of histamine, is crucial for researchers and clinicians in understanding histamine-related physiological and pathological processes. In liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of the results. This guide provides a comparative analysis of different internal standards for MIAA quantification, focusing on the performance characteristics of deuterated internal standards versus structural analogs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs of the analyte, are widely considered the "gold standard" in quantitative bioanalysis.[1] For MIAA, a deuterated version such as d3-1-Methyl-4-imidazoleacetic acid (d3-MIAA) would be the ideal internal standard. The key advantage of a deuterated standard is its near-identical physicochemical properties to the analyte.[2] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[3]
Key Advantages of Deuterated Internal Standards:
-
Co-elution with the Analyte: Deuterated standards typically co-elute with the target analyte, meaning they experience the same chromatographic conditions.[2]
-
Correction for Matrix Effects: Because they have the same chemical properties and retention time, deuterated standards are affected by matrix-induced ion suppression or enhancement in the same way as the analyte, allowing for accurate correction.[3]
-
Improved Accuracy and Precision: By effectively compensating for variations in extraction recovery and instrument response, deuterated standards lead to significantly improved accuracy and precision of the analytical method.[2]
The Alternative: Structural Analog Internal Standards
When a deuterated internal standard is not available or is cost-prohibitive, a structural analog may be used. A structural analog is a molecule with a chemical structure similar to the analyte but with a different molecular weight. For MIAA, a potential structural analog could be 1-Ethyl-4-imidazoleacetic acid or a similar imidazole derivative.
Challenges with Structural Analog Internal Standards:
-
Different Chromatographic Behavior: Structural analogs may not co-elute with the analyte, leading to differential effects from the sample matrix.
-
Variable Recovery: The recovery of a structural analog during sample preparation may differ from that of the analyte.
-
Disparate Ionization Efficiency: The ionization efficiency of a structural analog in the mass spectrometer source can be different from the analyte, leading to inaccuracies in quantification if not carefully validated.
Performance Comparison: Deuterated vs. Structural Analog
| Performance Metric | Deuterated Internal Standard (Illustrative) | Structural Analog Internal Standard (Illustrative) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.5% to +3.2% | -12.8% to +14.5% | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 5.8% | ≤ 13.2% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 95% - 105% | 80% - 110% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
This table presents illustrative data based on typical performance differences observed in bioanalytical method validation and does not represent a direct experimental comparison for MIAA.
One study on the quantification of MIAA reported high accuracy and precision, with recoveries greater than 98% and imprecision below 3%, although the specific internal standard used was not detailed.[4] Another study noted the lack of a labeled internal standard for MIAA and consequently employed the standard addition method to mitigate matrix effects.[5] An older gas chromatography-based method utilized N-tau-ethylimidazoleacetic acid as a structural analog internal standard.[6]
Experimental Protocols
Below are generalized methodologies for key experiments in the quantification of MIAA using an internal standard with LC-MS/MS.
Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution (e.g., d3-MIAA at a known concentration).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MIAA from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MIAA Transition: e.g., m/z 141.1 → 95.1
-
d3-MIAA Transition: e.g., m/z 144.1 → 98.1
-
Method Validation Experiments
A thorough method validation should be conducted according to regulatory guidelines (e.g., FDA or EMA).[7] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.[8]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.
-
Calibration Curve: A calibration curve should be prepared in a surrogate matrix (e.g., analyte-free urine or a synthetic matrix) and should demonstrate linearity over the expected concentration range.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples.
-
Matrix Effect: Evaluated by comparing the analyte response in post-spiked extracted blank matrix to the response in a neat solution.[2]
Visualizations
Caption: Experimental workflow for MIAA quantification.
Caption: Metabolic pathway of histamine to MIAA.
References
- 1. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of N tau-methylimidazoleacetic acid (a histamine metabolite) in urine by gas chromatography using nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
A Comparative Guide to Inter-species Differences in 1-Methyl-4-imidazoleacetic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of 1-Methyl-4-imidazoleacetic acid (MIAA), a principal metabolite of histamine, across different species. Understanding these differences is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical studies. This document summarizes key quantitative data, details experimental protocols for MIAA analysis, and visualizes the metabolic pathways involved.
Introduction to 1-Methyl-4-imidazoleacetic Acid (MIAA)
1-Methyl-4-imidazoleacetic acid, also known as tele-methylimidazoleacetic acid (t-MIAA), is a major and stable end-product of histamine metabolism.[1][2] It is formed through the sequential action of histamine N-methyltransferase (HNMT) and monoamine oxidase B (MAO-B) followed by aldehyde dehydrogenase (ALDH).[3] Due to its stability, urinary MIAA levels are considered a reliable biomarker for systemic histamine turnover and release.[1][3] While MIAA is consistently found in various species including humans, rats, mice, and dogs, the quantitative aspects of its formation and excretion can exhibit inter-species variations.
Metabolic Pathway of MIAA Formation
The primary pathway for MIAA synthesis from histamine is conserved across mammalian species. It involves two main enzymatic steps following the methylation of histamine.
Inter-species Quantitative Comparison of MIAA Levels
Quantitative data on MIAA levels vary between species and even between different strains of the same species. The following tables summarize available data from published studies.
Table 1: MIAA Concentration in Brain Tissue
| Species | Strain | Brain Region | MIAA Concentration (nmol/g) |
| Mouse | C57BL | Whole Brain | 1.7 - 3.2 |
| Mouse | CBA | Whole Brain | 1.7 - 3.2 |
| Rat | Sprague-Dawley | Cerebrum | 1.2 |
| Rat | Sprague-Dawley | Cerebellum | 0.24 |
| Data sourced from a study by Swahn et al. (1984).[4] |
Table 2: Urinary Excretion of MIAA in Humans
| Population | Condition | MIAA Excretion (mg/24h) |
| Healthy Individuals | Normal | 0.72 - 2.34 |
| Interstitial Cystitis Patients | With detrusor mastocytosis | 1.47 - 4.66 (Median: 3.34) |
| Painful Bladder Disease Patients | Without mastocytosis | 0.18 - 4.30 (Median: 1.75) |
| Data sourced from a study by Holm-Bentzen et al. (1987).[5] |
Table 3: Urinary MIAA Concentrations in Healthy Human Volunteers
| Population | Gender | Median Concentration (μmol/mmol of creatinine) |
| Mixed | Female | 3.0 |
| Mixed | Male | 2.1 |
| Japanese | Mixed | 3.27 |
| Swedish | Mixed | 2.51 |
| American | Mixed | 1.93 |
| Data sourced from a study by Kolmert et al. (2014).[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of data across different studies. Below are summaries of the experimental protocols used to obtain the quantitative data presented above.
Protocol 1: Determination of MIAA in Brain Tissue (Swahn et al., 1984)
This method utilizes gas chromatography-mass spectrometry (GC-MS) for the quantification of MIAA in rodent brain tissue.
-
Tissue Preparation: Brain tissue is homogenized in acidified acetone.
-
Extraction: The homogenate is centrifuged, and the supernatant is evaporated to dryness. The residue is then extracted with diethyl ether.
-
Derivatization: The extracted MIAA is derivatized with pentafluorobenzyl bromide to enhance its volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.
Protocol 2: Determination of Urinary MIAA (Holm-Bentzen et al., 1987)
This protocol employs reversed-phase ion-pair high-performance liquid chromatography (HPLC) for the analysis of MIAA in human urine.
-
Sample Preparation: 24-hour urine specimens are collected. An aliquot of the urine is acidified.
-
Solid-Phase Extraction: The acidified urine is passed through a C18 solid-phase extraction column to remove interfering substances.
-
HPLC Analysis: The eluate from the SPE column is injected into an HPLC system. MIAA is separated on a reversed-phase column using an ion-pairing agent in the mobile phase.
-
Detection: MIAA is detected using a UV detector at a specific wavelength.
Protocol 3: Quantitative LC/MS Method for Urinary MIAA (Kolmert et al., 2014)
This modern and highly sensitive method uses liquid chromatography coupled to electrospray mass spectrometry (LC-ESI-MS) for the precise quantification of urinary MIAA.
-
Sample Pre-treatment: Urine samples are centrifuged and diluted.
-
Chromatography: The diluted urine is analyzed by high-performance liquid chromatography using an ion-pairing reagent (tridecafluoroheptanoic acid) in a reversed-phase mode. This allows for the baseline separation of MIAA from its structural isomer, 1-methyl-5-imidazoleacetic acid (pi-MIAA).
-
Mass Spectrometry: The eluent from the HPLC is introduced into an electrospray ionization mass spectrometer for highly specific and sensitive detection and quantification.
Discussion of Inter-species Differences
The available data indicates that while the metabolic pathway for MIAA formation is conserved, the resulting tissue concentrations and urinary excretion rates can differ between species.
-
Brain Concentrations: The study by Swahn et al. (1984) revealed that MIAA concentrations in the brain can vary between mice and rats, and even within different brain regions of the same animal.[4] This could be attributed to species-specific differences in the activity of HNMT or MAO-B in the brain, or differences in the transport of MIAA across the blood-brain barrier.
-
Urinary Excretion: While direct comparative studies on urinary MIAA excretion between different animal models and humans are limited, the data in humans shows a considerable range in healthy individuals and significant alterations in certain disease states.[5] A study by Toida et al. (1991) on the effect of food intake on histamine metabolites in humans and mice, while not directly measuring MIAA, did show parallel increases in the excretion of histamine and related metabolites in both species after feeding, suggesting a similar physiological response leading to histamine release and subsequent metabolism.[7]
-
Further Metabolism of MIAA: The literature consistently refers to MIAA as a stable, end-product of histamine metabolism.[1][2] There is a lack of evidence suggesting significant further metabolism of MIAA itself. Therefore, inter-species differences are more likely to be found in the rate of its formation from histamine and its rate of renal clearance, rather than in its subsequent breakdown.
Conclusion
1-Methyl-4-imidazoleacetic acid is a key metabolite of histamine across multiple species. While the metabolic pathway leading to its formation is well-established and conserved, quantitative differences in MIAA levels in tissues and urine exist between species. These variations are likely influenced by differences in the expression and activity of the enzymes involved in histamine metabolism, as well as physiological factors affecting its distribution and excretion. For drug development professionals, it is imperative to consider these potential inter-species differences when using MIAA as a biomarker in preclinical safety and efficacy studies. Further direct comparative pharmacokinetic studies of MIAA across different preclinical species and humans would be beneficial to refine the extrapolation of histamine-related findings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for Methylimidazoleacetic acid (HMDB0002820) [hmdb.ca]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion of a metabolite of histamine (1,4-methyl-imidazole-acetic-acid) in painful bladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of food intake on urinary excretions of histamine, N tau-methylhistamine, imidazole acetic acid and its conjugate(s) in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for 1-Methyl-4-imidazoleacetic Acid Using Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of 1-Methyl-4-imidazoleacetic acid (tele-MIAA), a key biomarker for histamine turnover. The performance of a newly validated method is compared against established alternatives, with supporting experimental data and detailed protocols. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, specificity, and throughput.
Introduction to 1-Methyl-4-imidazoleacetic Acid and its Analytical Importance
1-Methyl-4-imidazoleacetic acid is a major and stable metabolite of histamine.[1] Its quantification in biological matrices, particularly urine, serves as a reliable and non-invasive method to monitor global histamine release.[2][3] This is of significant interest in pharmaceutical research and clinical studies for assessing the potential of new drug candidates to trigger histamine-related adverse events, such as anaphylaxis.[2][3] Accurate and precise analytical methods are therefore crucial for the reliable measurement of this important biomarker. The validation of any new analytical method using certified reference materials is a mandatory step to ensure the integrity and comparability of the data generated.
Comparison of Analytical Method Performance
The selection of an analytical method for the quantification of 1-Methyl-4-imidazoleacetic acid depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. This section compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) with densitometry.
Table 1: Comparison of Quantitative Performance Parameters for a New Validated LC-MS Method and Alternative Analytical Techniques
| Parameter | LC-MS | HPLC-UV (Estimated) | GC-MS (Estimated for Imidazole Compounds) | TLC-Densitometry (for Histamine) |
| Linearity Range | 22–1,111 ng/mL[2] | 1 - 1000 µg/mL | 0.24 - 1.94 µg/mL[4] | 6.25 - 100 mg/kg |
| Accuracy (% Recovery) | -16.2% to +8.0%[2] | 76.3% - 96.2% | 58.8% - 161.0%[4] | -6.88% to +5.28% |
| Precision (RSD) | Intra-run: 4.3%, Inter-run: 8.4%[2] | < 5.3% | Not specified | < 4.82% |
| Limit of Detection (LOD) | Not explicitly stated, but low ng/mL range is achievable | ~0.1 - 1 µg/mL | 0.055 - 0.89 µg/mL[4] | 4.4 mg/kg |
| Limit of Quantitation (LOQ) | 22 ng/mL[2] | ~0.3 - 3 µg/mL | 0.24 - 1.94 µg/mL[4] | 10.5 mg/kg |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for interference) | High (with derivatization and MS detection) | Moderate (potential for co-eluting compounds) |
| Throughput | High | High | Moderate (derivatization step required) | Moderate to High (multiple samples per plate) |
The Role of Reference Materials in Method Validation
The use of certified reference materials (CRMs) is fundamental to the validation of any new analytical method. CRMs are highly characterized materials with a certified property value, uncertainty, and traceability to a stated reference. For the analysis of 1-Methyl-4-imidazoleacetic acid, a commercially available certified reference material, such as 1-Methyl-4-imidazoleacetic acid hydrochloride, is essential.[1][5][6]
The CRM is used to:
-
Establish Linearity: By preparing a series of calibration standards of known concentrations.
-
Determine Accuracy: By spiking known amounts of the CRM into a blank matrix and calculating the percent recovery.
-
Assess Precision: By repeatedly analyzing samples containing the CRM to determine the repeatability and intermediate precision.
-
Confirm Specificity: By ensuring that the analytical signal corresponds solely to the CRM in the presence of other potential sample components.
-
Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ): By analyzing progressively more dilute solutions of the CRM.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LC-MS Method for Quantification of 1-Methyl-4-imidazoleacetic Acid in Urine
This protocol is based on a validated method for the analysis of tele-MIAA in human urine.[2][3]
a. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 x g for 5 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled 1-Methyl-4-imidazoleacetic acid).
-
Vortex mix for 10 seconds.
-
Inject an aliquot of the prepared sample into the LC-MS system.
b. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The m/z of the protonated 1-Methyl-4-imidazoleacetic acid molecule.
-
Product Ion (Q2): A specific fragment ion generated from the precursor ion.
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared using the certified reference material.
General Protocol for Method Validation using a Certified Reference Material
This protocol outlines the key steps for validating a new analytical method.
a. Preparation of Stock and Working Standard Solutions:
-
Accurately weigh a suitable amount of the 1-Methyl-4-imidazoleacetic acid certified reference material.
-
Dissolve the CRM in a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected analytical range.
b. Linearity Assessment:
-
Analyze the series of working standard solutions using the new analytical method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), which should be close to 1.
c. Accuracy (Recovery) Study:
-
Select a blank matrix (e.g., drug-free urine).
-
Spike the blank matrix with known concentrations of the CRM at low, medium, and high levels within the linear range.
-
Analyze the spiked samples in triplicate.
-
Calculate the percent recovery for each level.
d. Precision (Repeatability and Intermediate Precision) Study:
-
Repeatability (Intra-assay precision): Analyze multiple replicates of a sample containing the CRM at a specific concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
e. Determination of LOD and LOQ:
-
Prepare a series of increasingly dilute solutions of the CRM.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.
-
Alternatively, calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Conclusion
The validation of a new analytical method for 1-Methyl-4-imidazoleacetic acid using certified reference materials is a critical process for ensuring the generation of reliable and accurate data. While LC-MS offers the highest sensitivity and specificity, other techniques such as HPLC-UV, GC-MS, and TLC-densitometry can be suitable alternatives depending on the specific application and available resources. The data and protocols presented in this guide provide a framework for the objective comparison and selection of an appropriate analytical method for this important biomarker.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. 1-Methyl-4-imidazoleacetic Acid (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 6. chemscene.com [chemscene.com]
Reproducibility and accuracy of 1-Methyl-4-imidazoleacetic acid measurement techniques.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 1-Methyl-4-imidazoleacetic acid (MIAA), a key stable metabolite of histamine. Accurate and reproducible measurement of MIAA in biological matrices, particularly urine, serves as a reliable indicator of systemic histamine turnover, which is crucial in preclinical and clinical research, especially in the fields of allergy, immunology, and drug safety assessment.[1][2][3]
Overview of Measurement Techniques
The primary methods for MIAA quantification are chromatography-based techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While immunoassays like ELISA are common for many biomarkers, a commercially available ELISA kit specifically validated for 1-Methyl-4-imidazoleacetic acid with detailed performance data is not readily found in the public domain.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the most prominently documented MIAA measurement technique, LC-MS/MS. Due to a lack of detailed validation data in the available literature for GC-MS methods specifically targeting MIAA, a direct quantitative comparison is not possible at this time.
| Parameter | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Analyte | 1-Methyl-4-imidazoleacetic acid (tele-MIAA) | 1-Methyl-4-imidazoleacetic acid | Not Commercially Available |
| Matrix | Human Urine | Biological Fluids (e.g., Urine, Brain Tissue) | N/A |
| Limit of Detection (LOD) | Not explicitly stated, but linear range starts at 22 ng/mL[1] | Data not readily available | N/A |
| Limit of Quantification (LOQ) | 22 ng/mL[1] | Data not readily available | N/A |
| Intra-Assay Precision (%CV) | 4.3%[1] | Data not readily available | N/A |
| Inter-Assay Precision (%CV) | 8.4%[1] | Data not readily available | N/A |
| Accuracy (% Recovery) | -16.2% to 8.0%[1] | Data not readily available | N/A |
| Linear Range | 22 - 1,111 ng/mL[1] | Data not readily available | N/A |
Histamine Metabolism Pathway
The following diagram illustrates the metabolic pathway from histamine to its urinary metabolite, 1-Methyl-4-imidazoleacetic acid.
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Urinary MIAA
This method is recognized for its high sensitivity, specificity, and reproducibility.[1][2][3]
Sample Preparation:
-
Thaw frozen human urine samples at room temperature.
-
Centrifuge the samples at approximately 4,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., deuterated MIAA).
-
Vortex the samples for 10 seconds.
-
Inject an aliquot of the prepared sample directly into the LC-MS/MS system.
Chromatographic Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for polar compounds, often with ion-pairing reagents. For example, a C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A gradient elution is typically used to separate MIAA from other urine components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for MIAA and its internal standard.
-
MIAA Transition: e.g., m/z 141.1 → 95.1
-
Internal Standard Transition: e.g., m/z 144.1 → 98.1
-
-
Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity for MIAA.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has also been utilized for the determination of MIAA, though detailed recent validation data is less prevalent in the literature compared to LC-MS/MS. This method typically requires a derivatization step to increase the volatility of the polar MIAA molecule.
Sample Preparation and Derivatization:
-
Extraction: MIAA is first extracted from the biological matrix (e.g., urine) using a suitable solvent extraction or solid-phase extraction (SPE) protocol.
-
Derivatization: The extracted MIAA is then derivatized to make it amenable to gas chromatography. A common approach involves esterification (e.g., with isopropanol) followed by acylation.
-
Reconstitution: The derivatized sample is dried down and reconstituted in a solvent compatible with GC injection (e.g., ethyl acetate).
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: An oven temperature gradient is used to separate the derivatized MIAA from other compounds.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized MIAA is used for quantification.
Conclusion
For the highly accurate and reproducible quantification of 1-Methyl-4-imidazoleacetic acid, LC-MS/MS stands out as the most well-documented and validated method, offering high sensitivity and specificity without the need for complex derivatization steps.[1][2][3] While GC-MS is a viable alternative, the requirement for derivatization and the limited availability of recent, detailed validation data may present challenges for method implementation and inter-laboratory comparison. Currently, a specific and validated immunoassay for the direct measurement of MIAA does not appear to be commercially available, making chromatographic-mass spectrometric methods the gold standard for researchers, scientists, and drug development professionals in this area.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Methyl-4-imidazoleacetic Acid Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of 1-Methyl-4-imidazoleacetic acid hydrochloride, ensuring the protection of both laboratory personnel and the environment.
Core Disposal Procedures and Safety Measures
The disposal of this compound must adhere to strict regulatory guidelines to mitigate potential hazards, including skin and eye irritation.[1][2] It is imperative to consult and comply with all federal, state, and local environmental regulations regarding hazardous waste disposal.[2][3]
| Disposal Aspect | Guideline | Source |
| Regulatory Compliance | All disposal activities must conform to local, regional, and national hazardous waste regulations. | [2][3] |
| Recommended Disposal Method | One approved method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber. | [2] |
| Waste Collection | Collect waste in a pure form or as a solution in a sealable, airtight, and compatible container. | [4] |
| Labeling | Attach a completed "Dangerous Waste" label to the container as soon as waste is first added. | [4] |
| Contaminated Packaging | Handle contaminated packages in the same manner as the substance itself. Completely emptied packages may be recycled. | [5] |
| Accidental Spills | For spills, sweep up the solid material mechanically, taking care not to create dust, and place it into a suitable, labeled container for disposal. | [2][5][6] |
| Personal Protective Equipment (PPE) | When handling the waste, wear appropriate protective gloves, clothing, and eye/face protection. | [5][7] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound, from initial waste generation to final disposal.
Experimental Protocols
While specific, detailed experimental protocols for the disposal of this compound are not publicly available, the recommended procedure for chemical incineration is as follows:
Protocol for Disposal via Chemical Incineration:
-
Material Preparation: Ensure the this compound waste is securely contained in its designated waste container.
-
Solvent Selection: Select a suitable combustible solvent that is compatible with the chemical and the incinerator's operational parameters.
-
Dissolution: In a well-ventilated area, such as a chemical fume hood, carefully dissolve or mix the waste material with the combustible solvent.
-
Incineration: Transfer the mixture to a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts. The incineration should be carried out by trained personnel in accordance with the facility's standard operating procedures and regulatory requirements.
-
Record Keeping: Meticulously document the date, quantity, and method of disposal in the laboratory's chemical waste log.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Personal protective equipment for handling 1-Methyl-4-imidazoleacetic acid hydrochloride
Essential Safety and Handling Guide for 1-Methyl-4-imidazoleacetic acid hydrochloride
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 35454-39-8[1][2][3][4][5][6] |
| Molecular Formula | C₆H₈N₂O₂ • HCl[3][5][6] |
| Molecular Weight | 176.6 g/mol [3][4][5] |
| Appearance | Off-white to white solid powder[7] |
| Melting Point | 218 - 222 °C[7] |
| Solubility | Soluble in PBS (pH 7.2), DMSO, and Ethanol[3] |
| Storage Temperature | 2-8°C, under inert gas[4] |
Operational Plan: Handling and Disposal
Engineering Controls and Personal Protective Equipment (PPE)
Proper handling begins with establishing a safe work environment and utilizing the correct personal protective equipment.
-
Engineering Controls :
-
Always work within a properly functioning and certified laboratory chemical fume hood to control emissions at the source.[8][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]
-
Use local and general ventilation to keep exposure as low as possible.[1][10]
-
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear ANSI Z87.1-compliant chemical safety goggles with side shields.[8][11] A face shield is also recommended for maximum protection.[11][12]
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves, such as nitrile rubber, that have been tested according to EN 374.[11] Always inspect gloves for leaks or tears before use and use proper removal techniques to avoid skin contact.[8]
-
Lab Coat : A chemically compatible lab coat that extends to the wrists must be worn and fully buttoned.[8]
-
Clothing : Wear full-length pants and closed-toe shoes to ensure no skin is exposed.[8]
-
-
Respiratory Protection : In case of inadequate ventilation or the potential for dust formation, wear a NIOSH/MSHA-approved respirator.[1][8][9]
-
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all engineering controls are operational. Read the Safety Data Sheet (SDS) thoroughly.[1][2]
-
Donning PPE : Put on all required PPE as specified above.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.[8][9] Use grounding and bonding for containers and receiving equipment to prevent static discharge.[1]
-
Handling : Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[2][8][10]
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before breaks, eating, drinking, or smoking.[1][2] Remove contaminated clothing and PPE before entering eating areas.[1]
Storage Procedures
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][8][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][7][9]
-
The recommended storage temperature is under inert gas at 2-8°C.[4]
Emergency and First Aid Plan
Immediate action is critical in case of exposure.
-
Eye Contact : Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[8][9] Remove contact lenses if present and easy to do so.[1][2] If eye irritation persists, seek immediate medical attention.[1][2]
-
Skin Contact : Immediately remove all contaminated clothing.[10] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[2][7]
-
Inhalation : Move the victim to fresh air immediately.[7][13] If breathing is difficult or has stopped, provide artificial respiration.[7][14] Seek medical attention if symptoms occur.[7]
-
Ingestion : Rinse the mouth with water (only if the person is conscious).[1][10] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[9]
Spill and Disposal Plan
-
Spill Cleanup :
-
Waste Disposal :
-
Dispose of the chemical and its container in accordance with all local, regional, national, and international regulations.[2]
-
Do not allow the product to enter drains, surface water, or ground water.[1][2]
-
Contaminated packaging should be handled in the same manner as the substance itself.[1] Completely emptied packages may be recycled.[1]
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. chemos.de [chemos.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Methyl-4-imidazoleacetic Acid (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. americanbio.com [americanbio.com]
- 13. aksci.com [aksci.com]
- 14. epa.gov [epa.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
